Product packaging for Boc-L-2-Cyanophenylalanine(Cat. No.:CAS No. 216312-53-7)

Boc-L-2-Cyanophenylalanine

Cat. No.: B1302857
CAS No.: 216312-53-7
M. Wt: 290.31 g/mol
InChI Key: AJHPGXZOIAYYDW-LBPRGKRZSA-N
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Description

Boc-L-2-Cyanophenylalanine is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O4 B1302857 Boc-L-2-Cyanophenylalanine CAS No. 216312-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHPGXZOIAYYDW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-L-2-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-α-tert-Butyloxycarbonyl-L-2-cyanophenylalanine (Boc-L-2-Cyanophenylalanine). This non-natural amino acid derivative is a valuable building block in peptide synthesis and drug discovery, enabling the introduction of a cyano-modified phenylalanine residue into peptide chains. The presence of the cyano group can impart unique conformational constraints, enhance biological activity, and serve as a versatile chemical handle for further modifications.[1][2][3]

Core Chemical and Physical Properties

This compound is a white crystalline powder at room temperature.[2] Its core chemical and physical properties are summarized in the table below. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use in standard Boc-based solid-phase and solution-phase peptide synthesis methodologies.[4][5][6]

PropertyValueReference
Molecular Formula C₁₅H₁₈N₂O₄[1][2]
Molecular Weight 290.3 g/mol [1][2]
CAS Number 216312-53-7[1][2]
Appearance White powder[2]
Melting Point 90 - 97 °C[1][2]
Optical Rotation [α]D25 = -33 ± 2° (c=1% in MeOH)[1][2]
Purity ≥ 99% (Chiral HPLC, HPLC)[1][2]
Storage Conditions 0 - 8 °C[1][2]

Solubility: While specific quantitative solubility data for this compound is not readily available in the literature, based on the properties of similar Boc-protected amino acids, it is expected to be soluble in a range of organic solvents.[7]

SolventExpected Solubility
MethanolSoluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
N-Methyl-2-pyrrolidone (NMP)Soluble
WaterInsoluble
Petroleum EtherInsoluble

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for this compound are not available in the searched literature. For reference, the ¹H NMR spectrum of the closely related N-(tert-Butoxycarbonyl)-L-phenylalanine in CDCl₃ typically shows the tert-butyl protons as a singlet around 1.4 ppm, the β-protons of the phenylalanine side chain as multiplets between 3.0 and 3.2 ppm, the α-proton as a multiplet around 4.6 ppm, and the aromatic protons between 7.2 and 7.3 ppm.[8] For this compound, the aromatic signals would be expected to show a more complex splitting pattern due to the ortho-cyano substitution.

The ¹³C NMR spectrum of N-(tert-Butoxycarbonyl)-L-phenylalanine shows characteristic peaks for the tert-butyl group carbons around 28 ppm, the α-carbon around 54 ppm, the Boc carbonyl carbon around 155 ppm, and the carboxylic acid carbonyl around 176 ppm.[9] The presence of the electron-withdrawing cyano group in this compound would influence the chemical shifts of the aromatic carbons.

Mass Spectrometry (MS): In mass spectrometry, Boc-protected amino acids are known to exhibit characteristic fragmentation patterns due to the labile nature of the Boc group.[1][10] Common fragmentation pathways under electrospray ionization (ESI) include:

  • A neutral loss of isobutylene (56 Da).[10]

  • A neutral loss of the entire Boc group (100 Da).[10]

  • In-source fragmentation, leading to the observation of the deprotected amino acid.[1]

For this compound (MW = 290.3), the expected precursor ions in positive ESI mode would be [M+H]⁺ (m/z 291.1), [M+Na]⁺ (m/z 313.1), and [M+K]⁺ (m/z 329.1). Key fragments in MS/MS would correspond to the loss of the Boc group, resulting in an ion at m/z 191.1.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in peptide synthesis. These protocols are based on standard procedures for Boc-amino acids.

3.1. Synthesis of this compound

The synthesis involves the protection of the amino group of L-2-cyanophenylalanine using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2][11]

Materials and Reagents:

  • L-2-Cyanophenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Acetone

  • Water

  • Triethylamine (Et₃N)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • 2(N) Potassium bisulfate (KHSO₄) solution

Procedure:

  • Dissolve L-2-cyanophenylalanine (1 equivalent) in a mixture of acetone and water.

  • Add triethylamine (1.1 equivalents) to the solution and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the acetone under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2(N) KHSO₄ solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by crystallization or column chromatography.

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 L-2-Cyanophenylalanine dissolve Dissolve Amino Acid start1->dissolve start2 (Boc)2O add_boc Add (Boc)2O start2->add_boc start3 Base (e.g., Et3N) add_base Add Base start3->add_base start4 Solvent (Acetone/Water) start4->dissolve dissolve->add_base add_base->add_boc react Stir Overnight add_boc->react remove_solvent Remove Acetone react->remove_solvent wash1 Wash with Ethyl Acetate remove_solvent->wash1 acidify Acidify (KHSO4) wash1->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Evaporate extract->dry purify Purify dry->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

3.2. Peptide Coupling using this compound

This compound can be coupled to the N-terminus of a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The following is a representative protocol for a manual Boc-SPPS coupling cycle.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.[12]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIPEA in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

The peptide chain can be elongated by repeating steps 2-5.

The following diagram illustrates a typical Boc-SPPS cycle.

G start Peptide-Resin (Boc-AA-Resin) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIPEA in DCM) deprotection->neutralization coupling Coupling (Boc-L-2-Cys-Phe, DIC/HOBt in DMF) neutralization->coupling wash Wash (DMF and DCM) coupling->wash elongated_peptide Elongated Peptide-Resin wash->elongated_peptide Repeat Cycle elongated_peptide->deprotection

Caption: A single cycle of Boc solid-phase peptide synthesis.

Applications in Drug Development and Research

The incorporation of 2-cyanophenylalanine into peptides can significantly impact their properties and biological activity.

  • Conformational Constraint: The cyano group can influence the peptide backbone's conformation, potentially locking it into a bioactive conformation and improving receptor binding affinity.

  • Metabolic Stability: Non-natural amino acids can enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[3]

  • Modulation of Biological Activity: The electronic properties of the cyano group can alter the interaction of the peptide with its biological target, leading to enhanced potency or altered selectivity. Peptides containing modified amino acids have been investigated for a wide range of therapeutic areas, including oncology.

  • Fluorescent Probe: The related p-cyanophenylalanine is a well-established fluorescent probe used to study protein folding, protein-protein interactions, and peptide-membrane interactions.[13][14][15] While the 2-cyano isomer is not typically used for this purpose, the cyano group's spectroscopic properties make it a potential tool for biophysical studies.

Signaling Pathways: Specific signaling pathways modulated by peptides containing 2-cyanophenylalanine are not well-documented in the public domain. However, bioactive peptides, in general, can influence a multitude of signaling pathways. For instance, peptides derived from dietary proteins can activate G-protein coupled receptors like the calcium-sensing receptor (CaSR) to modulate intracellular calcium levels and influence hormone secretion.

The diagram below represents a generalized signaling pathway that can be activated by bioactive peptides.

G peptide Bioactive Peptide (e.g., containing 2-CN-Phe) receptor GPCR (e.g., CaSR) peptide->receptor g_protein G-Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca2_release Ca²⁺ Release er->ca2_release cellular_response Cellular Response (e.g., Hormone Secretion) ca2_release->cellular_response pkc->cellular_response

Caption: Generalized GPCR signaling pathway for bioactive peptides.

References

A Technical Guide to Boc-L-2-Cyanophenylalanine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Boc-L-2-Cyanophenylalanine, a crucial non-canonical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. It details the compound's structure, IUPAC nomenclature, physicochemical properties, and its primary application in synthetic methodologies.

Chemical Structure and IUPAC Name

This compound is a derivative of the natural amino acid L-phenylalanine. Its structure is characterized by two key modifications: the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and the introduction of a nitrile (cyano) group at the ortho (2-position) of the phenyl ring.

The Boc protecting group is instrumental in peptide synthesis, preventing the amine nitrogen from participating in unwanted side reactions during peptide bond formation. The ortho-cyano modification on the phenyl ring introduces unique steric and electronic properties, making it a valuable building block for creating peptide-based drugs, probes, and inhibitors with altered conformations and enhanced biological activities.[1][2]

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-cyanophenyl)propanoic acid.[1][2][3]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing key physical and chemical characteristics for laboratory use.

PropertyValueReference(s)
CAS Number 216312-53-7[1][2][4]
Molecular Formula C₁₅H₁₈N₂O₄[1][2][4]
Molecular Weight 290.3 g/mol [1][2][4]
Appearance White powder[1][2]
Melting Point 90 - 97 °C[1][2]
Optical Rotation [α]D²⁵ = -33 ± 2º (c=1% in MeOH)[1][2]
Purity ≥95% - 99% (HPLC)[1][2][4]
Storage Conditions 0 - 8 °C[1][2][4]

Experimental Protocols: Application in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The cyano group can serve as a unique probe or be used for further chemical modifications.[1][2] The general protocol for its incorporation into a growing peptide chain using Boc chemistry is outlined below.

General Protocol for Incorporation in Boc-SPPS:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes a free amino group.

  • Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIPEA), to prepare the free amine for coupling.

  • Activation: In a separate vessel, this compound is pre-activated. Its carboxylic acid group is converted into a more reactive species using a coupling reagent (e.g., HBTU, HATU) in the presence of a base like DIPEA in a suitable solvent like N,N-dimethylformamide (DMF).

  • Coupling: The activated this compound solution is added to the resin. The activated carboxyl group reacts with the free N-terminal amine of the resin-bound peptide, forming a new peptide bond.

  • Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid to elongate the peptide chain.

  • Final Cleavage: Once the desired peptide sequence is synthesized, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for incorporating this compound into a peptide chain during solid-phase peptide synthesis.

Boc_SPPS_Workflow cluster_activation Amino Acid Activation Start Resin-Bound Peptide (N-terminally Boc-Protected) Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIPEA) Deprotection->Neutralization Free_Amine Resin-Bound Peptide (Free N-terminus) Neutralization->Free_Amine Coupling 3. Coupling Free_Amine->Coupling Boc_AA This compound Activated_AA Activated Amino Acid Boc_AA->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HBTU/DIPEA) Coupling_Reagent->Activated_AA Activated_AA->Coupling Washing 4. Washing Coupling->Washing End Elongated Peptide (Ready for next cycle) Washing->End

Caption: Workflow for incorporating this compound in peptide synthesis.

References

Spectroscopic Properties of 2-Cyanophenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanophenylalanine, a non-natural amino acid, has emerged as a powerful spectroscopic probe in biochemical and biophysical research. Its unique photophysical and vibrational properties, stemming from the introduction of a nitrile group onto the phenyl ring of phenylalanine, offer a sensitive tool for investigating protein structure, dynamics, and interactions. This guide provides a comprehensive overview of the spectroscopic characteristics of 2-cyanophenylalanine, detailed experimental protocols for its application, and a summary of its utility in modern drug discovery and development. While much of the foundational research has been conducted on its isomer, 4-cyanophenylalanine (p-CNPhe), the photophysical properties are similar, making data from the para-isomer a valuable reference point.[1][2]

Core Spectroscopic Properties

The strategic placement of the cyano group in 2-cyanophenylalanine provides a unique spectroscopic handle that is minimally perturbative to the overall protein structure, making it an excellent substitute for natural aromatic amino acids like phenylalanine or tyrosine.[1][3]

Fluorescence Spectroscopy

2-Cyanophenylalanine is a fluorescent amino acid whose emission properties are highly sensitive to its local environment.[4] This sensitivity makes it an invaluable probe for monitoring changes in protein conformation, binding events, and membrane interactions.[5][6][7]

Key Fluorescence Characteristics:

  • Environmental Sensitivity: The fluorescence quantum yield and lifetime of cyanophenylalanine derivatives are significantly influenced by the polarity of their surroundings and their hydrogen-bonding interactions.[3][6][7] For instance, the fluorescence intensity of 4-cyanophenylalanine shows a notable increase when moving from aprotic to protic solvents.[1][2]

  • Selective Excitation: Cyanophenylalanines can be selectively excited even in the presence of other native fluorophores like tryptophan and tyrosine.[3][8] For example, 4-cyanophenylalanine can be excited at 240 nm.[8]

  • pH Dependence: The fluorescence of cyanophenylalanine is also pH-dependent, a property that has been harnessed to measure pKa values of peptides and to study pH-dependent biological processes.[1][2][6]

Infrared (IR) Spectroscopy

The nitrile (C≡N) group of 2-cyanophenylalanine possesses a strong, sharp vibrational band in a region of the infrared spectrum that is relatively free from interference from other protein absorptions.[9][10] This makes it an ideal vibrational reporter for IR and two-dimensional IR (2D IR) spectroscopy.

Key IR Characteristics:

  • Spectrally Isolated Probe: The nitrile stretching frequency is sensitive to the local electrostatic environment, including hydrogen bonding, allowing for the site-specific investigation of protein structure and dynamics.[11][12][13]

  • 2D IR Spectroscopy Applications: Cyanophenylalanine has been successfully employed in 2D IR spectroscopy to unravel conformational heterogeneity and dynamics in proteins, providing insights into molecular recognition and binding events.[9]

  • Redox State Sensing: The nitrile stretching frequency of para-cyanophenylalanine has been shown to shift in response to the redox state of nearby iron-sulfur clusters, demonstrating its utility as a probe for metalloenzyme function.[10]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for cyanophenylalanine derivatives. Data for 4-cyanophenylalanine is included for comparative purposes, given the statement that the isomers exhibit similar photophysical properties.[1][2]

Table 1: Fluorescence Properties of Cyanophenylalanine

PropertyValue (for 4-cyanophenylalanine)ConditionsReference
Excitation Maximum~240 nm and ~280 nmIn water[14]
Emission Maximum~295 nmIn water, independent of excitation wavelength[14]
Molar Extinction Coefficient (ε)850 M⁻¹cm⁻¹At 280 nm[6][8]
Fluorescence QuenchingQuenched by Tyr, His (deprotonated), Met, CysPeptide context[5][8]

Table 2: Infrared Spectroscopy Data for Cyanophenylalanine

PropertyValue (for 4-cyanophenylalanine)ConditionsReference
Nitrile (C≡N) Stretch Frequency2228 - 2233.5 cm⁻¹Incorporated into various peptides/proteins[10][15]
Molar Extinction Coefficient (ε)~230 M⁻¹cm⁻¹In aqueous solution[10]
Sensitivity to Redox StateRedshift of ≈1–2 cm⁻¹ upon reduction of a nearby FeS clusterIn spinach ferredoxin[10]

Experimental Protocols

The successful application of 2-cyanophenylalanine as a spectroscopic probe relies on robust experimental methodologies. The following sections detail the key protocols for its incorporation and spectroscopic analysis.

Site-Specific Incorporation of 2-Cyanophenylalanine

The genetic incorporation of 2-cyanophenylalanine into proteins is typically achieved using the amber stop codon suppression method.[16]

experimental_workflow cluster_cloning Plasmid Engineering cluster_expression Protein Expression cluster_purification Purification & Verification Plasmids 1. Engineer Plasmids: - Target protein with amber stop codon (TAG) - Orthogonal aminoacyl-tRNA synthetase (aaRS) - Orthogonal tRNA Transformation 2. Transform E. coli Plasmids->Transformation Culture 3. Culture cells in media supplemented with 2-cyanophenylalanine Transformation->Culture Induction 4. Induce protein expression Culture->Induction Lysis 5. Cell Lysis Induction->Lysis Purification 6. Protein Purification (e.g., Affinity Chromatography) Lysis->Purification Verification 7. Verification of Incorporation (e.g., Mass Spectrometry) Purification->Verification

Workflow for site-specific incorporation of 2-cyanophenylalanine.

Methodology:

  • Plasmid Preparation: Prepare two plasmids: one containing the gene for the protein of interest with an amber stop codon (TAG) at the desired incorporation site, and another containing the genes for an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are specific for 2-cyanophenylalanine.[16]

  • Transformation: Co-transform competent E. coli cells with both plasmids.

  • Cell Culture: Grow the transformed cells in a minimal medium supplemented with 2-cyanophenylalanine.[16]

  • Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG).

  • Purification and Verification: Harvest the cells, lyse them, and purify the target protein using standard chromatographic techniques. Confirm the successful incorporation of 2-cyanophenylalanine by mass spectrometry.[16]

Fluorescence Spectroscopy Protocol

Instrumentation:

  • A spectrofluorometer equipped with a temperature-controlled cuvette holder.

Methodology:

  • Sample Preparation: Prepare solutions of the protein containing 2-cyanophenylalanine in a suitable buffer. Determine the protein concentration by measuring the absorbance at 280 nm, using the appropriate molar extinction coefficient.[6][8] Typical concentrations for fluorescence measurements are in the micromolar range (e.g., 20-25 µM).[8]

  • Fluorescence Measurements:

    • Set the excitation wavelength (e.g., 240 nm or 275 nm).[6][8]

    • Record the emission spectrum over the desired range (e.g., 250-350 nm).[8]

    • For kinetic studies, monitor the fluorescence intensity at a fixed wavelength over time.[6]

  • Quantum Yield Determination: Measure the quantum yield relative to a known standard.[16]

    • Prepare a series of dilutions of both the sample and a fluorescence standard with known quantum yield in the same solvent, ensuring absorbance at the excitation wavelength is below 0.1.

    • Measure the absorbance and fluorescence emission spectra for all solutions.

    • Integrate the area under the emission spectra and plot this against absorbance for both the sample and the standard.

    • Calculate the quantum yield of the sample using the gradients of these plots and the known quantum yield of the standard.[16]

Infrared Spectroscopy Protocol

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer, often equipped with a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector.[13]

Methodology:

  • Sample Preparation: Prepare concentrated protein samples (e.g., 1.5-3.6 mM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8, with 150 mM NaCl).[10]

  • IR Measurements:

    • Load the sample into a transmission cell with calcium fluoride (CaF₂) windows.[13]

    • Acquire spectra at a specified resolution (e.g., 1-2 cm⁻¹).[10]

    • Collect and average a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).[10]

    • Perform baseline correction and subtract the buffer background spectrum.[10]

Application in Probing Protein Interactions

2-Cyanophenylalanine is a powerful tool for studying protein-protein interactions and other binding events. The change in its spectroscopic signal upon binding can provide valuable information about the binding interface and conformational changes.

protein_interaction_workflow ProteinA Protein A (with 2-CNPhe) Complex Protein A-B Complex ProteinA->Complex Spectra_Free Measure Spectroscopic Signal (Fluorescence or IR) of Free Protein A ProteinA->Spectra_Free ProteinB Protein B (Binding Partner) ProteinB->Complex Spectra_Bound Measure Spectroscopic Signal of Protein A-B Complex Complex->Spectra_Bound Analysis Analyze Change in Signal: - ΔIntensity - ΔWavelength/Frequency - ΔLifetime Spectra_Free->Analysis Spectra_Bound->Analysis

References

Commercial Suppliers and Technical Guide for Boc-L-2-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of commercial sources for Boc-L-2-Cyanophenylalanine, a crucial building block in peptide synthesis. It also details experimental protocols for its application and explores its relevance in studying signaling pathways.

This compound is a non-natural amino acid derivative widely used in the synthesis of peptides for various research and drug discovery applications.[1] The presence of the cyano group on the phenyl ring offers unique properties, serving as a useful infrared probe or a precursor for other functional groups, thereby enabling the creation of peptides with novel characteristics.[1]

Commercial Availability

A variety of chemical suppliers offer this compound, with differences in purity, available quantities, and pricing. Below is a comparative table of offerings from prominent vendors to aid in procurement decisions.

SupplierCatalog NumberPurityAvailable Quantities
Chem-Impex 12858≥ 99% (Chiral HPLC, HPLC)250 mg, 1 g, 5 g, 25 g
Anaspec AS-53014-B1≥ 95% (HPLC)1 g
AAPPTec UBF119Not Specified5 g, 25 g
Sichuan Shifang Sangao Biochemical Not Specified≥ 99.0% (HPLC)Inquire for details
NINGBO INNO PHARMCHEM CO.,LTD. Not SpecifiedNot SpecifiedInquire for details

Physicochemical Properties

PropertyValue
CAS Number 216312-53-7[2]
Molecular Formula C₁₅H₁₈N₂O₄[2]
Molecular Weight 290.3 g/mol [2]
Appearance White to off-white powder[1]
Melting Point 90 - 97 °C[2]
Optical Rotation [α]²⁵_D = -33 ± 2º (c=1% in MeOH)[2]
Storage Conditions 0 - 8 °C[2]

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Resin Preparation and Swelling
  • Resin Selection: A suitable resin for Boc-SPPS, such as Merrifield resin, is chosen based on the desired C-terminal functionality (acid or amide).

  • Swelling: The resin is swelled in a suitable solvent, typically dichloromethane (DCM), for 30-60 minutes prior to the first amino acid coupling.

Boc Deprotection

The N-terminal Boc protecting group of the resin-bound amino acid or peptide is removed to allow for the coupling of the next amino acid.

  • Reagent: A solution of 50% trifluoroacetic acid (TFA) in DCM is commonly used.[3]

  • Procedure:

    • Wash the resin with DCM (3x).

    • Add the 50% TFA/DCM solution to the resin and agitate for 5 minutes.

    • Drain the TFA solution.

    • Add a fresh portion of the 50% TFA/DCM solution and agitate for an additional 20-25 minutes.[3]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

Neutralization

The protonated N-terminus resulting from the acidic deprotection step is neutralized to the free amine to enable the subsequent coupling reaction.

  • Reagent: A solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Procedure:

    • Add the 10% DIEA/DCM solution to the resin and agitate for 2 minutes.

    • Drain the neutralization solution.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x) to remove excess base.

Amino Acid Coupling

This compound is coupled to the deprotected N-terminus of the growing peptide chain.

  • Reagents:

    • This compound (3 equivalents relative to resin loading).

    • A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents).

    • An activator, such as 1-hydroxybenzotriazole (HOBt), can be included to minimize racemization.

  • Procedure:

    • In a separate vessel, dissolve this compound in a minimal amount of dimethylformamide (DMF).

    • Add the dissolved amino acid to the neutralized resin.

    • In another vessel, dissolve the coupling agent (e.g., DCC) in DCM.

    • Add the coupling agent solution to the reaction vessel containing the resin and amino acid.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a successful coupling.

    • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • Reagent: Anhydrous hydrogen fluoride (HF) is the traditional reagent for cleaving peptides from Merrifield resins in Boc-SPPS. This reaction requires specialized equipment and stringent safety precautions.

  • Scavengers: Scavengers, such as anisole or cresol, are added to the cleavage cocktail to trap reactive carbocations generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues like methionine and tryptophan.

Visualization of Experimental Workflow and Signaling Pathway

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

G cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle cluster_final_steps Final Steps Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Couple this compound (DCC, HOBt) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Wash->Deprotection Next Amino Acid Cleavage Cleavage from Resin (Anhydrous HF) Wash->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Boc-SPPS Workflow for Incorporating this compound.

The incorporation of cyanophenylalanine into peptides can be instrumental in probing biological systems. For instance, peptides containing this modified amino acid can be used to study protein-protein interactions within a signaling cascade, such as a G-protein coupled receptor (GPCR) pathway. The cyano group can serve as a unique spectroscopic marker.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Ligand Peptide Ligand (with 2-Cyanophenylalanine) Ligand->GPCR Binding PKA Protein Kinase A Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response

Conceptual GPCR Signaling Pathway with a Cyanophenylalanine-Containing Peptide Ligand.

References

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex peptide chains. Among the arsenal of protective chemistry, the tert-butyloxycarbonyl (Boc) group holds a foundational and enduring role. This technical guide provides a comprehensive examination of the Boc protecting group in solid-phase peptide synthesis (SPPS), detailing its underlying chemistry, experimental protocols, and strategic applications.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis

The Boc strategy for SPPS is predicated on a principle of graduated acid lability. The α-amino group of the growing peptide chain is temporarily protected by the Boc group, which is readily cleaved by a moderately strong acid, such as trifluoroacetic acid (TFA).[1] In contrast, the side-chain protecting groups, typically benzyl-based ethers, esters, and carbamates, are more robust and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[2][3] This differential stability allows for the selective deprotection of the N-terminus at each cycle of amino acid addition without prematurely removing the side-chain protection.[4][5]

The synthesis proceeds in a cyclical manner from the C-terminus to the N-terminus, with each cycle involving three key steps:

  • Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the resin-bound peptide.

  • Neutralization: The resulting ammonium salt is neutralized to the free amine.

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain.[6]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups.[]

Chemical Mechanisms

Boc Group Protection of Amino Acids

The introduction of the Boc group to the α-amino group of an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[] The reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.

Boc Group Deprotection

The removal of the Boc group is a critical step and is accomplished by treatment with a moderately strong acid, most commonly TFA. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[4][][8]

A significant challenge during deprotection is the potential for the highly reactive tert-butyl cation to cause unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[9][10] To mitigate this, scavengers are added to the deprotection solution to trap the tert-butyl cations.[8][11]

Experimental Protocols

Standard Boc-SPPS Cycle

The following protocol outlines a typical manual Boc-SPPS cycle for the addition of a single amino acid.

StepProcedureReagents & ConditionsPurpose
1. Resin Swelling The resin is swollen in a suitable solvent.Dichloromethane (DCM) for polystyrene-based resins, 30-60 minutes at room temperature with gentle agitation.[6]To ensure optimal reaction kinetics by allowing reagents to access the reactive sites on the resin.
2. Boc Deprotection The Boc protecting group is removed from the N-terminus.Pre-wash with 50% TFA in DCM for 5 minutes, followed by a 15-25 minute reaction with fresh 50% TFA in DCM.[6][12]To expose the N-terminal amine for the next coupling reaction.
3. Washing The resin is washed to remove excess TFA and byproducts.Washes with DCM and Isopropanol (IPA).[6][12]To prepare the resin for the neutralization step.
4. Neutralization The N-terminal ammonium salt is converted to the free amine.Treatment with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[13]To deprotonate the N-terminal amine, making it nucleophilic for the coupling reaction.
5. Washing The resin is washed to remove excess base and salts.Washes with DCM and/or N,N-Dimethylformamide (DMF).[6]To prepare the resin for the coupling step.
6. Coupling The next Boc-protected amino acid is coupled to the peptide chain.2-4 equivalents of Boc-amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or DCM/DMF, with the addition of 4-6 equivalents of DIEA. Reaction for 1-2 hours at room temperature.[6][14]To form the new peptide bond.
7. Washing The resin is washed to remove excess reagents and byproducts.Washes with DMF and DCM.To purify the resin-bound peptide before the next cycle.
8. Capping (Optional) Unreacted amino groups are acetylated.Acetic anhydride and pyridine in DMF.[15]To prevent the formation of deletion sequences.
Final Cleavage and Deprotection

After the final amino acid has been coupled and the terminal Boc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

StepProcedureReagents & ConditionsPurpose
Final Cleavage The peptide is cleaved from the resin and side-chain protecting groups are removed.Strong acid such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[14] A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[6] The reaction is typically carried out for 2-3 hours.[15]To release the final, unprotected peptide.
Peptide Precipitation The crude peptide is precipitated.Cold diethyl ether.[6]To separate the peptide from the cleavage cocktail and scavengers.
Collection & Washing The precipitated peptide is collected and washed.Filtration or centrifugation, followed by multiple washes with cold diethyl ether.[6]To remove residual scavengers and cleaved protecting groups.
Drying The peptide is dried.Under vacuum.[6]To obtain the final peptide product.

Quantitative Data and Comparisons

Boc vs. Fmoc: A Comparative Analysis

The choice between the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision in peptide synthesis. The following table provides a comparative overview of the two methods.

FeatureBoc/Bzl StrategyFmoc/tBu StrategyReferences
Nα-Deprotection Reagent Trifluoroacetic Acid (TFA) in DCM20% Piperidine in DMF[14]
Side-Chain Protection Benzyl (Bzl)-basedtert-Butyl (tBu)-based[14]
Final Cleavage Reagent Hydrofluoric Acid (HF) or TFMSATrifluoroacetic Acid (TFA)[14]
Orthogonality Partial (Graduated Acid Lability)Fully Orthogonal[14]
Typical Yield per Step High, but can be affected by aggregation>99%[14]
Safety Considerations Requires specialized apparatus for HF handlingAvoids highly corrosive HF[14]
Cost of Amino Acids Generally less expensiveCan be more expensive[14]

A case study on the synthesis of a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) illustrates the general trends in yield and purity between the two strategies.

ParameterBoc StrategyFmoc StrategyReference
Crude Peptide Yield ~65%~80%[16]
Crude Peptide Purity (by HPLC) ~55%~75%[16]
Final Purified Peptide Yield ~25%~40%[16]
Final Peptide Purity (by HPLC) >98%>98%[16]

For modified amino acids, the milder conditions of the Fmoc strategy often lead to higher crude yields and purity.[16]

Coupling Efficiency of Sterically Hindered Amino Acids

The coupling of sterically hindered amino acids, such as valine, can be challenging. The choice of coupling reagent significantly impacts the efficiency of this step.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey ConsiderationsReference
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[15]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[15]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[15]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and safety profile. Outperforms HBTU in some difficult sequences.[15]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[15]

Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide. Understanding and mitigating these side reactions is crucial for successful synthesis.

Side ReactionDescriptionMitigation StrategiesReferences
Alkylation of Sensitive Residues The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains of Trp, Met, and Cys.Use of scavengers such as triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and anisole in the deprotection and cleavage cocktails.[8][10]
Diketopiperazine Formation Intramolecular cyclization of a dipeptide at the N-terminus, leading to cleavage from the resin.Use of in situ neutralization protocols and sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.[1]
Aspartimide Formation Intramolecular cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences.Use of a two-step "low-high" HF cleavage procedure.[1][12]
Pyroglutamate Formation Cyclization of N-terminal glutamine or glutamic acid residues.Ensure rapid and efficient coupling of the subsequent amino acid. Alternatively, couple Boc-pGlu-OH directly as the last residue if pyroglutamate is desired.[1]
Chain Truncation Incomplete removal of the Boc group or incomplete coupling, leading to shorter peptide sequences.Ensure complete deprotection and coupling at each step. Capping of unreacted amines with acetic anhydride can prevent the formation of deletion sequences that are difficult to separate from the desired product.[1][15]

Visualizing the Boc-SPPS Workflow and Chemical Mechanisms

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Deprotection Deprotection Neutralization Neutralization Deprotection->Neutralization Wash Coupling Coupling Neutralization->Coupling Wash Coupling->Deprotection Wash Final_Peptide Final Peptide Coupling->Final_Peptide Repeat Cycle & Final Cleavage Resin Resin-Bound Peptide (Boc-AA-Resin) Resin->Deprotection Boc_Deprotection_Mechanism Boc_Protected Boc-NH-Peptide Protonated Protonated Intermediate Boc_Protected->Protonated + H⁺ (TFA) Carbocation tert-Butyl Cation Protonated->Carbocation Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Free_Amine H₂N-Peptide Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Side_Reaction_Mitigation Deprotection Boc Deprotection (TFA) tBu_Cation tert-Butyl Cation Deprotection->tBu_Cation Side_Reaction Side Reaction (Alkylation) tBu_Cation->Side_Reaction Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

References

An In-depth Technical Guide to Cyanophenylalanine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Cyanophenylalanine (pCNPhe or FCN) is a non-canonical amino acid that has emerged as a powerful and versatile molecular probe in the study of protein structure, dynamics, and interactions.[1][2][3] Its unique spectroscopic properties, stemming from the cyano group attached to the phenyl ring, allow it to serve as a sensitive reporter of its local microenvironment.[2][4] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of cyanophenylalanine as a molecular probe in both fluorescence and vibrational spectroscopy.

The utility of p-cyanophenylalanine lies in its structural similarity to the natural amino acids phenylalanine and tyrosine, allowing for its minimally perturbative incorporation into proteins.[1] It can be introduced at specific sites within a polypeptide chain through either solid-phase peptide synthesis or genetic encoding using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs.[1][4][5] This site-specific placement enables researchers to probe defined regions of a protein with high precision.

Core Applications

Cyanophenylalanine is primarily utilized in two main spectroscopic modalities:

  • Fluorescence Spectroscopy: The fluorescence quantum yield and lifetime of pCNPhe are highly sensitive to the polarity of its environment, hydrogen bonding interactions, and quenching by nearby amino acid residues.[2][6][7] This sensitivity makes it an excellent probe for studying protein folding, conformational changes, ligand binding, and membrane interactions.[1][8]

  • Vibrational (Infrared) Spectroscopy: The nitrile (C≡N) stretching vibration of pCNPhe appears in a region of the infrared spectrum that is free from other protein absorptions, providing a clear and isolated spectroscopic signal.[5][9] The frequency of this vibration is sensitive to the local electric field, hydrogen bonding, and hydration status, making it a valuable tool for probing subtle structural changes and electrostatic environments within proteins.[4][10]

Quantitative Spectroscopic Data

The following tables summarize key quantitative data for p-cyanophenylalanine, essential for the design and interpretation of experiments.

PropertyValueReference(s)
Molar Extinction Coefficient (at 280 nm)850 M⁻¹cm⁻¹[1][6]
Molecular Weight190.20 g/mol [11]

Table 1: General Properties of p-Cyanophenylalanine

SolventQuantum Yield (QY)Fluorescence Lifetime (τ) (ns)
Water0.126.8 ± 0.2
Methanol0.187.5 ± 0.1
Ethanol0.177.8 ± 0.1
Acetonitrile0.045.1 ± 0.1 (major component)
Tetrahydrofuran0.035.4 ± 0.1 (major component)

Table 2: Photophysical Properties of p-Cyanophenylalanine in Various Solvents.[2] The fluorescence quantum yield and lifetime are sensitive to the solvent environment, particularly its protic nature.[2]

Amino Acid Side Chain (Quencher)Quenching EffectStern-Volmer Constant (KSV) (M⁻¹)
Tyrosine (Tyr)Strong-
Histidine (His) - deprotonatedStrong39.8 (for free imidazole)
Methionine (Met)Moderate-
Cysteine (Cys)Moderate-
Histidine (His) - protonatedModerate-
Asparagine (Asn)Weak-
Arginine (Arg)Weak-
Lysine (Lys) - protonatedWeak-
N-terminal amino group (neutral)Strong-

Table 3: Quenching of p-Cyanophenylalanine Fluorescence by Amino Acid Side Chains.[1][12] The fluorescence of pCNPhe can be significantly quenched by certain amino acid residues, an important consideration for data interpretation.[1][12]

ConditionNitrile (C≡N) Stretching Frequency (cm⁻¹)
Free in solution (buffer)~2237
Incorporated in a protein (oxidized state)~2236.2
Incorporated in a protein (reduced state)~2234.5 (redshifted by ~1.7 cm⁻¹)

Table 4: Representative Infrared Vibrational Frequencies of the Nitrile Group in p-Cyanophenylalanine.[10] The nitrile stretching frequency is sensitive to the local electrostatic environment, such as the redox state of a nearby metal center.[10]

Experimental Protocols

Incorporation of p-Cyanophenylalanine into Proteins

1. Solid-Phase Peptide Synthesis (SPPS):

This method is suitable for the synthesis of peptides and small proteins.

  • Materials: Fmoc-protected p-cyanophenylalanine, standard Fmoc-protected amino acids, solid-phase synthesis resin (e.g., PAL-PEG-PS), peptide synthesizer (e.g., Applied Biosystems 433A), cleavage and deprotection reagents (e.g., trifluoroacetic acid-based cocktails).[1][13]

  • Protocol:

    • Standard Fmoc solid-phase synthesis protocols are employed.[14]

    • The Fmoc-protected p-cyanophenylalanine is coupled at the desired position in the peptide sequence.

    • Following synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed.

    • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

    • The identity and purity of the final product are confirmed by mass spectrometry.[6]

2. Genetic Incorporation using an Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pair:

This method allows for the site-specific incorporation of p-cyanophenylalanine into larger proteins expressed in living cells (e.g., E. coli).[4][5]

  • Materials: E. coli expression strain, expression vector for the protein of interest with an amber stop codon (TAG) at the desired incorporation site, a plasmid encoding the engineered p-cyanophenylalanine-specific aminoacyl-tRNA synthetase (pCNPheRS) and its cognate suppressor tRNA (tRNAPylCUA), and p-cyanophenylalanine.[4][15]

  • Protocol:

    • Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the TAG codon) and the plasmid encoding the pCNPheRS/tRNA pair.[4]

    • Grow the cells in a suitable medium and induce protein expression.

    • Supplement the growth medium with p-cyanophenylalanine to allow for its incorporation.[4]

    • Lyse the cells and purify the target protein using standard chromatography techniques.

    • Confirm the successful incorporation of p-cyanophenylalanine by mass spectrometry.

Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer (e.g., Horiba Fluorolog 3.10).[6]

  • Sample Preparation: Prepare protein or peptide samples in a suitable buffer at a known concentration (e.g., 20 µM). The concentration can be determined by measuring the absorbance at 280 nm using the extinction coefficient of pCNPhe (850 M⁻¹cm⁻¹).[1][6]

  • Measurement Protocol:

    • Set the excitation wavelength. A wavelength of 240 nm or 275 nm is often used to selectively excite pCNPhe in the presence of tyrosine and tryptophan.[1][6]

    • Record the emission spectrum over a suitable range (e.g., 250-350 nm).[1]

    • For pH-dependent studies, prepare a series of samples at different pH values and measure the fluorescence intensity at the emission maximum.[6]

    • For kinetic studies, such as protein folding or membrane penetration, use a stopped-flow apparatus coupled to the fluorometer to monitor the change in fluorescence intensity over time.[6][8]

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier-transform infrared (FTIR) spectrometer. For studying redox-dependent changes, a spectroelectrochemical cell can be used.[10]

  • Sample Preparation: Prepare a concentrated solution of the protein containing p-cyanophenylalanine.

  • Measurement Protocol:

    • Acquire an IR spectrum of the sample in the nitrile stretching region (~2200-2250 cm⁻¹).[5]

    • For spectroelectrochemical experiments, apply a specific potential to the cell to induce a change in the protein's redox state and record the corresponding IR spectrum.[10]

    • Analyze the shift in the nitrile stretching frequency to infer changes in the local environment of the probe.[10]

Visualizations

experimental_workflow cluster_incorporation Step 1: Incorporation of pCNPhe cluster_purification Step 2: Purification cluster_analysis Step 3: Spectroscopic Analysis cluster_application Step 4: Application & Data Interpretation spps Solid-Phase Peptide Synthesis hplc RP-HPLC spps->hplc genetic Genetic Incorporation chromatography Affinity/Size-Exclusion Chromatography genetic->chromatography fluorescence Fluorescence Spectroscopy hplc->fluorescence ir Infrared Spectroscopy hplc->ir chromatography->fluorescence chromatography->ir folding Protein Folding & Dynamics fluorescence->folding binding Ligand/Membrane Binding fluorescence->binding ir->folding redox Redox State Sensing ir->redox fluorescence_quenching_pathway pCNPhe_ground pCNPhe (S0) pCNPhe_excited pCNPhe* (S1) pCNPhe_ground->pCNPhe_excited Excitation (hν) pCNPhe_excited->pCNPhe_ground Fluorescence quencher Quencher (e.g., Tyr, His) pCNPhe_excited->quencher Quenching (e.g., FRET, PET) quencher->pCNPhe_ground Energy/Electron Transfer

References

discovery and development of cyano-substituted phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Cyano-substituted phenylalanines are a class of non-canonical amino acids that have emerged as versatile tools in chemical biology, medicinal chemistry, and drug development.[1][2] By incorporating a nitrile (cyano) group onto the phenyl ring of phenylalanine, researchers can introduce unique electronic and steric properties. This modification allows these amino acids to serve as valuable building blocks for novel peptides, potent enzyme inhibitors, and sophisticated molecular probes for studying biological systems.[1][2][3] The cyano group's ability to act as a hydrogen bond acceptor, a bioisostere, or a reactive handle for further chemical modification makes it a powerful functional group in the design of new therapeutics and research tools.[4] This guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies associated with cyano-substituted phenylalanines.

Discovery and Synthesis

The development of cyano-substituted phenylalanines has been driven by the need for modified amino acids that can confer specific properties to peptides and small molecules. Synthetic chemists have devised several routes to access ortho-, meta-, and para-cyano-substituted phenylalanines.

Common synthetic strategies include:

  • Synthesis from Malonic Esters: A classical approach involves using diethyl malonate as a starting material to construct the amino acid backbone, followed by the introduction of the cyano-substituted benzyl group.[5]

  • Photooxidative Cyanation: A protecting-group-free method has been developed for the synthesis of fluorinated phenylalanine derivatives, which involves a singlet oxygen-driven photooxidative cyanation of the corresponding benzylamines.[6]

  • Modification of Existing Amino Acids: Cross-coupling reactions, such as the Sonogashira coupling, can be employed on protected amino acids like tyrosine or halogenated phenylalanines to introduce the cyano functionality or a precursor that can be converted to a cyano group.[7][8] For instance, the synthesis of p-chloropropynyl phenylalanine (pCPF) starts with Boc-p-iodo-Phe and uses a Sonogashira coupling.[8]

The choice of synthetic route often depends on the desired substitution pattern (ortho, meta, or para) and the need for enantiomeric purity. For peptide synthesis, the amino acid is typically protected with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to facilitate its incorporation into peptide chains.[2]

Applications in Drug Discovery and Chemical Biology

The unique properties of the nitrile group have led to the widespread application of cyano-substituted phenylalanines in various research areas.

  • Enzyme Inhibition: The electron-withdrawing nature and linear geometry of the cyano group make it an effective pharmacophore for inhibiting enzymes. Nitrile-containing compounds have been successfully developed as inhibitors for various enzyme classes.[4]

    • Dipeptidyl Peptidase IV (DPP-4) Inhibitors: The design of DPP-4 inhibitors like Alogliptin and Saxagliptin incorporates a cyano group to interact with the enzyme's active site, providing a therapeutic strategy for type 2 diabetes.[4]

    • Tyrosinase Inhibitors: (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have shown potent inhibitory activity against mushroom tyrosinase, suggesting their potential for treating hyperpigmentation-related diseases.[9] Docking simulations indicate that these compounds can bind directly to the enzyme's active site.[9]

  • Peptide Synthesis and Macrocyclization: Boc- and Fmoc-protected cyano-phenylalanines are valuable building blocks in solid-phase peptide synthesis (SPPS).[2] Their incorporation can enhance the biological activity and stability of peptides.[2] Furthermore, derivatives like p-cyanoacetylene-Phe and p-chloropropynyl phenylalanine (pCPF) can be used for the co-translational macrocyclization of peptides, a key strategy for improving peptide stability and cell permeability.[8]

  • Molecular Probes for Biological Imaging: Para-cyano-L-phenylalanine (pCNPhe) has proven to be an exceptionally useful tool for studying protein structure and dynamics.[3]

    • Infrared (IR) Spectroscopy: The nitrile group has a unique vibrational frequency in a region of the IR spectrum that is free from interference from other protein signals. This allows pCNPhe to be used as a vibrational reporter to probe local protein environments with high spatial and temporal resolution.[3][10]

    • Fluorescence and FRET Probes: The cyano group can be part of a larger conjugated system to create fluorescent amino acids. These probes can be used in Förster resonance energy transfer (FRET) experiments to study protein folding, protein-protein interactions, and conformational changes.[3][7]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and application of cyano-substituted phenylalanines and related compounds.

Compound/DerivativeSynthetic MethodOverall YieldReference
o-cyano-D,L-phenylalanine hydrochlorideSynthesis from diethyl malonateNot specified[5]
methyl (2-amino-3-cyanoquinolin-4-yl)-L-phenylalaninateMulti-step synthesis52%[11]
4-fluorophenylalanine·HClPhotooxidative cyanation67%[6]
p-Cyano-L-phenylalanine (pCNPhe)Two-step enantioselective synthesis87%[10]
Alkenyl-conjugated 4-cyanophenyl analogueOne-pot Sonogashira cross-coupling from tyrosine30-79%[7] (Varies with substituent)

Table 1: Summary of Synthetic Yields for Cyano-Substituted Phenylalanines and Derivatives.

Compound IDTarget Cell LineIC50 Value (µM)Target EnzymeKi Value (mM)Reference
4d A5494.60 ± 0.12EGFR0.31 ± 0.05[11]
4d MCF-76.94 ± 0.15EGFR0.31 ± 0.05[11]
4e A5493.84 ± 0.10EGFR0.28 ± 0.02[11]
4e MCF-75.21 ± 0.11EGFR0.28 ± 0.02[11]

Table 2: In Vitro Cytotoxicity (IC50) and EGFR Kinase Inhibitory Activity of Phenylalanine-containing 4-aminoquinoline Derivatives.

Fluorescent Amino Acid AnalogueExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
4-cyanophenyl analogue (7f) 3213940.44[7]
2-naphthyl analogue (7b) 3213810.48[7]
1-naphthyl analogue (7c) 3213820.65[7]

Table 3: Photophysical Properties of Selected Fluorescent Phenylalanine Analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments involving cyano-substituted phenylalanines.

Protocol 1: Synthesis of o-cyano-D,L-phenylalanine hydrochloride[5]

This protocol is based on the synthesis starting from diethyl malonate.

  • Step 1: Synthesis of Diethyl (2-cyanobenzyl)malonate:

    • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add diethyl malonate dropwise with stirring.

    • After the addition is complete, add 2-cyanobenzyl chloride dropwise at a controlled temperature.

    • Reflux the mixture for several hours.

    • After cooling, filter the mixture and distill the filtrate under reduced pressure to remove ethanol.

    • Wash the residue with water, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by distillation under reduced pressure.

  • Step 2: Hydrolysis and Decarboxylation:

    • Reflux the diethyl (2-cyanobenzyl)malonate with a concentrated solution of sodium hydroxide for several hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

    • Heat the intermediate acid at a high temperature (e.g., 160-170 °C) until the evolution of CO2 ceases to yield 3-(2-cyanophenyl)propanoic acid.

  • Step 3: Bromination:

    • To the 3-(2-cyanophenyl)propanoic acid, add thionyl chloride and a catalytic amount of N-bromosuccinimide (NBS).

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride by distillation.

  • Step 4: Amination:

    • Dissolve the resulting crude α-bromo acid in a concentrated ammonia solution.

    • Stir the mixture at room temperature for an extended period (e.g., 48-72 hours).

    • Concentrate the solution under reduced pressure.

  • Step 5: Final Product Isolation:

    • Dissolve the residue in water and acidify with HCl.

    • The product, o-cyano-D,L-phenylalanine hydrochloride, will crystallize upon cooling.

    • Collect the crystals by filtration, wash with cold water, and dry.

    • Characterize the final product using IR, NMR, and elemental analysis.

Protocol 2: Site-Specific Incorporation of p-Cyano-L-phenylalanine (pCNPhe) into a Protein[10]

This protocol describes the use of the amber codon suppression method for incorporating an unnatural amino acid (UAA) into a protein expressed in E. coli.

  • Preparation of Plasmids:

    • Use a dual-plasmid system. The first plasmid encodes the protein of interest (e.g., superfolder GFP) with an amber stop codon (TAG) at the desired incorporation site.

    • The second plasmid encodes the engineered, orthogonal aminoacyl-tRNA synthetase specific for pCNPhe and its corresponding tRNA (tRNA_CUA).

  • Bacterial Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the protein expression plasmid and the synthetase/tRNA plasmid.

    • Plate the cells on an agar plate containing the appropriate antibiotics for both plasmids and incubate overnight.

  • Protein Expression:

    • Inoculate a starter culture in a suitable growth medium (e.g., LB broth) with the required antibiotics and grow overnight.

    • The next day, use the starter culture to inoculate a larger volume of expression medium containing antibiotics and a final concentration of 1-2 mM pCNPhe.

    • Grow the culture at 37 °C with shaking until the optical density (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25 °C) overnight.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl buffer with lysozyme, DNase, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification and Verification:

    • Purify the UAA-containing protein from the supernatant using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

    • Verify the successful incorporation of pCNPhe by mass spectrometry (e.g., ESI-MS), which will show a mass shift corresponding to the UAA.

Protocol 3: Phenylalanine Ammonia-Lyase (PAL) Activity Assay[12]

This protocol is for determining the kinetic parameters of a PAL enzyme, which can be adapted to screen for inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of 100 mM Tris-HCl buffer, pH 8.5.

    • Prepare a range of L-phenylalanine (substrate) solutions in the Tris-HCl buffer (e.g., from 10 µM to 200 µM).

    • Prepare a solution of the purified PAL enzyme (e.g., AvPAL or NpPAL) in the same buffer. If testing inhibitors, prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Set up the assay in a final volume of 500 µL in a UV-transparent cuvette.

    • Add the Tris-HCl buffer, the enzyme solution (e.g., a final concentration of 3.75 µg of AvPAL), and the inhibitor solution (if applicable).

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding the L-phenylalanine substrate.

  • Data Collection:

    • Immediately place the cuvette in a spectrophotometer set to 37 °C.

    • Monitor the formation of trans-cinnamate, the product of the reaction, by measuring the increase in absorbance at 280 nm over time (e.g., for 5 minutes). The molar extinction coefficient (ε) for trans-cinnamic acid at 280 nm is 16,890 M⁻¹cm⁻¹.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl).

    • To determine kinetic parameters (Km and Vmax), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

    • For inhibition studies, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).

Visualizations

The following diagrams illustrate key concepts and workflows related to cyano-substituted phenylalanines.

SynthesisWorkflow Start Starting Materials (e.g., Diethyl Malonate, Benzylamine) Step1 Step 1: Introduction of Cyano-benzyl Group Start->Step1 Step2 Step 2: Backbone Formation & Modification Step1->Step2 Step3 Step 3: Protection (Boc or Fmoc) Step2->Step3 Final Protected Cyano- Substituted Phenylalanine Step3->Final

Caption: General workflow for the chemical synthesis of protected cyano-substituted phenylalanines.

PeptideSynthesis cluster_sp_steps Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Amino Acid Deprotection Fmoc Deprotection Resin->Deprotection 1. Coupling Coupling Reaction Deprotection->Coupling 2. Activation Protected pCNPhe + Coupling Reagents Activation->Coupling NewPeptide Resin-Bound Peptide (n+1) Coupling->NewPeptide 3. NewPeptide->Deprotection Repeat Cycle Cleavage Cleavage & Deprotection NewPeptide->Cleavage Final Step FinalPeptide Final Peptide with pCNPhe Cleavage->FinalPeptide

Caption: Incorporation of p-cyano-phenylalanine (pCNPhe) into a peptide chain via SPPS.

EnzymeInhibition cluster_normal Normal Catalytic Reaction cluster_inhibition Competitive Inhibition Mechanism Enzyme Enzyme Active Site Substrate Natural Substrate Enzyme->Substrate Inhibitor Cyano-Phe Derivative (Inhibitor) Binding Binding Enzyme->Binding Inhibitor->Binding Binding->Substrate Blocks Binding NoReaction Inhibition of Catalysis Binding->NoReaction

Caption: Conceptual diagram of competitive enzyme inhibition by a cyano-phenylalanine derivative.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-L-2-Cyanophenylalanine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. These modifications can enhance biological activity, improve metabolic stability, and introduce novel functionalities. Boc-L-2-Cyanophenylalanine is a versatile synthetic amino acid that serves as a valuable building block in peptide synthesis for the development of novel therapeutic agents. The introduction of a cyano group into the peptide backbone can serve as a fluorescent probe, an infrared reporter, or a precursor for further chemical modifications.

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using Boc-solid-phase peptide synthesis (SPPS). Detailed protocols for manual SPPS, including resin preparation, coupling, deprotection, and cleavage, are provided. Additionally, strategies for overcoming potential challenges, such as steric hindrance and aggregation, are discussed, along with methods for the characterization of the final peptide product.

Key Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₈N₂O₄Chem-Impex
Molecular Weight290.32 g/mol Chem-Impex
AppearanceWhite to off-white powderChem-Impex
SolubilitySoluble in DMF, DCM, and other common organic solvents for SPPSGeneral Knowledge
StorageStore at 2-8°CChem-Impex

Experimental Protocols

Materials and Reagents
  • This compound

  • Other Boc-protected amino acids

  • Merrifield resin or other suitable resin for Boc-SPPS

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • HOBt or OxymaPure

  • Piperidine (for optional capping)

  • Acetic anhydride (for optional capping)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/anisole)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Protocol 1: Manual Boc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound.

1. Resin Swelling and Preparation:

  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to swell the resin for at least 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

2. First Amino Acid Coupling (if not pre-loaded):

  • Dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading) in a minimal amount of DMF/DCM (1:1 v/v).

  • Add a coupling reagent (e.g., DIC, 3 equivalents) and activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Add DMAP (0.1 equivalents) to catalyze the reaction.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin with DMF (3x) and DCM (3x).

3. Nα-Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

  • Drain the deprotection solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

4. Neutralization:

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 2 minutes and drain. Repeat this step.

  • Wash the resin with DCM (5x).

5. Coupling of this compound (and subsequent amino acids):

  • In a separate vial, dissolve this compound (3 equivalents) and an activating agent (e.g., HBTU, 3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance from the ortho-cyano group, a longer coupling time or a double coupling may be necessary.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

6. Capping (Optional):

  • If the coupling reaction is incomplete after a second attempt, cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride/DIEA/DCM (5:1:14 v/v/v) for 20 minutes.

  • Wash the resin with DCM (3x) and DMF (3x).

7. Repeat Deprotection, Neutralization, and Coupling Cycles:

  • Repeat steps 3, 4, and 5 for each subsequent amino acid in the peptide sequence.

8. Final Deprotection:

  • After the final coupling step, perform a final Nα-Boc deprotection as described in step 3.

9. Cleavage and Global Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Carefully add the cleavage cocktail (e.g., HF/anisole 9:1 v/v or TFMSA/TFA/anisole) to the resin in a suitable apparatus at 0°C. Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the mixture for 1-2 hours at 0°C.

  • Evaporate the cleavage cocktail under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold diethyl ether (3x).

  • Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Characterization

1. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

2. Characterization:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

  • Assess the purity of the peptide by analytical RP-HPLC.

  • Further structural characterization can be performed using techniques such as amino acid analysis and sequencing.

Quantitative Data Summary

The following table summarizes expected quantitative data for the incorporation of this compound. Specific values can be sequence-dependent and may require optimization.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency >98% (may require optimization)Kaiser Test / Quantitative Ninhydrin AssayDue to potential steric hindrance from the ortho-cyano group, a more potent coupling reagent like HATU or longer coupling times may be needed to achieve >99% efficiency.
Boc Deprotection Efficiency >99.5%HPLC analysis of a small cleavage sampleStandard deprotection with 50% TFA in DCM is generally effective.
Crude Peptide Purity 60-80%RP-HPLCHighly dependent on the peptide sequence, length, and the efficiency of each synthesis cycle.
Final Purified Peptide Yield 5-25%UV-Vis Spectroscopy / Gravimetric AnalysisDependent on peptide length, sequence complexity, cleavage efficiency, and purification losses.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Boc-SPPS Experimental Workflow

Caption: Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).

Decision Pathway for Coupling Reagent Selection

decision_tree start Select Coupling Reagent steric_hindrance Is the coupling sterically hindered? (e.g., Pro-Pro, ortho-substituted AA) start->steric_hindrance standard_coupling Standard Coupling Reagents (HBTU, DIC/HOBt) steric_hindrance->standard_coupling No potent_coupling Potent Coupling Reagents (HATU, COMU) steric_hindrance->potent_coupling Yes racemization_risk Is there a high risk of racemization? standard_coupling->racemization_risk potent_coupling->racemization_risk low_racemization Use additives like OxymaPure or HOAt racemization_risk->low_racemization Yes proceed Proceed with Coupling racemization_risk->proceed No low_racemization->proceed

Caption: Decision pathway for selecting a suitable coupling reagent.

Discussion

The successful incorporation of this compound into a peptide sequence using Boc-SPPS is readily achievable with careful consideration of the potential challenges. The primary concern is the potential for steric hindrance from the ortho-cyano group on the phenylalanine ring. This can lead to slower coupling kinetics and incomplete reactions. To mitigate this, several strategies can be employed:

  • Choice of Coupling Reagent: For the coupling of this compound, more potent activating reagents such as HATU or COMU are recommended over standard carbodiimides like DCC or DIC. These reagents have been shown to be effective in overcoming steric hindrance in difficult couplings.

  • Reaction Conditions: Extending the coupling reaction time to 4 hours or overnight can help drive the reaction to completion. In some cases, performing a double coupling (repeating the coupling step) may be necessary to achieve a high coupling efficiency.

  • Monitoring the Reaction: The Kaiser test is a crucial tool for monitoring the completion of each coupling step. A negative result should be confirmed before proceeding to the next deprotection step to avoid the accumulation of deletion sequences.

  • Peptide Aggregation: For longer peptides, aggregation of the growing peptide chain on the resin can hinder reagent accessibility, leading to incomplete deprotection and coupling. Using "in situ" neutralization protocols, where neutralization and coupling occur simultaneously, can help to minimize aggregation.

The cyano group on the phenylalanine side chain is generally stable to the acidic conditions of Boc deprotection (50% TFA in DCM) and the strong acid cleavage cocktails (HF or TFMSA).

Conclusion

The incorporation of this compound into peptides using Boc-SPPS is a feasible and valuable method for the synthesis of modified peptides with novel properties. By employing optimized coupling strategies to address potential steric hindrance and by carefully monitoring the synthesis, researchers can successfully synthesize peptides containing this unnatural amino acid. The detailed protocols and application notes provided herein serve as a comprehensive guide for the successful synthesis, purification, and characterization of these valuable molecules for applications in drug discovery and chemical biology.

Application Notes and Protocols: 2-Cyanophenylalanine as a Fluorescent Probe for Protein Folding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein folding is paramount to understanding biological function and the molecular basis of diseases associated with protein misfolding. Fluorescence spectroscopy is a powerful technique for monitoring the conformational changes that proteins undergo during folding.[1][2] While intrinsic fluorophores like tryptophan and tyrosine are widely used, their presence in multiple locations within a protein can complicate data interpretation. The incorporation of non-natural fluorescent amino acids at specific sites offers a more precise way to probe local environmental changes.[3][4] 2-Cyanophenylalanine (and its isomers, particularly p-cyanophenylalanine) has emerged as a versatile fluorescent probe for such studies.[5][6] Its fluorescence properties are highly sensitive to the local environment, making it an excellent reporter of protein folding, binding, and aggregation.[5][7][8][9] This document provides detailed application notes and protocols for utilizing 2-cyanophenylalanine in protein folding research.

Properties of 2-Cyanophenylalanine

2-Cyanophenylalanine possesses unique photophysical properties that make it a valuable tool for protein studies. Its cyano group is a minimal structural perturbation, yet it confers sensitivity to the local environment.[10][11]

Key Spectroscopic Properties:

  • Sensitivity to Solvation: The fluorescence quantum yield of cyanophenylalanine is highly dependent on its solvent environment.[2][8] For instance, the quantum yield of p-cyanophenylalanine is significantly higher in water compared to organic solvents, making it an effective probe for the formation of the hydrophobic core during protein folding.[2][8]

  • Selective Excitation: p-Cyanophenylalanine can be selectively excited at wavelengths around 240 nm, even in the presence of tryptophan and tyrosine, which have overlapping absorption spectra at higher wavelengths.[2][7]

  • Environmental Sensitivity: The fluorescence emission is sensitive to hydrogen bonding, hydration, and the polarity of the local environment.[8][10] A decrease in fluorescence intensity is often observed as the probe moves from a polar, aqueous environment to a nonpolar, buried environment within the protein core.

  • pH Sensing: When positioned near the N-terminus of a peptide, the fluorescence of p-cyanophenylalanine can be quenched by the deprotonated amino group, allowing it to function as a pH sensor.[5]

Quantitative Data Summary

The following tables summarize the key quantitative photophysical properties of p-cyanophenylalanine, which is more extensively characterized in the literature than the 2-cyano isomer.

Table 1: Photophysical Properties of p-Cyanophenylalanine (PheCN) in Different Solvents [8][12]

SolventQuantum Yield (QY)Fluorescence Lifetime (τ) (ns)
Water0.11-
Acetonitrile0.034.2
2-Propanol-4.0
Formamide-4.8
Tetrahydrofuran-3.9

Table 2: Stern-Volmer Quenching Constants for p-Cyanophenylalanine Fluorescence by Amino Acid Side Chains and Other Molecules [3][6]

QuencherStern-Volmer Constant (Ksv) (M⁻¹)
Neutral Imidazole (His)39.8
Hydroxide Ion22.1
IodideExhibits a large Ksv, making it a convenient dynamic quencher[13]

Note: The quenching efficiency is also significantly influenced by the protonation state of the quencher and the surrounding environment.

Applications in Protein Folding Studies

2-Cyanophenylalanine can be employed in a variety of experimental setups to investigate different aspects of protein folding.

  • Monitoring Hydrophobic Core Formation: By incorporating 2-cyanophenylalanine at a site that becomes buried in the hydrophobic core upon folding, the accompanying decrease in fluorescence can be used to monitor this process.[1][2]

  • Characterizing Folding Intermediates: The sensitivity of the probe to its local environment allows for the detection and characterization of partially folded intermediates that may accumulate during the folding process.

  • Studying Protein-Ligand and Protein-Protein Interactions: Changes in the fluorescence of 2-cyanophenylalanine upon the binding of a ligand or another protein can provide insights into the binding mechanism and affinity.[7]

  • Förster Resonance Energy Transfer (FRET): p-Cyanophenylalanine can serve as a FRET donor to tryptophan, creating a useful pair for measuring intramolecular distances and their changes during folding.[5]

Experimental Protocols

Protocol 1: Incorporation of 2-Cyanophenylalanine into a Protein

The site-specific incorporation of 2-cyanophenylalanine can be achieved through either solid-phase peptide synthesis for smaller proteins or peptides, or more commonly, through recombinant expression using an expanded genetic code.

Recombinant Incorporation using Amber Codon Suppression: [11][14]

  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

    • Obtain a separate plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery and specific for 2-cyanophenylalanine. A commonly used system is a mutant of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS).[14]

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the protein-encoding plasmid and the synthetase/tRNA plasmid.

  • Protein Expression:

    • Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8.

    • Supplement the medium with 2-cyanophenylalanine to a final concentration of 1-2 mM.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the cells at an appropriate temperature (e.g., 18-25 °C) for several hours.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or a French press in a suitable lysis buffer.

    • Purify the protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Verification of Incorporation:

    • Confirm the successful incorporation of 2-cyanophenylalanine by mass spectrometry.

Protocol 2: Monitoring Protein Folding using 2-Cyanophenylalanine Fluorescence

This protocol describes a typical equilibrium denaturation experiment to study protein folding.

  • Sample Preparation:

    • Prepare a stock solution of the purified protein containing 2-cyanophenylalanine in a suitable buffer (e.g., phosphate or Tris buffer at a specific pH).

    • Prepare a series of solutions with increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride) in the same buffer.

  • Fluorescence Measurements:

    • For each denaturant concentration, mix the protein stock solution to a final concentration suitable for fluorescence measurements (typically in the low micromolar range).

    • Allow the samples to equilibrate for a sufficient time (e.g., several hours to overnight) at a constant temperature.

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Set the excitation wavelength to selectively excite 2-cyanophenylalanine (e.g., 240 nm).[9] Record the emission spectra over a suitable range (e.g., 260-400 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the denaturant concentration.

    • Fit the resulting denaturation curve to a two-state or multi-state folding model to determine thermodynamic parameters such as the free energy of folding (ΔG°) and the m-value (a measure of the change in solvent accessible surface area upon folding).

Visualizations

experimental_workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis cluster_folding_study Protein Folding Study plasmid_protein Protein Plasmid (TAG codon) transformation Co-transformation into E. coli plasmid_protein->transformation plasmid_synthetase Synthetase/tRNA Plasmid plasmid_synthetase->transformation growth Cell Growth transformation->growth induction Induction with IPTG & 2-CN-Phe growth->induction lysis Cell Lysis induction->lysis purification Chromatography lysis->purification verification Mass Spectrometry purification->verification fluorescence Fluorescence Spectroscopy purification->fluorescence

Caption: Workflow for recombinant incorporation of 2-cyanophenylalanine and subsequent protein folding analysis.

folding_probe_logic cluster_probe 2-Cyanophenylalanine Probe cluster_fluorescence Fluorescence Signal unfolded Unfolded State folded Folded State unfolded->folded Folding probe_unfolded Exposed to Solvent unfolded->probe_unfolded probe_folded Buried in Hydrophobic Core folded->probe_folded high_fluorescence High Fluorescence probe_unfolded->high_fluorescence low_fluorescence Low Fluorescence probe_folded->low_fluorescence

Caption: Principle of using 2-cyanophenylalanine to monitor protein folding.

References

Site-Specific Incorporation of 2-Cyanophenylalanine in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-natural amino acids (nnAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug discovery. This technology allows for the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modifications, and bioorthogonal handles, at precise locations within a protein sequence. 2-Cyanophenylalanine (2-CNF) is a particularly useful nnAA due to its unique spectroscopic properties. The nitrile group serves as a sensitive infrared (IR) probe of the local electrostatic environment and a fluorescent reporter for studying protein structure, dynamics, and interactions.[1][2][3][4] This document provides detailed application notes and experimental protocols for the efficient site-specific incorporation of 2-CNF into proteins expressed in Escherichia coli.

The most common method for site-specific incorporation of nnAAs in E. coli relies on the suppression of an amber stop codon (UAG) by an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This orthogonal pair functions independently of the host cell's translational machinery, ensuring that the nnAA is exclusively incorporated at the desired UAG codon.

Applications of 2-Cyanophenylalanine in Proteins

The unique properties of 2-CNF make it a versatile tool for a range of applications in research and drug development:

  • Fluorescence Spectroscopy: The cyano group of 2-CNF exhibits fluorescence that is sensitive to its local environment, making it a valuable probe for studying protein folding, conformational changes, and binding events.[1][4][5][6][7]

  • Infrared (IR) Spectroscopy: The nitrile stretching vibration of 2-CNF has a characteristic frequency in a region of the IR spectrum that is relatively free from protein backbone absorptions. This allows for the site-specific investigation of protein structure, dynamics, and electrostatics.[2][3]

  • Enzyme Inhibitor Development: As a derivative of phenylalanine, 2-CNF can be incorporated into peptides and proteins to serve as a building block in the design of enzyme inhibitors and other therapeutic agents.

  • Probing Protein-Protein Interactions: By incorporating 2-CNF at the interface of a protein complex, changes in its fluorescence or IR signal upon binding can provide insights into the interaction mechanism.

Quantitative Data Summary

The following tables summarize quantitative data related to the expression and spectroscopic properties of proteins containing cyanophenylalanine. While specific data for 2-cyanophenylalanine incorporation efficiency is limited in the literature, the reported protein yields for the ortho-isomer are a strong indicator of successful incorporation.

Table 1: Protein Yield with Site-Specific Incorporation of o-Cyanophenylalanine

ProteinExpression SystemIncorporation Site(s)Yield (mg/L)Reference
sfGFPE. coli Top10 with pEVOL-pylT-PylRS(N346A/C348A)N135140[8][9]
sfGFPE. coli Top10 with pEVOL-pylT-PylRS(N346A/C348A)F27220[8][9]

Table 2: Spectroscopic Properties of Cyanophenylalanine

PropertyValueConditionsReference
Fluorescence
Excitation Wavelength~242 nm (for p-CNF)Phosphate buffer (pH 7)[1]
Emission WavelengthVaries with environment[1][4]
Infrared Absorption
Nitrile Stretch Frequency~2228-2230 cm⁻¹ (for p-CNF)In peptides[10]

Experimental Workflow and Signaling Pathways

The overall workflow for the site-specific incorporation of 2-CNF into a target protein in E. coli is depicted below. This process involves the co-transformation of two plasmids: one encoding the target protein with an amber stop codon at the desired position, and another (e.g., pEVOL) encoding the orthogonal aaRS/tRNA pair.

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_ecoli_expression E. coli Expression cluster_protein_purification Protein Purification & Analysis mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) target_plasmid Target Protein Plasmid mutagenesis->target_plasmid transformation Co-transformation target_plasmid->transformation pEVOL_plasmid pEVOL Plasmid (aaRS/tRNA) pEVOL_plasmid->transformation culture Cell Culture (+ 2-CNF) transformation->culture induction Induction (IPTG/Arabinose) culture->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis harvesting->lysis purification Affinity Chromatography lysis->purification verification Mass Spectrometry purification->verification signaling_pathway cluster_genetic_components Genetic Components cluster_cellular_machinery Cellular Machinery cluster_process Process pEVOL pEVOL Plasmid aaRS Orthogonal aaRS pEVOL->aaRS expresses tRNA Orthogonal tRNA(CUA) pEVOL->tRNA expresses Target_Gene Target Gene Plasmid mRNA mRNA (with UAG) Target_Gene->mRNA transcribes Charged_tRNA 2-CNF-tRNA(CUA) aaRS->Charged_tRNA charges tRNA->Charged_tRNA Ribosome Ribosome Protein Protein with 2-CNF Ribosome->Protein translates CNF 2-Cyanophenylalanine CNF->Charged_tRNA Charged_tRNA->Ribosome binds to A-site mRNA->Ribosome

References

Application Notes and Protocols: 2-Cyanophenylalanine as a Versatile Infrared Probe in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyanophenylalanine (PheCN) is a non-canonical amino acid that has emerged as a powerful and versatile infrared (IR) probe for studying protein structure, dynamics, and function.[1][2] Its nitrile group (C≡N) possesses a unique vibrational frequency around 2200-2300 cm⁻¹, a region of the IR spectrum that is free from the vibrational absorptions of natural amino acids, providing a clear and isolated spectroscopic window.[3][4] The sensitivity of the nitrile stretch to its local environment, including polarity, hydrogen bonding, and electric fields, makes it an exquisite reporter of subtle conformational changes and molecular interactions within a protein.[5][6] This document provides detailed application notes and protocols for the utilization of 2-cyanophenylalanine as an IR probe in proteins.

Key Applications

The unique spectroscopic properties of 2-cyanophenylalanine enable a wide range of applications in protein science and drug development:

  • Probing Local Protein Environments: The nitrile stretching frequency is sensitive to the local micro-environment, allowing for the characterization of solvent accessibility, hydrogen bonding, and polarity within specific protein regions.[5][7]

  • Measuring Electric Fields: Through the vibrational Stark effect (VSE), the frequency shift of the nitrile bond can be used to quantify the magnitude of local electric fields within a protein's active site or other regions of interest.[5][8] This is crucial for understanding enzyme catalysis and protein-ligand interactions.[9][10]

  • Studying Protein Dynamics and Folding: Time-resolved IR spectroscopy of the nitrile probe can monitor protein dynamics and folding processes with high temporal and spatial resolution.[11][12][13] Isotopic labeling of the cyano group (e.g., with ¹³C and ¹⁵N) can extend the vibrational lifetime, allowing for the observation of slower dynamic events.[11]

  • Monitoring Redox State Changes: In metalloenzymes, 2-cyanophenylalanine can be strategically placed near redox-active centers, such as iron-sulfur clusters, to report on changes in their oxidation state through shifts in the nitrile vibrational frequency.[14]

  • Investigating Protein-Ligand and Protein-Membrane Interactions: The probe can be used to monitor conformational changes upon ligand binding or the interaction of proteins with biological membranes.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for 2-cyanophenylalanine as an IR probe, compiled from various studies.

Table 1: Nitrile (C≡N) Stretching Frequencies and Environmental Effects

Environment/ConditionProtein/SystemPosition of PheCNNitrile Frequency (cm⁻¹)Observed Shift (Δν)Reference
As-isolated (oxidized)[FeFe] Hydrogenase (DdHydAB)F27CNF~2230-[14]
Reduced[FeFe] Hydrogenase (DdHydAB)F27CNFRed-shifted by ~1-2 cm⁻¹~1-2[14]
OxidizedSpinach Ferredoxin I (FdI)Y37CNFNot specified-[14]
ReducedSpinach Ferredoxin I (FdI)Y37CNFRed-shifted by ~1-2 cm⁻¹~1-2[14]
Membrane Interiorα-helical peptide in DMPC vesiclesαLAX(16)Blue-shifted+2.9 cm⁻¹ (0.5 mM peptide)[5]
Membrane Headgroup Regionα-helical peptide in DMPC vesiclesαLAX(25)Reference-[5]
Aprotic SolventsPhenylacetonitrile (PhCN)-Linear correlation with electric field-[6]
Protic Solvents (e.g., water)Phenylacetonitrile (PhCN)-Blue-shifted (violates linear correlation)-[6]
Neutral SpeciesNitrile-functionalized ladder-type oligophenylenes-2220–2230-[15]

Table 2: Vibrational Lifetimes and Stark Effect Data

ParameterProbe/SystemValueUnitsReference
Vibrational Lifetime (¹²C¹⁴N)p-cyanophenylalanine~4.5ps[16]
Vibrational Lifetime (Isotopically Labeled)p-(¹³C¹⁵N-cyano)phenylalanine~2-fold increase vs. ¹²C¹⁴N-[11]
Vibrational Stark Tuning RateNitrile group0.67cm⁻¹/(MV/cm)[5]
Calculated Electric Fieldα-helical peptide in DMPC vesicles7.3 - 8.1MV/cm[5]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 2-Cyanophenylalanine into Proteins via Genetic Code Expansion

This protocol outlines the general steps for incorporating 2-cyanophenylalanine at a specific site in a protein expressed in E. coli using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.[3]

1. Materials:

  • pEVOL plasmid encoding the evolved E. coli aminoacyl-tRNA synthetase (aaRS) and tRNA specific for 2-cyanophenylalanine.

  • Expression vector containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site.

  • E. coli expression strain (e.g., BL21(DE3)).

  • L-2-Cyanophenylalanine.

  • Standard cell culture media (e.g., LB or M9 minimal media) and antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Arabinose for inducing the expression of the aaRS/tRNA pair.

2. Methodology:

  • Transformation: Co-transform the E. coli expression strain with the pEVOL plasmid and the expression vector containing the gene of interest.

  • Culture Growth:

    • Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of expression medium (e.g., M9 minimal media for isotopic labeling) with the starter culture.

  • Induction:

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Add L-2-cyanophenylalanine to a final concentration of 1-2 mM.

    • Induce the expression of the aaRS/tRNA pair by adding arabinose to a final concentration of 0.02-0.2% (w/v).

    • Induce the expression of the target protein by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-24 hours to enhance protein folding and solubility.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press).

    • Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Verification: Confirm the incorporation of 2-cyanophenylalanine by mass spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Cyanophenylalanine

This protocol describes the synthesis of peptides incorporating 2-cyanophenylalanine using standard Fmoc-based solid-phase peptide synthesis.[17]

1. Materials:

  • Fmoc-protected amino acids, including Fmoc-L-2-cyanophenylalanine.

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides).

  • Coupling reagents (e.g., HBTU, HOBt).

  • Base (e.g., DIPEA).

  • Deprotection reagent (e.g., 20% piperidine in DMF).

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

  • Solvents: DMF, DCM.

  • Automated peptide synthesizer or manual synthesis vessel.

2. Methodology:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-L-2-cyanophenylalanine) with coupling reagents and a base.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin extensively with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy of Proteins with 2-Cyanophenylalanine

This protocol outlines the general procedure for acquiring FTIR spectra of a protein labeled with 2-cyanophenylalanine.

1. Materials:

  • Purified protein containing 2-cyanophenylalanine.

  • Buffer solution (e.g., phosphate buffer, Tris buffer). Note: D₂O is often used as the solvent to avoid the strong absorbance of H₂O in the amide I region, which can overlap with other signals.

  • FTIR spectrometer equipped with a suitable detector (e.g., MCT detector).

  • Sample cell with appropriate window material (e.g., CaF₂) and path length.

  • Temperature control unit.

2. Methodology:

  • Sample Preparation:

    • Prepare a concentrated solution of the protein (typically 1-10 mg/mL) in the desired buffer. If using D₂O, lyophilize the protein from H₂O and redissolve in D₂O multiple times to ensure complete H/D exchange.

    • Prepare a buffer blank with the same composition as the protein sample.

  • Spectrometer Setup:

    • Purge the spectrometer with dry air or nitrogen to minimize water vapor interference.

    • Set the desired spectral resolution (typically 2-4 cm⁻¹), number of scans, and temperature.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample cell.

    • Acquire a spectrum of the buffer blank.

    • Acquire a spectrum of the protein sample.

  • Data Processing:

    • Subtract the buffer spectrum from the protein spectrum to obtain the difference spectrum of the protein.

    • The nitrile stretching vibration of 2-cyanophenylalanine will appear as a distinct peak in the 2200-2300 cm⁻¹ region.

    • Analyze the peak position, width, and intensity to obtain information about the local environment of the probe. For time-resolved or perturbation-induced studies, compare spectra taken under different conditions.

Visualizations

Experimental_Workflow_Genetic_Incorporation cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_analysis Analysis Gene_of_Interest Gene of Interest with Amber Codon (TAG) Transformation Co-transform E. coli Gene_of_Interest->Transformation pEVOL_Plasmid pEVOL Plasmid (aaRS/tRNA) pEVOL_Plasmid->Transformation Culture_Growth Grow Cell Culture Transformation->Culture_Growth Induction Induce Expression (Arabinose, IPTG) & Add PheCN Culture_Growth->Induction Expression Protein Expression (18-25°C) Induction->Expression Harvesting Harvest Cells Expression->Harvesting Purification Purify Protein Harvesting->Purification Verification Verify Incorporation (Mass Spectrometry) Purification->Verification

Caption: Workflow for genetic incorporation of 2-cyanophenylalanine.

Experimental_Workflow_SPPS Start Start with Resin Fmoc_Deprotection1 Fmoc Deprotection Start->Fmoc_Deprotection1 Amino_Acid_Coupling Couple Fmoc-Amino Acid (including Fmoc-PheCN) Fmoc_Deprotection1->Amino_Acid_Coupling Wash1 Wash Amino_Acid_Coupling->Wash1 Cycle Repeat for each Amino Acid Wash1->Cycle Cycle->Fmoc_Deprotection1 Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Synthesis Complete Cleavage Cleave from Resin Final_Deprotection->Cleavage Purification Purify by HPLC Cleavage->Purification Verification Verify by Mass Spec Purification->Verification End Pure Peptide Verification->End

Caption: Workflow for solid-phase peptide synthesis with 2-cyanophenylalanine.

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Protein_Sample Prepare Protein Sample (in D₂O buffer) Sample_Scan Acquire Protein Spectrum Protein_Sample->Sample_Scan Buffer_Blank Prepare Buffer Blank Blank_Scan Acquire Buffer Spectrum Buffer_Blank->Blank_Scan Spectrometer_Setup Setup FTIR Spectrometer Background_Scan Acquire Background Spectrum (Empty Cell) Spectrometer_Setup->Background_Scan Background_Scan->Blank_Scan Blank_Scan->Sample_Scan Subtraction Subtract Buffer Spectrum from Protein Spectrum Sample_Scan->Subtraction Analysis Analyze Nitrile Peak (~2230 cm⁻¹) Subtraction->Analysis

Caption: Workflow for FTIR spectroscopy of a 2-cyanophenylalanine-labeled protein.

References

Application Notes: Boc-L-2-Cyanophenylalanine in Drug Design and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-L-2-Cyanophenylalanine is a non-natural, protected amino acid derivative that has become a valuable tool in medicinal chemistry and drug development.[1][2] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a cyano (-CN) moiety at the ortho position of the phenyl ring. The Boc group provides stable, acid-labile protection essential for controlled, stepwise peptide synthesis.[][4] The ortho-cyano group serves as a key functional element, acting as an electrophilic "warhead" or a versatile chemical handle. This unique combination makes this compound particularly useful for designing targeted covalent inhibitors, especially for cysteine proteases, and for creating peptides with enhanced biological activity and stability.[1][5]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, providing researchers with essential data for its handling, storage, and use in synthesis.

PropertyValueReference
Synonyms Boc-L-Phe(2-CN)-OH, Boc-o-Cyano-L-Phe-OH[1][6]
CAS Number 216312-53-7[1][6]
Molecular Formula C₁₅H₁₈N₂O₄[1][6]
Molecular Weight 290.3 g/mol [1][6]
Appearance White powder[1][6]
Purity ≥ 99% (Chiral HPLC, HPLC)[1][6]
Melting Point 90 - 97 °C[1][6]
Optical Rotation [a]D25 = -33 ± 2º (c=1% in MeOH)[1][6]
Storage Conditions 0 - 8 °C[1][6]

Core Applications in Drug Development

The primary application of this compound is in the synthesis of peptidomimetics and peptide-based drugs, where it serves two main purposes:

  • Covalent Enzyme Inhibition: The nitrile (cyano) group is an effective electrophile that can react with nucleophilic residues in an enzyme's active site. It is particularly effective for targeting the thiol group of the catalytic cysteine residue in cysteine proteases (e.g., cathepsins, caspases).[7][] This interaction forms a stable, covalent thioimidate adduct, leading to irreversible inhibition of the enzyme. This mechanism is central to its use in developing drugs for diseases where protease activity is dysregulated, such as cancer, osteoporosis, and viral infections.[9][10]

  • Peptide Modification and Stability: The incorporation of this non-natural amino acid can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation.[11] The cyano group can also serve as a versatile handle for further chemical modifications or bioconjugation, allowing for the attachment of labels, imaging agents, or other molecules to improve drug delivery and diagnostics.[1][12]

G cluster_0 Drug Development Pipeline Target Identify Target (e.g., Cysteine Protease) Design Peptide Inhibitor Design Target->Design Rational Design Synthesis Incorporate This compound Design->Synthesis SPPS Assay In Vitro Assay (Enzyme Inhibition) Synthesis->Assay Test Efficacy Lead Lead Optimization Assay->Lead Analyze Data

Drug development workflow using this compound.

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS chemistry to incorporate this compound into a peptide sequence.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield resin)

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous hydrofluoric acid (HF) or TFMSA for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

  • Ninhydrin test solution

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.[][13]

    • Drain and treat again with 25-50% TFA in DCM for 30 minutes to ensure complete removal of the Boc group.[14]

    • Wash the resin with DCM (3x) and then DMF (3x).

  • Neutralization: Neutralize the protonated N-terminus by washing the resin with 10% DIEA in DMF for 2 minutes (2x). Wash again with DMF (3x). Perform a ninhydrin test to confirm the presence of a free amine (beads turn blue).[14]

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3 equivalents) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a ninhydrin test to confirm reaction completion (beads remain colorless). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin thoroughly with DCM and dry under vacuum.

    • Treat the peptide-resin with anhydrous HF (or a less hazardous strong acid like TFMSA) in the presence of scavengers (e.g., 10% anisole) for 1-2 hours at 0 °C to cleave the peptide from the resin and remove side-chain protecting groups.[14]

    • Evaporate the HF and wash the crude peptide with cold diethyl ether to precipitate it.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G Start Start with Resin-Bound Peptide (N-terminus Boc-protected) Deprotection 1. Deprotection Add 25-50% TFA in DCM Start->Deprotection Wash1 2. Wash & Neutralize DCM, DMF, 10% DIEA in DMF Deprotection->Wash1 Coupling 3. Coupling Add activated this compound (with HBTU/DIEA) Wash1->Coupling Wash2 4. Wash DMF, DCM Coupling->Wash2 Check All Amino Acids Added? Wash2->Check Check->Deprotection No Cleave Final Cleavage Anhydrous HF + Scavengers Check->Cleave Yes End Purified Peptide Cleave->End

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
Protocol 2: Cysteine Protease Inhibition Assay

This protocol describes a general in vitro fluorescence-based assay to determine the inhibitory potential of a peptide containing 2-cyanophenylalanine against a model cysteine protease (e.g., Cathepsin V).[9]

Materials:

  • Synthesized inhibitor peptide containing 2-cyanophenylalanine

  • Recombinant human cysteine protease (e.g., Cathepsin V)

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (or other appropriate substrate)

  • Black 96-well microtiter plate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Enzyme Activation: Prepare a working solution of the cysteine protease in the assay buffer. Incubate for 10-15 minutes at 37 °C to ensure the active site cysteine is reduced by DTT.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor peptide in the assay buffer to determine the IC₅₀ value.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 95 µL of assay buffer + 5 µL of substrate solution.

    • Control wells (100% activity): 90 µL of activated enzyme solution + 5 µL of assay buffer (or vehicle).

    • Inhibitor wells: 90 µL of activated enzyme solution + 5 µL of inhibitor solution at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate solution to all control and inhibitor wells to initiate the reaction. The final substrate concentration should be at or below its Kₘ value.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates of the inhibitor wells to the average rate of the control wells (set to 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Proposed mechanism of cysteine protease inhibition.

References

Application Notes and Protocols: Fluorescent Labeling of Proteins with p-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the non-canonical amino acid p-cyanophenylalanine (pCNPhe) as a fluorescent probe for studying protein structure, function, and dynamics. Detailed protocols for its incorporation and subsequent analysis are provided for researchers in academia and the pharmaceutical industry.

p-Cyanophenylalanine is a versatile fluorescent amino acid that can be incorporated into proteins using both solid-phase peptide synthesis and recombinant expression systems.[1][2] Its intrinsic fluorescence is highly sensitive to the local environment, making it a powerful tool for investigating protein folding, conformational changes, protein-protein interactions, and protein-membrane interactions.[1][2][3] The cyano group provides a unique spectroscopic handle that can also be probed by infrared spectroscopy.[3][4]

A key advantage of pCNPhe is its photophysical properties, which allow it to be selectively excited in the presence of native tryptophan and tyrosine residues.[1][5] Its fluorescence quantum yield is significantly influenced by hydrogen bonding to the cyano group and can be quenched by neighboring amino acid side chains, a property that can be exploited to measure distances and detect conformational changes through Förster Resonance Energy Transfer (FRET).[1][2][6]

Quantitative Data Summary

The photophysical properties of p-cyanophenylalanine and the quenching effects of adjacent amino acid residues are summarized below. This data is crucial for the design of experiments and the interpretation of results.

Table 1: Photophysical Properties of p-Cyanophenylalanine

PropertyValueNotes
Molar Extinction Coefficient (ε)850 M⁻¹cm⁻¹At 280 nm.[1][5]
Excitation Wavelength (λex)~240 nmAllows for selective excitation in the presence of Trp and Tyr.[1][5][7]
Emission Wavelength (λem)~291 - 295 nmEmission peak is relatively insensitive to solvent polarity.[1][8]
Quantum Yield (Φ)~5x higher than Phenylalanine in waterHighly dependent on the local environment, particularly hydrogen bonding.[7][8]
Förster Radius (R₀) with Tryptophan~16 ÅUseful for FRET-based studies of protein conformational changes.[9]

Table 2: Quenching of p-Cyanophenylalanine Fluorescence by Amino Acid Side Chains

The fluorescence of pCNPhe can be quenched by several amino acid side chains, with the effect being dependent on the specific residue and its protonation state.[1][2]

Quenching Amino AcidQuenching EfficiencyMechanism
Tyrosine (Tyr)HighFörster Resonance Energy Transfer (FRET).[1][6]
Histidine (His) - deprotonatedModerate to HighPhotoinduced Electron Transfer.[1][2]
Tryptophan (Trp)HighFörster Resonance Energy Transfer (FRET).[9]
Methionine (Met)Moderate-
Cysteine (Cys)Moderate-
Lysine (Lys) - deprotonatedModerate-

Experimental Protocols

Protocol 1: Site-Specific Recombinant Incorporation of p-Cyanophenylalanine

This protocol outlines the general steps for incorporating pCNPhe into a target protein at a specific site using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for pCNPhe.[10]

  • p-Cyanophenylalanine

  • Standard cell culture media (e.g., LB or M9 minimal media)

  • Inducing agent (e.g., IPTG)

  • Antibiotics for plasmid selection

  • Protein purification reagents (e.g., chromatography columns and buffers)

Procedure:

  • Plasmid Preparation: Perform site-directed mutagenesis on the gene of your protein of interest to introduce an amber stop codon (TAG) at the desired position for pCNPhe incorporation.[10]

  • Transformation: Co-transform the E. coli expression host with the plasmid containing your mutated gene and the plasmid encoding the orthogonal aaRS/tRNA pair.[10]

  • Cell Culture:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • The next day, dilute the starter culture into M9 minimal medium supplemented with glucose, essential amino acids (except for phenylalanine), and the appropriate antibiotics.

    • Add p-cyanophenylalanine to the culture medium to a final concentration of 1-2 mM.

    • Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.[10]

  • Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the pCNPhe-containing protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).[10]

  • Verification: Confirm the successful incorporation of pCNPhe at the specific site using mass spectrometry.[10]

experimental_workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) transformation Co-transform E. coli mutagenesis->transformation culture Cell Culture with pCNPhe transformation->culture induction Induce Protein Expression culture->induction purification Protein Purification induction->purification verification Mass Spectrometry Verification purification->verification

Caption: Workflow for recombinant incorporation of p-cyanophenylalanine.

Protocol 2: Fluorescence Spectroscopy of pCNPhe-Labeled Proteins

This protocol describes how to perform fluorescence measurements to study protein properties using the incorporated pCNPhe.

Materials:

  • Purified pCNPhe-labeled protein in a suitable buffer (e.g., phosphate or Tris buffer)

  • Fluorometer with temperature control

  • Quartz cuvettes

  • Denaturants (e.g., Guanidine HCl or Urea) for folding/unfolding studies, if applicable

Procedure:

  • Sample Preparation: Prepare a solution of the pCNPhe-labeled protein in your buffer of choice. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[10]

  • Instrument Setup:

    • Set the excitation wavelength to 240 nm.[1][5]

    • Set the emission wavelength range to scan from 250 nm to 350 nm.[1][5]

    • Set the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Fluorescence Emission Spectrum:

    • Place the sample in the fluorometer and allow it to equilibrate to the desired temperature.

    • Record the fluorescence emission spectrum. The peak of fluorescence should be around 291 nm.[1]

  • Equilibrium Unfolding/Folding Titration (Optional):

    • To study protein stability, prepare a series of samples with increasing concentrations of a chemical denaturant (e.g., 0-8 M urea).

    • Incubate the samples to allow them to reach equilibrium.

    • Measure the fluorescence intensity at the emission maximum (e.g., 291 nm) for each sample.

    • Plot the fluorescence intensity as a function of denaturant concentration to generate a folding curve.

  • Stopped-Flow Kinetics (Optional):

    • To study folding/unfolding kinetics, use a stopped-flow fluorescence instrument.

    • Rapidly mix the protein solution with a buffer containing a high concentration of denaturant (for unfolding) or dilute a denatured protein solution into a refolding buffer.

    • Monitor the change in fluorescence intensity over time to determine the kinetic rates.[11]

Signaling Pathways and Logical Relationships

The unique properties of pCNPhe allow for the design of experiments that can probe specific molecular events, such as conformational changes upon ligand binding or during protein folding. The diagram below illustrates how quenching of pCNPhe fluorescence by a nearby tyrosine residue can be used as a reporter for a conformational change.

fret_principle cluster_open Open Conformation cluster_closed Closed Conformation pCNPhe_open pCNPhe Tyr_open Tyr ligand Ligand Binding pCNPhe_open->ligand Distance > R₀ label_open High Fluorescence pCNPhe_closed pCNPhe Tyr_closed Tyr pCNPhe_closed->Tyr_closed FRET label_closed Low Fluorescence (Quenched) ligand->pCNPhe_closed Distance < R₀

Caption: Conformational change detection using pCNPhe-Tyr FRET pair.

References

Application Notes and Protocols for Studying Protein-Protein Interactions with p-Cyanophenylalanine Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The unnatural amino acid p-cyanophenylalanine (pCNPhe) has emerged as a powerful and versatile fluorescent probe for elucidating the intricacies of these interactions.[1][2][3] Its minimal structural perturbation to native protein structures, coupled with its unique photophysical properties, offers a high-resolution window into binding events, conformational changes, and the local protein environment.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing pCNPhe fluorescence to investigate PPIs. We will cover the photophysical properties of pCNPhe, methods for its site-specific incorporation into proteins, and detailed experimental procedures for fluorescence quenching and Förster Resonance Energy Transfer (FRET) assays.

Key Advantages of p-Cyanophenylalanine as a Fluorescent Probe:

  • Minimal Perturbation: Its structure is very similar to the natural amino acids phenylalanine and tyrosine, minimizing disruption to the protein's structure and function.[4][6]

  • Environmental Sensitivity: The fluorescence quantum yield and lifetime of pCNPhe are highly sensitive to the local environment, including solvent exposure, hydration, and hydrogen bonding.[3][4][7] This sensitivity allows for the detection of subtle conformational changes upon protein binding.

  • Selective Excitation: pCNPhe can be selectively excited at wavelengths (around 240-275 nm) where the fluorescence of natural amino acids like tryptophan and tyrosine is minimal, reducing background signal.[1][6][8]

  • Versatile Quenching and FRET Applications: Its fluorescence can be quenched by various amino acid side chains and external agents, providing a tool to probe proximity and accessibility.[1][2][9] It also serves as an effective FRET donor to tryptophan, enabling distance measurements in protein complexes.[3][4]

Photophysical Properties of p-Cyanophenylalanine

The utility of pCNPhe as a fluorescent probe is rooted in its distinct photophysical characteristics. Understanding these properties is crucial for designing and interpreting experiments.

PropertyValueConditionsReference
Molar Extinction Coefficient (ε) 850 M⁻¹cm⁻¹At 280 nm[1]
Fluorescence Lifetime (τ) 5 - 8 nsIn protic solvents (e.g., water)[4]
Fluorescence Lifetime (τ) ~1 ns (additional component)In some aprotic solvents[4]
FRET Förster Radius (R₀) with Tryptophan ~16 Å[3]
Stern-Volmer Constant (Ksv) with Iodide 58.6 ± 2.6 M⁻¹Free pCNPhe in aqueous solution[9]
Stern-Volmer Constant (Ksv) with Imidazole 39.8 M⁻¹Free pCNPhe[1][2]
Stern-Volmer Constant (Ksv) with Hydroxide 22.1 M⁻¹Free pCNPhe[1][2]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Cyanophenylalanine

The site-specific incorporation of pCNPhe into a protein of interest is the foundational step for these studies. The most common method is through amber codon suppression in E. coli.[10][11]

Materials:

  • Expression plasmid for the protein of interest with a TAG (amber) codon at the desired incorporation site.

  • pEVOL plasmid encoding an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) for pCNPhe and its corresponding tRNA.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) agar and broth.

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol).

  • p-Cyanophenylalanine.

  • Autoinduction media.[11]

Procedure:

  • Plasmid Preparation: Perform site-directed mutagenesis on the gene of your protein of interest to introduce a TAG codon at the desired location for pCNPhe incorporation.

  • Transformation: Co-transform the expression plasmid and the pEVOL-pCNPhe plasmid into a suitable E. coli expression strain.[12]

  • Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics to select for cells containing both plasmids. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Protein Expression: Inoculate autoinduction media containing 1 mM pCNPhe and the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking for 24-30 hours.[11]

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Lyse the cells using standard methods (e.g., sonication or high-pressure homogenization).

  • Protein Purification: Purify the pCNPhe-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the successful incorporation of pCNPhe at the specific site using mass spectrometry.

Workflow for Site-Specific Incorporation of p-Cyanophenylalanine cluster_0 Plasmid Preparation cluster_1 E. coli Transformation cluster_2 Protein Expression cluster_3 Purification & Verification A Site-Directed Mutagenesis (Introduce TAG codon) B Co-transform Expression and pEVOL Plasmids A->B C Plate on Selective Media B->C D Inoculate Starter Culture C->D E Grow in Autoinduction Media with pCNPhe D->E F Cell Harvest & Lysis E->F G Protein Purification F->G H Mass Spectrometry Verification G->H

Caption: Workflow for site-specific incorporation of pCNPhe.

Protocol 2: Fluorescence Quenching Assay to Monitor Protein-Protein Interaction

This protocol describes how to use changes in pCNPhe fluorescence to monitor the binding of a partner protein. Quenching can occur if a residue on the binding partner (e.g., Tyrosine or Histidine) comes into close proximity with pCNPhe upon complex formation.[1][2]

Materials:

  • Purified protein with site-specifically incorporated pCNPhe (Protein A-pCNPhe).

  • Purified binding partner (Protein B).

  • Appropriate buffer for the binding assay.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Prepare a solution of Protein A-pCNPhe in the binding buffer at a concentration of 10-25 µM.[1][6]

  • Instrument Setup: Set the spectrofluorometer to excite at a wavelength that selectively excites pCNPhe (e.g., 240 nm or 275 nm).[1][9] Set the emission scan range from 250 nm to 350 nm.[1]

  • Initial Spectrum: Record the fluorescence emission spectrum of Protein A-pCNPhe alone.

  • Titration: Add increasing concentrations of Protein B to the cuvette containing Protein A-pCNPhe. After each addition, gently mix and allow the system to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Monitor the change in fluorescence intensity at the emission maximum of pCNPhe (around 291 nm).

    • Correct for dilution if the volume of added Protein B is significant.

    • Plot the change in fluorescence intensity (or percentage of quenching) as a function of the concentration of Protein B.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Fluorescence Quenching Assay Workflow cluster_0 Sample Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis A Prepare Protein A-pCNPhe Solution B Record Initial Spectrum A->B C Titrate with Protein B B->C D Record Spectrum after Each Addition C->D E Measure Change in Fluorescence Intensity D->E F Plot Intensity vs. [Protein B] E->F G Fit Binding Curve to Determine Kd F->G

Caption: Workflow for a fluorescence quenching-based PPI assay.

Signaling Pathway Visualization Example

The following diagram illustrates a hypothetical signaling pathway where the interaction between Kinase A and Substrate B is studied using pCNPhe. In this scenario, pCNPhe could be incorporated into Substrate B at a site that becomes buried or proximal to a quenching residue in Kinase A upon phosphorylation and binding.

Hypothetical Signaling Pathway Studied with pCNPhe A Upstream Signal B Kinase A (Active) A->B Activates C Substrate B (with pCNPhe) B->C Binds D Kinase A - Substrate B Complex B->D C->D E Phosphorylated Substrate B D->E Phosphorylates F Downstream Signaling E->F

Caption: A hypothetical signaling pathway involving a PPI.

Conclusion

p-Cyanophenylalanine provides a robust and sensitive tool for the quantitative analysis of protein-protein interactions. By leveraging its unique fluorescent properties, researchers can gain valuable insights into binding affinities, kinetics, and the structural dynamics of protein complexes. The protocols outlined in these application notes provide a solid foundation for implementing this powerful technique in both basic research and drug development settings.

References

Probing Protein Landscapes: Application Notes and Protocols for Monitoring Conformational Changes with 2-Cyanophenylalanine IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamic nature of proteins is paramount in deciphering their function and in the development of novel therapeutics. Infrared (IR) spectroscopy offers a powerful, non-invasive tool to probe protein structure and dynamics with high temporal and spatial resolution. The introduction of unnatural amino acids containing unique vibrational probes has revolutionized this field by allowing for site-specific monitoring of protein conformational changes. Among these, 2-cyanophenylalanine (pCNF) has emerged as a particularly effective probe. Its nitrile group (C≡N) possesses a strong IR absorption band in a spectral region (around 2230 cm⁻¹) that is largely transparent for the rest of the protein, providing a clear window into the local environment of the probe. The frequency of the nitrile stretch is exquisitely sensitive to its immediate surroundings, including solvent exposure, hydrogen bonding, and local electric fields, making it an exceptional reporter of subtle conformational shifts.

These application notes provide a comprehensive guide for researchers interested in utilizing 2-cyanophenylalanine IR spectroscopy to monitor protein conformational changes. We present detailed protocols for the site-specific incorporation of pCNF into proteins, sample preparation for IR analysis, and data acquisition and interpretation using both Fourier-transform infrared (FTIR) and two-dimensional infrared (2D IR) spectroscopy.

Principle of the Method

The nitrile stretching vibration of 2-cyanophenylalanine is sensitive to its local microenvironment. Changes in protein conformation, such as those induced by ligand binding, protein-protein interactions, or changes in redox state, alter the environment around the incorporated pCNF residue. This, in turn, leads to a shift in the nitrile stretching frequency, which can be precisely measured by IR spectroscopy.

A key phenomenon influencing the nitrile frequency is the vibrational Stark effect (VSE) , where the vibrational frequency of a bond shifts in response to an external electric field. Within a protein, the local electric field is determined by the arrangement of nearby amino acid residues, backbone dipoles, and solvent molecules. Thus, changes in protein conformation that alter this electric field will be reflected in the pCNF nitrile frequency. Specifically, a blue shift (higher frequency) is often associated with increased hydrogen bonding to the nitrile group, while a red shift (lower frequency) can indicate a more hydrophobic or non-polar environment.

Data Presentation: Quantitative Analysis of Nitrile Frequency Shifts

The following table summarizes experimentally observed nitrile (C≡N) stretching frequencies of 2-cyanophenylalanine incorporated at specific sites in various proteins, illustrating the sensitivity of the probe to its local environment and to conformational changes.

ProteinSite of pCNF IncorporationConditionNitrile Frequency (cm⁻¹)Observed Shift (cm⁻¹)Reference
Spinach Ferredoxin I Y37Oxidized2236.2-[1]
Reduced2234.5-1.7[1]
[FeFe] Hydrogenase (DdHydAB) F27Oxidized2233.0-[1]
Reduced~2231~-2[1]
Superfolder GFP (sfGFP) 133 (solvent-exposed)pH 7.5~2239-[2]
149 (partially buried)pH 7.5~2231-8 (relative to site 133)[2]
EL222 Y68Dark State2237-[3]
N120Dark State2223-14 (relative to Y68)[3]
Human Calmodulin-like Protein Cys mutant labeled with cyanobenzyl derivativeCa²⁺-free~2235-[4]
Ca²⁺-bound~2237+2[4]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 2-Cyanophenylalanine in E. coli

This protocol outlines the genetic incorporation of pCNF into a target protein using the amber stop codon (TAG) suppression method.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for pCNF (e.g., pEVOL-pCNF).

  • Luria-Bertani (LB) medium and agar plates.

  • Appropriate antibiotics for plasmid selection.

  • 2-cyanophenylalanine (pCNF).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

  • Standard protein purification reagents and equipment.

Procedure:

  • Plasmid Transformation: Co-transform the E. coli expression strain with the expression plasmid for your target protein (containing the TAG codon) and the pEVOL-pCNF plasmid.

  • Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Large-Scale Culture: The next day, inoculate 1 L of LB medium containing antibiotics with the starter culture.

  • Growth and Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Add pCNF: Add 2-cyanophenylalanine to a final concentration of 1-2 mM.

  • Induce Expression: Induce protein expression by adding IPTG (final concentration 0.1-1 mM) and L-arabinose (final concentration 0.02-0.2% w/v). The optimal concentrations may need to be determined empirically for your protein.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-18 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Purification: Purify the pCNF-containing protein using standard protocols (e.g., affinity chromatography, ion exchange, size exclusion).

  • Verification: Confirm the incorporation of pCNF by mass spectrometry.

cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis pTarget Target Gene in Expression Vector mutagenesis Site-directed Mutagenesis (Introduce TAG codon) pTarget->mutagenesis pEvol pEVOL-pCNF Plasmid (Synthetase + tRNA) transformation Co-transform E. coli pEvol->transformation mutagenesis->transformation growth Grow Culture to Mid-log Phase transformation->growth add_pCNF Add 2-Cyanophenylalanine growth->add_pCNF induction Induce with IPTG & Arabinose add_pCNF->induction expression Express at Lower Temp. induction->expression harvest Harvest Cells expression->harvest lysis Cell Lysis harvest->lysis purification Protein Purification (e.g., Chromatography) lysis->purification analysis Mass Spectrometry Verification purification->analysis

Workflow for site-specific incorporation of 2-cyanophenylalanine.
Protocol 2: Sample Preparation for FTIR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality IR spectra. The main considerations are achieving a suitable protein concentration and minimizing the strong IR absorbance of water.

Materials:

  • Purified protein containing pCNF.

  • Buffer of choice (preferably with low IR absorbance in the region of interest). D₂O-based buffers are often used to shift the water bending mode away from the amide I region, although this is less critical for the nitrile region.

  • FTIR sample cell with CaF₂ or BaF₂ windows.

  • Teflon spacers of various thicknesses (e.g., 25-100 µm).

  • Lyophilizer (optional).

Procedure:

  • Buffer Exchange: Exchange the protein into the final buffer for IR analysis using dialysis, a desalting column, or buffer exchange spin columns.

  • Concentration: Concentrate the protein to the desired concentration, typically 1-10 mM, using an appropriate method (e.g., ultrafiltration). Higher concentrations yield better signal-to-noise for the nitrile peak.

  • For D₂O-based buffer (optional but recommended for amide I studies): a. Lyophilize the concentrated protein sample. b. Re-dissolve the lyophilized powder in the D₂O-based buffer. c. Repeat the lyophilization and re-dissolution steps at least twice to ensure complete H/D exchange. d. Finally, re-dissolve the protein in the D₂O buffer to the desired concentration.

  • Sample Loading: a. Assemble the FTIR sample cell with the chosen spacer. The spacer thickness should be selected to provide an optimal path length for the protein concentration to avoid detector saturation. b. Carefully inject the protein sample into the cell, ensuring no air bubbles are trapped.

Protocol 3: FTIR Data Acquisition and Analysis

Instrumentation:

  • FTIR spectrometer equipped with a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector.

Data Acquisition Parameters (Typical):

  • Resolution: 1-2 cm⁻¹

  • Number of scans: 256-1024 (co-added to improve signal-to-noise)

  • Spectral range: At least 2100-2400 cm⁻¹ to cover the nitrile stretching region. A broader range is needed if analyzing other spectral regions like the amide I band.

Procedure:

  • Background Spectrum: Acquire a background spectrum of the buffer using the same sample cell and acquisition parameters. This is crucial for accurate subtraction of buffer and water vapor signals.

  • Sample Spectrum: Acquire the spectrum of the protein sample.

  • Data Processing: a. Subtraction: Subtract the background spectrum from the sample spectrum. b. Baseline Correction: Apply a baseline correction to the resulting spectrum to remove any broad, underlying features. A polynomial or multi-point baseline correction is commonly used. c. Peak Analysis: The nitrile peak should appear as a sharp, isolated band around 2230 cm⁻¹. Determine the peak maximum (frequency) and integrated area. Lorentzian or Gaussian functions can be used to fit the peak for more precise determination of these parameters. d. Difference Spectroscopy: To analyze conformational changes, subtract the spectrum of the protein in the initial state from the spectrum in the final state. The resulting difference spectrum will show positive and negative bands corresponding to the appearance and disappearance of specific conformations.

start Start prep Prepare Protein Sample (Concentration, Buffer) start->prep load Load Sample into FTIR Cell prep->load bg Acquire Background Spectrum (Buffer) load->bg sample Acquire Sample Spectrum (Protein) load->sample subtract Subtract Background from Sample bg->subtract sample->subtract baseline Baseline Correction subtract->baseline analyze Analyze Nitrile Peak (Frequency, Area) baseline->analyze end End analyze->end start Start sample_prep Prepare Sample for 2D IR (High Concentration, D₂O) start->sample_prep pulse_seq Excite with Ultrafast IR Pulse Sequence sample_prep->pulse_seq acquire_2d Acquire 2D IR Spectra at Varying Waiting Times (Tw) pulse_seq->acquire_2d analyze_lineshape Analyze Peak Lineshapes (Inhomogeneous Broadening) acquire_2d->analyze_lineshape analyze_dynamics Analyze Cross-Peak Growth (Conformational Exchange Timescale) acquire_2d->analyze_dynamics end End analyze_lineshape->end analyze_dynamics->end

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-2-Cyanophenylalanine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides incorporating Boc-L-2-Cyanophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the lab.

Frequently Asked Questions (FAQs)

Q1: Is the cyano side chain of 2-Cyanophenylalanine stable during standard Boc-SPPS conditions? A1: The 2-cyano group on the phenylalanine side chain is generally stable under the acidic conditions required for Boc-group removal (e.g., using trifluoroacetic acid) and the basic conditions of in-situ neutralization steps.[1] However, as with any unnatural amino acid, it is crucial to monitor for potential side reactions, especially during prolonged exposure to cleavage reagents.

Q2: What are the most common issues encountered when incorporating this compound? A2: The primary challenges are similar to those seen with other sterically hindered or unnatural amino acids. These include:

  • Low Coupling Efficiency: The bulky Boc protecting group and the substituted phenyl ring can cause steric hindrance, leading to incomplete coupling reactions.[2]

  • Peptide Aggregation: Sequences containing hydrophobic residues like cyanophenylalanine are prone to aggregation on the resin, which can block reactive sites and impede both coupling and deprotection steps.[3][4]

  • Incomplete Deprotection: Inefficient removal of the Boc group can lead to the formation of deletion sequences, complicating purification.[5]

  • Side Reactions: Standard Boc-SPPS side reactions like alkylation of sensitive residues during cleavage can still occur and must be managed with appropriate scavengers.[6]

Q3: Which coupling reagents are most effective for this compound? A3: For sterically hindered amino acids, onium salt-based reagents are generally more effective than standard carbodiimides. Reagents like HATU, HBTU, and PyBOP form highly reactive activated esters that can overcome steric barriers more efficiently, leading to higher coupling yields.[2][7]

Q4: Are standard cleavage cocktails suitable for peptides containing 2-Cyanophenylalanine? A4: Yes, standard trifluoroacetic acid (TFA)-based cleavage cocktails are generally effective. A common and robust cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[1] TIS acts as a scavenger to quench reactive carbocations generated during cleavage, which is crucial for protecting sensitive residues.[6]

Q5: How should I purify the final peptide containing 2-Cyanophenylalanine? A5: The standard and most effective method for purifying synthetic peptides is reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is typically used.[8] For applications requiring mass spectrometry (MS) analysis, TFA can be replaced with formic acid to avoid ion suppression.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your synthesis workflow.

Problem 1: Low Coupling Efficiency or Incomplete Reaction
  • Symptom: A positive Kaiser test after the coupling step indicates unreacted free amines.

  • Potential Causes & Solutions:

Potential CauseRecommended SolutionCitation
Steric Hindrance Switch to a more potent coupling reagent. Onium salt-based reagents are highly effective for hindered couplings. Consider a double coupling strategy: after the first coupling, drain the reagents and add a fresh solution of activated amino acid.[2][7]
Peptide Aggregation Change the primary solvent from DMF to NMP or add 25% DMSO to DMF to improve solvation. Use a resin with better swelling properties, such as a PEG-based resin.[4][10]
Reagent Degradation Ensure all reagents, especially the coupling agent and this compound, are fresh and have been stored correctly to protect from moisture.[2]
Insufficient Reaction Time Extend the coupling time to 2-4 hours. For particularly difficult sequences, overnight coupling may be necessary. Monitor progress with a small resin sample.[4]

Table 1: Performance Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling Reagent Class Typical Yield (%) Relative Reaction Rate Risk of Racemization Key Considerations
HATU Aminium/Uronium Salt >95 Very Fast Low Highly efficient for hindered couplings. Use with a non-nucleophilic base like DIEA.[7]
HBTU Aminium/Uronium Salt 90-95 Fast Low A cost-effective and reliable option for routine and challenging couplings.[7]

| DIC/HOBt | Carbodiimide | 70-90 | Moderate | Moderate | Less efficient for hindered residues; risk of side reactions. |

Problem 2: Low Yield of Final Peptide and Presence of Deletion Sequences
  • Symptom: HPLC/MS analysis of the crude product shows the desired peptide at low intensity and significant peaks corresponding to sequences missing one or more amino acids.

  • Potential Causes & Solutions:

Potential CauseRecommended SolutionCitation
Incomplete Boc Deprotection Increase the deprotection time or perform a second deprotection step. Ensure the TFA solution is fresh.[5]
Peptide Aggregation See solutions under "Problem 1". Aggregation can prevent the deprotection reagent from reaching the N-terminus.[4][11]
Loss During Workup Ensure complete precipitation of the peptide by using a large volume of cold diethyl ether. Minimize the number of transfer steps.[1][12]

Table 2: Comparison of Boc Deprotection Conditions

Reagent Cocktail Typical Conditions Outcome & Notes Citation
50% TFA in DCM 1 x 2 min, then 1 x 20-30 min Standard, effective for most sequences. May be incomplete for aggregated or long peptides. [5][7]
100% TFA 2 x 1-2 min Harsher conditions, used to overcome difficult deprotections but increases the risk of side-chain protecting group cleavage. [6]

| 4 M HCl in Dioxane | 2 x 30 min | An effective alternative to TFA. Can provide cleaner deprotection for some sequences. |[5][13] |

Problem 3: Side Product Formation (Alkylation)
  • Symptom: MS analysis shows unexpected mass additions to the peptide, particularly on sensitive residues like Trp or Met.

  • Potential Causes & Solutions:

Potential CauseRecommended SolutionCitation
Alkylation by Cations During final cleavage, cations from protecting groups can alkylate nucleophilic side chains. Always use a scavenger cocktail.[6][14]

Table 3: Common Scavenger Cocktails for TFA Cleavage

Cocktail Name Composition (v/v/v) Protects Against Citation
Standard 95% TFA / 2.5% Water / 2.5% TIS General purpose, protects Trp, Met, Cys. [1]

| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A stronger cocktail for peptides with multiple sensitive residues. |[12] |

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Single Amino Acid Addition
  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM), followed by N,N-Dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes. Drain, and repeat the treatment for an additional 20 minutes.[7]

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x) to remove residual acid.[7]

  • Neutralization: Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step.[7]

  • Washing: Wash the resin with DMF (5x).[7]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (3 eq.) with a coupling reagent (e.g., HATU, 2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) and dry for the next cycle.

Protocol 2: Final Cleavage and Global Deprotection
  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.5 g of resin) and agitate at room temperature for 2-3 hours.[1]

  • Resin Filtration: Filter the resin using a sintered glass funnel and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

Protocol 3: Crude Peptide Precipitation and Isolation
  • Volume Reduction: Reduce the volume of the TFA filtrate by approximately 80% using a gentle stream of nitrogen.

  • Precipitation: Add the concentrated TFA solution dropwise to a large volume (at least 10x the TFA volume) of cold diethyl ether with constant stirring. A white precipitate should form.[12]

  • Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet by resuspending it in fresh cold ether and centrifuging again. Repeat this step twice.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification.[1]

Visualizations

Boc-SPPS Workflow Diagram

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Washing (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 4. Washing (DMF) neutralization->wash2 coupling 5. Coupling (Boc-AA, HATU, DIEA) wash2->coupling wash3 6. Washing (DMF, DCM) coupling->wash3 check_cycle Final Amino Acid? wash3->check_cycle check_cycle->deprotection No, Repeat Cycle cleavage Final Cleavage (TFA/TIS/H2O) check_cycle->cleavage Yes purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis (SPPS).

Troubleshooting Decision Tree

Troubleshooting_Workflow start Problem: Low Yield or Purity analyze Analyze Crude Product (HPLC/MS) start->analyze problem_deletion Major Peak(s) are Deletion Sequences analyze->problem_deletion Mass indicates missing AAs problem_side_products Major Peak(s) are Side Products (+mass) analyze->problem_side_products Mass indicates additions problem_incomplete Broad Peaks or Starting Material Present analyze->problem_incomplete Poor chromatography sol_deprotection Cause: Incomplete Deprotection • Increase deprotection time • Use alternative acid (HCl/Dioxane) problem_deletion->sol_deprotection sol_aggregation1 Cause: Aggregation • Change solvent (NMP, DMSO) • Use PEG resin problem_deletion->sol_aggregation1 sol_scavengers Cause: Alkylation • Use/Optimize scavenger cocktail (e.g., TFA/TIS/H2O) problem_side_products->sol_scavengers problem_incomplete->sol_aggregation1 sol_coupling Cause: Incomplete Coupling • Use stronger coupling reagent (HATU) • Double couple problem_incomplete->sol_coupling

Caption: A decision tree to diagnose and solve common issues in peptide synthesis.

References

Technical Support Center: Optimizing Boc-L-2-Cyanophenylalanine Incorporation in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the incorporation of the non-canonical amino acid Boc-L-2-Cyanophenylalanine into proteins in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: Is it possible to incorporate this compound into proteins in mammalian cells?

A1: Yes, the genetic incorporation of ortho-substituted phenylalanine derivatives, including o-cyanophenylalanine, has been successfully demonstrated in mammalian cells, such as HEK299 cells. This is typically achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair.[1][2][3]

Q2: Which aminoacyl-tRNA synthetase (aaRS) is suitable for this compound?

A2: A rationally designed pyrrolysyl-tRNA synthetase (PylRS) mutant, specifically PylRS(N346A/C348A), has been shown to be effective for the incorporation of various ortho-substituted phenylalanine analogs, including o-cyanophenylalanine.[1][2][3] This particular mutant exhibits broad substrate promiscuity.[1][3]

Q3: What is the purpose of the Boc protecting group?

A3: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis.[4][] In the context of non-canonical amino acid incorporation, it can prevent unwanted reactions of the amino group and may influence the compound's solubility and cellular uptake. The Boc group is generally stable under neutral or basic conditions but can be removed by strong acids.[4][6]

Q4: Is the Boc group stable inside mammalian cells?

A4: The intracellular environment is generally considered to be near neutral pH, and the Boc group is stable under these conditions.[4] It is not expected to be cleaved by endogenous enzymes. However, significant exposure to acidic compartments within the cell, such as lysosomes, could potentially lead to some degree of cleavage, though this is not a commonly reported issue in UAA incorporation experiments.

Q5: Could this compound be toxic to my cells?

A5: While L-phenylalanine is a natural amino acid, its derivatives can exhibit cytotoxicity. The cyano-group, in particular, can be a cause for concern as cyanide is a known cytotoxin.[7] However, the cytotoxicity is dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no incorporation of this compound 1. Inefficient aaRS/tRNA pair. 2. Low concentration or poor cellular uptake of the UAA. 3. Suboptimal transfection efficiency. 4. Degradation of the UAA in the culture medium. 5. Incorrect codon usage for the amber stop codon.1. Use the recommended PylRS(N346A/C348A) mutant or screen other engineered PylRS variants.[1][9][10] 2. Increase the concentration of this compound in a stepwise manner after assessing cytotoxicity. Consider using uptake-enhancing strategies if poor permeability is suspected.[11][12] 3. Optimize your transfection protocol for the specific mammalian cell line being used.[13][14][15][16][17] 4. Prepare fresh UAA solutions and minimize exposure to light and high temperatures. 5. Ensure the use of the TAG amber stop codon at the desired incorporation site in your gene of interest.
High cellular toxicity 1. This compound concentration is too high. 2. Cytotoxicity of the cyanophenylalanine moiety.[7] 3. Contamination in the synthesized UAA.1. Perform a dose-response curve (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. 2. If toxicity persists even at low concentrations, consider using a less toxic analog if available. 3. Ensure the purity of your this compound stock.
Truncated protein product observed 1. Inefficient suppression of the amber stop codon. 2. Depletion of this compound from the medium. 3. Ribosomal stalling or premature termination.1. Increase the expression levels of the aaRS and/or tRNA. 2. Replenish the UAA in the culture medium during prolonged expression periods. 3. Codon optimization of the gene of interest may help improve expression.
Misincorporation of natural amino acids 1. The engineered aaRS is not fully orthogonal and recognizes a natural amino acid. 2. High concentration of natural amino acids in the medium competing with the UAA.1. The PylRS(N346A/C348A) has been shown to be relatively orthogonal.[3] If misincorporation is confirmed by mass spectrometry, further engineering of the aaRS may be necessary. 2. Consider using a custom medium with reduced concentrations of competing natural amino acids, particularly phenylalanine.

Quantitative Data

The following table summarizes the relative incorporation efficiency of o-cyanophenylalanine compared to other ortho-substituted phenylalanine derivatives. The data is based on the fluorescence intensity of expressed EGFP with the UAA incorporated at a specific site.

Unnatural Amino Acid (ortho-substituted)Relative EGFP Expression Ratio (Compared to control without UAA)
o-Fluorophenylalanine2.6
o-ChlorophenylalanineNot specified (resulted in cell death)
o-Bromophenylalanine4.3
o-Methylphenylalanine3.2
o-Methoxyphenylalanine4.1
o-Nitrophenylalanine2.2
o-Cyanophenylalanine 4.9

Data adapted from Yanagisawa et al. (2014). The expression ratio is based on the fluorescent intensity of EGFP with the UAA incorporated in E. coli, which is indicative of relative incorporation efficiency.[1]

Experimental Protocols

Protocol: Transient Incorporation of this compound in HEK293T Cells

This protocol provides a general framework for the transient transfection of HEK293T cells to incorporate this compound into a target protein. Optimization of transfection and UAA concentration is recommended for each specific cell line and protein of interest.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Expression plasmid for the target protein with a TAG codon at the desired incorporation site

  • Expression plasmid for PylRS(N346A/C348A)

  • Expression plasmid for the corresponding suppressor tRNA (tRNAPyl)

  • This compound

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Preparation of DNA-Transfection Reagent Complex:

    • In a sterile microfuge tube (Tube A), dilute the plasmids (e.g., 1 µg of target protein plasmid, 0.5 µg of PylRS plasmid, and 0.5 µg of tRNA plasmid) in 100 µL of Opti-MEM.

    • In a separate sterile microfuge tube (Tube B), dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions.

    • Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

  • Transfection:

    • Gently aspirate the growth medium from the HEK293T cells and replace it with fresh, pre-warmed complete medium.

    • Add the DNA-transfection reagent complex dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Addition of this compound:

    • Approximately 4-6 hours post-transfection, replace the medium with fresh complete medium containing the desired concentration of this compound. (Start with a concentration range of 0.5 mM to 2 mM, after determining the non-toxic concentration).

  • Protein Expression and Harvest:

    • Incubate the cells for 48-72 hours to allow for protein expression.

    • Harvest the cells by washing with PBS and then lysing them in an appropriate buffer for downstream analysis (e.g., Western blot, mass spectrometry).

  • Analysis of Incorporation:

    • Confirm the expression of the full-length protein using Western blotting with an antibody against a tag on the protein of interest.

    • For definitive confirmation and quantification of this compound incorporation, perform mass spectrometry analysis on the purified protein.[18][19][20][21]

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_expression Day 3-4: Expression & Harvest cluster_analysis Day 5: Analysis seed_cells Seed HEK293T Cells prep_dna Prepare DNA-Transfection Reagent Complex transfect Transfect Cells prep_dna->transfect add_uaa Add this compound transfect->add_uaa express Protein Expression add_uaa->express harvest Harvest Cells express->harvest western Western Blot Analysis harvest->western mass_spec Mass Spectrometry harvest->mass_spec

Caption: Experimental workflow for this compound incorporation.

orthogonal_system cluster_components Orthogonal Translation System Components cluster_process Cellular Process uaa This compound charging tRNA Charging uaa->charging aars Engineered PylRS (PylRS(N346A/C348A)) aars->charging trna Suppressor tRNA (tRNAPyl) trna->charging translation Translation at Ribosome (TAG Codon) charging->translation [Boc-L-2-Cya-Phe]-tRNAPyl protein Full-Length Protein with UAA translation->protein

Caption: Key components of the orthogonal translation system.

troubleshooting_logic start Low/No Protein Expression check_transfection Check Transfection Efficiency start->check_transfection check_toxicity Assess UAA Cytotoxicity start->check_toxicity check_aars_trna Verify aaRS/tRNA Expression check_transfection->check_aars_trna If transfection is good optimize_uaa_conc Optimize UAA Concentration check_toxicity->optimize_uaa_conc If toxic optimize_uaa_conc->check_aars_trna mass_spec_confirm Confirm Incorporation by MS check_aars_trna->mass_spec_confirm If expression is good success Successful Incorporation mass_spec_confirm->success

Caption: A logical approach to troubleshooting low incorporation efficiency.

References

Technical Support Center: Incomplete Boc Deprotection of Cyanophenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Boc deprotection of cyanophenylalanine residues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection in peptide synthesis?

Incomplete removal of the Nα-tert-butyloxycarbonyl (Boc) group is a common issue in solid-phase peptide synthesis (SPPS). The most frequent causes include:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA), the standard reagent for Boc deprotection, may be too low for complete removal, especially for more resistant residues.[1]

  • Inadequate Reaction Time: The deprotection step might be too short. While 20-30 minutes is often sufficient, challenging sequences may require longer exposure to the acidic reagent.[1]

  • Poor Resin Swelling: In SPPS, incomplete swelling of the resin can physically hinder the access of the TFA solution to the peptide chains, leading to incomplete deprotection.[2]

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically block the approach of the deprotection reagent.

  • Peptide Aggregation: The formation of secondary structures or aggregation of peptide chains on the resin can prevent efficient diffusion of the TFA solution.

Q2: Does the cyanophenylalanine residue itself contribute to incomplete Boc deprotection?

The electronic properties of the cyanophenylalanine side chain can influence the Boc deprotection reaction. The cyano group is electron-withdrawing, which can destabilize the aryl carbamate of the Boc group.[3] This electronic effect may, in some cases, facilitate the cleavage of the Boc group.[3] However, other factors such as steric hindrance and peptide aggregation can still lead to incomplete deprotection. While the cyano group is generally stable under standard acidic deprotection conditions, its influence on the overall peptide conformation and potential for aggregation should be considered.

Q3: How can I detect incomplete Boc deprotection?

Several analytical methods can be used to identify incomplete Boc deprotection:

  • Mass Spectrometry (MS): Analysis of the crude peptide product by MS will show a mass corresponding to the desired peptide plus the mass of the Boc group (100.12 g/mol ) if deprotection is incomplete.

  • High-Performance Liquid Chromatography (HPLC): The presence of a more hydrophobic, earlier-eluting peak in the chromatogram of the crude product often corresponds to the Boc-protected peptide.

  • Kaiser Test: A negative or weak positive Kaiser test result after the deprotection step can indicate that the N-terminal amine is still protected. However, this test is not reliable for N-terminal proline residues.

Q4: What are the common side reactions during Boc deprotection, and how can they be minimized?

The primary side reaction during Boc deprotection is the alkylation of nucleophilic side chains by the tert-butyl cation generated during the reaction.[4] Residues such as tryptophan, methionine, and tyrosine are particularly susceptible.[4] This can be minimized by adding scavengers to the cleavage cocktail. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[4]

Troubleshooting Guide

Problem: Incomplete Boc deprotection of a cyanophenylalanine-containing peptide is detected.

Below is a step-by-step guide to troubleshoot and resolve this issue.

Troubleshooting Workflow

G start Incomplete Deprotection Detected increase_tfa Increase TFA Concentration (e.g., to 50% in DCM) start->increase_tfa prolong_time Prolong Deprotection Time (e.g., to 2 x 30 min) increase_tfa->prolong_time check_swelling Ensure Proper Resin Swelling prolong_time->check_swelling monitor Monitor Progress by HPLC/MS check_swelling->monitor alternative_reagents Consider Alternative Deprotection Reagents alternative_reagents->monitor successful Successful Deprotection monitor->successful unsuccessful Still Incomplete monitor->unsuccessful unsuccessful->alternative_reagents reoptimize Re-evaluate Synthesis Strategy unsuccessful->reoptimize

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Step 1: Verify Reagent Quality and Resin Swelling

  • Is your TFA solution fresh? TFA can degrade over time. Use fresh, high-quality TFA for deprotection.

  • Is the resin adequately swollen? Before deprotection, ensure the peptide-resin is fully swollen in a suitable solvent like dichloromethane (DCM) to allow for efficient reagent access. A poorly swollen resin is a common cause of incomplete reactions.[2]

Step 2: Optimize Standard Deprotection Conditions

  • Increase TFA Concentration: If you are using a lower concentration of TFA (e.g., 25% in DCM), increase it to 50% TFA in DCM.[1]

  • Extend Deprotection Time: Instead of a single 30-minute deprotection step, try two deprotection steps of 20-30 minutes each.

Step 3: Consider Alternative Deprotection Protocols

If optimizing the standard conditions does not resolve the issue, consider these alternative methods:

  • 4M HCl in Dioxane: This is another common and effective reagent for Boc deprotection.[1]

  • Oxalyl Chloride in Methanol: This mild method has been shown to be effective for deprotecting N-Boc groups, particularly for substrates with electron-withdrawing groups.[3]

  • Thermal Deprotection: In some cases, thermal deprotection in a suitable solvent can be effective, and this method is compatible with nitrile-containing substrates.[5]

Data Presentation

The following table summarizes various Boc deprotection methods and their general applicability.

Deprotection ReagentTypical ConditionsAdvantagesDisadvantagesSuitability for Cyanophenylalanine
Trifluoroacetic Acid (TFA) 25-50% in DCM, 20-30 minStandard, well-established, and generally effective.[1]Can cause side reactions with sensitive residues; requires scavengers.[4]Generally suitable, but may require optimization.
Hydrochloric Acid (HCl) 4M in Dioxane, 30-60 minGood alternative to TFA.[1]Can be corrosive; dioxane is a hazardous solvent.Suitable alternative to TFA.
Oxalyl Chloride/Methanol 3 equiv. in MeOH, 1-4 h at RTMild conditions, potentially faster for substrates with EWGs.[3]Less common, may require more optimization.Potentially advantageous due to the electron-withdrawing cyano group.[3]
Thermal Deprotection High temperature (e.g., 150-240 °C) in a suitable solventNo acidic reagents required.[6]High temperatures may not be suitable for all peptides.Compatible with the nitrile group.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol outlines the standard procedure for removing the Nα-Boc group in solid-phase peptide synthesis.[1]

Materials:

  • Boc-protected peptide-resin

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Washing Solvent: Dichloromethane (DCM)

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the DCM.

  • Add the deprotection solution to the resin and agitate for 2 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for 30 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralize the resin with the neutralization solution (2 x 2 minutes).

  • Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: Boc Deprotection with Oxalyl Chloride in Methanol

This protocol is a milder alternative for Boc deprotection.[3]

Materials:

  • N-Boc protected compound (1 equivalent)

  • Oxalyl chloride (3 equivalents)

  • Methanol (anhydrous)

Procedure:

  • Dissolve the N-Boc protected compound in anhydrous methanol.

  • Add oxalyl chloride (3 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be further purified by standard methods if necessary.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the Boc protecting group, the deprotection process, and the subsequent steps in peptide synthesis.

G Boc_AA Boc-Amino Acid Coupling Coupling Boc_AA->Coupling Resin Resin Resin->Coupling Boc_Peptide_Resin Boc-Peptide-Resin Coupling->Boc_Peptide_Resin Deprotection Deprotection (TFA) Boc_Peptide_Resin->Deprotection Free_Amine_Peptide_Resin H2N-Peptide-Resin Deprotection->Free_Amine_Peptide_Resin Free_Amine_Peptide_Resin->Coupling Next Boc-AA Cycle Repeat Cycle Free_Amine_Peptide_Resin->Cycle

Caption: The cyclical process of Boc-based solid-phase peptide synthesis.

References

Technical Support Center: Boc-L-2-Cyanophenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Boc-L-2-Cyanophenylalanine in your peptide synthesis endeavors. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on potential side reactions, troubleshooting, and best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when using this compound in solid-phase peptide synthesis (SPPS)?

The main consideration when incorporating this compound is the chemical reactivity of the ortho-cyano group on the phenyl ring. While generally stable, this group can be susceptible to specific side reactions, particularly under the acidic conditions characteristic of Boc-SPPS and during the final cleavage from the resin.

Q2: Is the 2-cyano group stable to the repetitive trifluoroacetic acid (TFA) treatments required for Boc deprotection?

The stability of the 2-cyano group to repeated TFA exposure is a key concern. While extensive data is not available, the nitrile group is generally robust. However, prolonged or repeated exposure to strong acids like TFA could potentially lead to partial hydrolysis of the nitrile to an amide, converting the 2-cyanophenylalanine residue into a glutamine analog. The extent of this potential side reaction has not been quantified in available literature.

Q3: What potential side reactions can occur with the 2-cyano group during the final cleavage step with hydrogen fluoride (HF)?

The final cleavage with strong acids like HF presents two primary potential side reactions for the 2-cyano group:

  • Hydrolysis: Similar to TFA treatment, the strongly acidic and aqueous environment of the HF cleavage cocktail can promote the hydrolysis of the nitrile to a primary amide. This would result in the formation of a peptide analog where the intended 2-cyanophenylalanine is replaced by a glutamine-like residue.

  • Reaction with Scavengers: Cleavage cocktails often contain thiol-based scavengers, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), to protect sensitive amino acids. Nitriles can react with thiols to form thioimidates. This potential reaction could lead to the modification of the 2-cyanophenylalanine side chain.

Troubleshooting Guide

This section provides a structured approach to identifying and mitigating common issues encountered during the synthesis of peptides containing this compound.

Observed Issue Potential Cause Troubleshooting Steps & Mitigation Strategies
Unexpected mass in final peptide (+18 Da) Hydrolysis of the 2-cyano group to a primary amide.- Minimize Acid Exposure: Keep TFA deprotection times to the minimum required for complete Boc removal.- Optimize Cleavage: Use the shortest possible HF cleavage time necessary for complete peptide release and side-chain deprotection.- Analytical Verification: Use high-resolution mass spectrometry to confirm the mass difference and consider tandem MS (MS/MS) to pinpoint the modification to the 2-cyanophenylalanine residue.
Unexpected mass in final peptide (adducts corresponding to scavenger mass) Reaction of the 2-cyano group with thiol-based scavengers.- Alternative Scavengers: Consider using non-thiol-based scavengers like triisopropylsilane (TIS) in combination with water, if compatible with other residues in your peptide sequence.- Optimize Scavenger Concentration: Use the minimum effective concentration of thiol scavengers.- Analytical Verification: Analyze the crude peptide by LC-MS to identify potential adducts.
Incomplete Cleavage or Low Yield Steric hindrance from the ortho-cyano group affecting reagent access.- Extend Cleavage Time: If initial cleavage is incomplete, cautiously extend the HF treatment time while monitoring for potential side reactions.- Resin Choice: Ensure the use of a resin appropriate for Boc-SPPS that allows for efficient swelling and reagent penetration.

Experimental Protocols

Standard Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual or automated Boc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2-5 minutes.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization:

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3-5 times).

  • Coupling of this compound:

    • Dissolve this compound (2-4 equivalents) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

    • Add the activated amino acid solution to the resin.

    • Add DIEA (2-4 equivalents) to the reaction mixture.

    • Allow the coupling to proceed for 1-2 hours. Monitor completion with a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Continue with the next deprotection and coupling cycle.

Final Cleavage Protocol (Low-High HF Method)

This two-step HF cleavage procedure is recommended to minimize side reactions with sensitive residues, including potentially the 2-cyano group.

Step 1: Low HF Cleavage (SN2 Conditions)

  • Place the dried peptide-resin in a suitable HF cleavage apparatus.

  • Add a scavenger mixture (e.g., p-cresol:p-thiocresol:dimethyl sulfide, DMS).

  • Cool the vessel in a dry ice/acetone bath.

  • Condense a low concentration of HF in DMS (e.g., 1:3 v/v) into the vessel.

  • Stir at 0°C for 2 hours.

  • Evaporate the HF and DMS under vacuum.

Step 2: High HF Cleavage (SN1 Conditions)

  • To the resin from the low HF step, add a scavenger such as anisole.

  • Cool the reaction vessel.

  • Condense neat anhydrous HF into the vessel.

  • Stir at 0°C for 1 hour.

  • Evaporate the HF under vacuum.

  • Work-up the peptide by precipitation with cold diethyl ether, followed by dissolution in an appropriate aqueous buffer and lyophilization.

Visualizing Potential Side Reactions

The following diagrams illustrate the potential side reactions that may occur with the 2-cyanophenylalanine side chain during Boc-SPPS.

Hydrolysis_of_Cyano_Group Peptide_CN Peptide with 2-Cyanophenylalanine Peptide_Amide Peptide with Glutamine analog (+18 Da mass shift) Peptide_CN->Peptide_Amide TFA or HF H₂O caption Figure 1. Potential hydrolysis of the 2-cyano group.

Caption: Potential hydrolysis of the 2-cyano group.

Reaction_with_Thiol_Scavenger Peptide_CN Peptide with 2-Cyanophenylalanine Thioimidate_Adduct Thioimidate Adduct Peptide_CN->Thioimidate_Adduct HF Cleavage Thiol_Scavenger Thiol Scavenger (e.g., EDT, DTT) Thiol_Scavenger->Thioimidate_Adduct caption Figure 2. Potential reaction with thiol scavengers.

Caption: Potential reaction with thiol scavengers.

SPPS_Workflow_Troubleshooting cluster_synthesis Boc-SPPS Cycle cluster_cleavage Cleavage and Analysis cluster_troubleshooting Troubleshooting Start Start Synthesis Incorporate_Cya Incorporate Boc-L-2-Cya-Phe Start->Incorporate_Cya Deprotection Boc Deprotection (TFA) Incorporate_Cya->Deprotection Coupling Couple Next Amino Acid Deprotection->Coupling End_Synthesis Peptide Elongation Complete Deprotection->End_Synthesis Final Cycle Coupling->Deprotection Repeat Cycles Cleavage HF Cleavage End_Synthesis->Cleavage Analysis LC-MS Analysis Cleavage->Analysis Pure_Peptide Desired Peptide Analysis->Pure_Peptide Impurity1 Hydrolysis Product (+18 Da) Analysis->Impurity1 Impurity2 Scavenger Adduct Analysis->Impurity2 Check_Mass Check Mass Spectrum Impurity1->Check_Mass Impurity2->Check_Mass Optimize_Deprotection Optimize Deprotection Time Check_Mass->Optimize_Deprotection If hydrolysis suspected Optimize_Cleavage Optimize Cleavage Conditions Check_Mass->Optimize_Cleavage If side reactions persist Change_Scavengers Change Scavengers Check_Mass->Change_Scavengers If scavenger adducts present caption Figure 3. Troubleshooting workflow for this compound.

Caption: Troubleshooting workflow for this compound.

Technical Support Center: Optimizing Yields of Peptides Containing 2-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 2-cyanophenylalanine. This resource provides detailed troubleshooting guides and frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the 2-cyanophenylalanine side chain stable under standard Solid-Phase Peptide Synthesis (SPPS) conditions?

A1: Yes, the p-cyanophenylalanine side chain is generally stable under standard Fmoc-deprotection conditions that utilize piperidine. The cyano group is not typically susceptible to the basic conditions required for Fmoc removal.[1] However, as with any synthesis involving non-standard residues, it is advisable to monitor for potential side reactions, especially under prolonged exposure to harsh basic conditions.[1]

Q2: What are the most common issues encountered when synthesizing peptides containing 2-cyanophenylalanine?

A2: The challenges are often similar to those in standard SPPS but can be amplified by the unique properties of 2-cyanophenylalanine.[1] Key issues include:

  • Incomplete Coupling or Deprotection: This can be caused by peptide aggregation on the resin, which hinders reagent access and can lead to the formation of deletion sequences.[1][2]

  • Side Reactions: While the 2-cyanophenylalanine side chain itself is relatively stable, other sensitive amino acids in the sequence can still undergo side reactions such as aspartimide formation or racemization.[1][3][4]

  • Aggregation: Peptides containing hydrophobic amino acids are prone to aggregation, which can complicate synthesis and purification.[2][5]

Q3: Can standard cleavage cocktails be used for peptides containing 2-cyanophenylalanine?

A3: Yes, standard trifluoroacetic acid (TFA)-based cleavage cocktails are generally effective for cleaving peptides with 2-cyanophenylalanine from the resin.[1] A commonly used and effective cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[1][6] The inclusion of scavengers like TIS is critical to quench reactive cationic species generated during the cleavage of other side-chain protecting groups, which could otherwise lead to unwanted modifications of sensitive residues.[1]

Troubleshooting Guide

Low Final Peptide Yield

Q: My final peptide yield after cleavage and purification is very low. What are the potential causes and solutions?

A: Low final yield can stem from several stages of the synthesis process. Here’s a breakdown of potential issues and how to address them:

  • Inefficient Deprotection or Coupling: Incomplete reactions at each step are cumulative, leading to a significant drop in the overall yield.[7] For instance, even with a 99% yield at each step (deprotection and coupling), the theoretical overall yield for a 30-amino acid peptide is only about 55%.

    • Solution: Optimize deprotection and coupling conditions. Consider performing a small test cleavage and HPLC analysis at intermediate steps to monitor the efficiency.[1] For difficult couplings, double coupling or increasing the reaction time can be beneficial.[8]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, preventing reagents from accessing the reaction sites.[1][2][5]

    • Solution: Switch to a solvent that is more effective at disrupting aggregation, although DMF is standard.[1] Incorporating solubilizing tags like polyethylene glycol (PEG) or using pseudoproline dipeptides can also help prevent aggregation.[2][9] Microwave-assisted synthesis can also reduce aggregation by providing more energy to disrupt intermolecular interactions.[2]

  • Loss of Peptide During Workup: Small or hydrophobic peptides may not precipitate efficiently with cold diethyl ether after cleavage.[1]

    • Solution: If you suspect your peptide is soluble in the ether, check the ether supernatant for your product.[10] Alternative isolation methods, such as concentrating the cleavage cocktail under a stream of nitrogen, might be necessary for shorter peptides.[9]

Incomplete Coupling

Q: I am observing a significant amount of deletion sequences in my final product, suggesting incomplete coupling. How can I improve coupling efficiency?

A: Incomplete coupling is a frequent cause of impurities. Consider the following strategies:

  • Choice of Coupling Reagent: The choice of coupling reagent can significantly impact efficiency, especially for sterically hindered amino acids.[11][12]

    • Solution: While standard reagents like HBTU and TBTU are very efficient, for difficult couplings, more reactive reagents like HATU or COMU may provide better results with less risk of epimerization.[11][13][14]

  • Reagent Concentration: The concentration of the amino acid and coupling reagent solutions is a critical factor.[8]

    • Solution: Increasing the concentration of your amino acid and coupling reagent solutions (e.g., to 0.5 M) can increase the probability of molecular interactions and drive the reaction to completion.[8]

  • Reaction Time and Repetition: Some amino acids, particularly those with bulky side chains like arginine, can be challenging to incorporate.[8]

    • Solution: For difficult sequences, performing a "double coupling" (repeating the coupling step) or extending the coupling time can significantly improve the incorporation of the amino acid.[8]

Incomplete Fmoc-Deprotection

Q: My results show capped sequences, indicating that the Fmoc group was not completely removed. What can I do?

A: Incomplete Fmoc deprotection is often due to peptide aggregation or insufficient reaction time.

  • Standard Deprotection Issues: The standard 20% piperidine in DMF may not be sufficient for all sequences.

    • Solution: You can increase the deprotection time or perform a second deprotection step to ensure complete removal of the Fmoc group.[1]

  • For Sensitive Peptides: In sequences prone to side reactions like racemization or aspartimide formation, prolonged exposure to strong bases should be avoided.[1][4]

    • Solution: A milder deprotection cocktail can be used, such as 2% DBU and 2% piperidine in DMF, with a significantly shorter reaction time (e.g., 2-5 minutes).[1] For extremely sensitive sequences, 2% DBU alone can be used, but this requires highly efficient washing steps to remove the dibenzofulvene (DBF) byproduct.[1]

Side Product Formation

Q: I am observing unexpected side products in my HPLC analysis. What are the likely culprits and how can I prevent them?

A: Side reactions can significantly reduce the purity of the final peptide. Here are some common side reactions and their solutions:

  • Racemization: The basic conditions of Fmoc deprotection can cause epimerization, especially at the C-terminal residue adjacent to the newly deprotected amino acid.[1]

    • Solution: Reduce the concentration of piperidine and shorten the deprotection time.[1] Using a milder base like 4-methylpiperidine can also be beneficial.[1] The addition of an additive like HOBt during coupling can also minimize racemization.[11]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to forming a cyclic aspartimide intermediate under both acidic and basic conditions.[4]

    • Solution: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[4] Using protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the aspartic acid side chain can also prevent this side reaction.[4]

  • Dibenzofulvene (DBF) Adducts: DBF is a byproduct of Fmoc removal and can re-add to the N-terminus of the peptide chain if not effectively scavenged.[1]

    • Solution: Ensure a sufficient excess of a nucleophilic base like piperidine (typically 20% v/v) is used to act as a scavenger.[1] If using a non-nucleophilic base like DBU, ensure thorough and efficient washing steps immediately after deprotection to remove DBF.[1]

Quantitative Data Summary

Table 1: Comparison of Deprotection Conditions

Reagent(s)ConcentrationTimeApplication Notes
Piperidine in DMF20% (v/v)10-20 minStandard protocol for most sequences. Can be repeated for difficult sequences.[1]
DBU and Piperidine in DMF2% DBU, 2% Piperidine (v/v)2-5 minRecommended for sequences prone to epimerization or other base-catalyzed side reactions.[1]
DBU in DMF2% (v/v)1 minFor highly sensitive applications like thioamides to reduce epimerization. Requires highly efficient washing.[1]

Table 2: Common Coupling Reagents and Additives

ReagentKey Features
HBTU / TBTU Efficient and popular reagents with low racemization. Coupling is typically fast.[11][13]
HATU Reacts faster than HBTU with less epimerization during coupling.[11]
DIC / DCC Carbodiimide reagents. DIC is preferred for solid-phase synthesis as its byproduct is more soluble.[11] Often used with additives.
COMU A highly effective uronium salt-based coupling reagent.
Additives
HOBt / HOAt Added to carbodiimide couplings to minimize racemization.[11][13]
Oxyma Pure® An additive used with carbodiimides to enhance reactivity and reduce epimerization.[13][14]

Key Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.

  • Reagent Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[1]

Protocol 2: Modified Fmoc Deprotection for Sensitive Peptides
  • Resin Swelling & Washing: Swell the resin in DMF and wash as described in the standard protocol.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Agitation: Agitate the resin suspension at room temperature for 2-5 minutes.

  • Reagent Removal: Drain the DBU/piperidine solution.

  • Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of reagents.[1]

Protocol 3: Standard Amino Acid Coupling
  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 4: Cleavage and Global Deprotection
  • Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.[1]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin) and allow the reaction to proceed for 2-3 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[1]

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.[1]

Visualizations

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next AA cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Synthesis Complete purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Troubleshooting workflow for low peptide yield.

Coupling_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling amino_acid Fmoc-AA-COOH activated_intermediate Activated Ester (Intermediate) amino_acid->activated_intermediate + coupling_reagent Coupling Reagent (e.g., HBTU) new_peptide_bond Fmoc-AA-CO-NH-Peptide-Resin activated_intermediate->new_peptide_bond + peptide_resin H₂N-Peptide-Resin

Caption: The two-step process of amino acid activation and coupling.

References

Technical Support Center: Synthesis of Hydrophobic Peptides with Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of hydrophobic peptides using Boc-amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of hydrophobic peptides often challenging with Boc-amino acids?

A1: The synthesis of hydrophobic peptides is inherently difficult due to the tendency of the growing peptide chains to aggregate.[1][2] This aggregation is driven by intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets.[2] Such aggregation can render the N-terminus of the peptide chain inaccessible, resulting in incomplete coupling and deprotection steps, ultimately leading to low yields and purity.[2][3] While Boc chemistry can be advantageous for hydrophobic peptides compared to Fmoc chemistry, specific challenges still exist.[4][5]

Q2: What are the primary advantages of using Boc-SPPS for hydrophobic peptides over Fmoc-SPPS?

A2: Boc solid-phase peptide synthesis (SPPS) offers several advantages for synthesizing "difficult" or hydrophobic sequences. The repetitive TFA treatments used for Boc deprotection help to disrupt the formation of secondary structures by keeping the N-terminus protonated, which reduces aggregation.[1] In situ neutralization protocols, where neutralization and coupling occur simultaneously, can further minimize aggregation and lead to higher yields and purer products for challenging sequences.[1][4][6]

Q3: What are the initial signs of on-resin aggregation during my synthesis?

A3: A primary indicator of on-resin aggregation is the failure of the peptide-resin to swell properly; in some cases, the resin bed may even appear shrunken.[2][3] In continuous-flow synthesizers, a flattened and broadened deprotection profile can also signal aggregation.[2] Additionally, standard analytical tests like the Kaiser or TNBS test may become unreliable and yield false negatives in the presence of severe aggregation.[2]

Q4: Can specific amino acids or sequences predict a "difficult synthesis"?

A4: Yes, sequences rich in hydrophobic and β-branched amino acids such as valine, leucine, isoleucine, and phenylalanine are prone to aggregation.[1] The presence of glycine in conjunction with these hydrophobic residues can also promote β-sheet formation.[1] While difficult to predict with certainty, aggregation is less likely to be a significant issue before the fifth or sixth residue has been coupled.[2][3]

Q5: What are common side reactions in Boc-SPPS of hydrophobic peptides?

A5: Besides aggregation, several side reactions can occur. Diketopiperazine formation can happen, especially with proline in the sequence, though it can be suppressed with in situ neutralization protocols.[3][7] Aspartimide formation is another concern, particularly with Asp-Gly or Asp-Ser sequences.[3][7] During the final cleavage with strong acids like HF, side-chain modifications of sensitive amino acids like Trp, Met, and Cys can occur due to alkylation by carbocations generated during the cleavage process.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Low Coupling Efficiency / Incomplete Coupling On-resin aggregation: The growing peptide chain forms secondary structures, blocking the N-terminus.[2][3]1. Optimize Solvent System: Switch from DMF to NMP, which has better solvating properties.[9] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[1][10] 2. Use Stronger Coupling Reagents: Employ more potent activators like HATU or HBTU.[9][10] 3. Increase Temperature: Performing coupling reactions at elevated temperatures (e.g., 40-50°C) can help disrupt aggregation.[3][9] 4. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[9]
Incomplete Boc Deprotection Aggregation: Similar to coupling issues, aggregation can prevent the deprotection reagent from accessing the Boc group.1. Extend Deprotection Time: Increase the incubation time with the TFA deprotection solution.[9] 2. Repeat Deprotection: After the initial deprotection, wash the resin and perform a second TFA treatment.[9]
Poor Solubility of the Cleaved Peptide High Hydrophobicity: The final peptide product is inherently insoluble in aqueous solutions.[11][12]1. Initial Dissolution in Organic Solvents: Dissolve the lyophilized peptide in a small amount of a strong organic solvent like DMSO, DMF, or TFE before adding the aqueous buffer dropwise.[11][12] 2. pH Adjustment: For peptides with a net charge, adjusting the pH of the buffer can improve solubility.[12] 3. Incorporate Solubilizing Tags: During synthesis, add temporary hydrophilic tags (e.g., poly-arginine) to the N- or C-terminus, which can be cleaved after purification.[13]
Low Crude Peptide Purity and Yield Multiple factors: Can result from a combination of aggregation, incomplete reactions, and side reactions during synthesis and cleavage.[1]1. Resin Choice: Use a low-loading resin to increase the distance between peptide chains, reducing intermolecular interactions.[11] For hydrophobic peptides, non-polar polystyrene resins often yield better results than polar resins.[1] 2. In Situ Neutralization: This is highly recommended for Boc-SPPS of difficult sequences to minimize aggregation between deprotection and coupling.[1][4] 3. Backbone Modifications: Incorporate "structure-breaking" residues like pseudoproline dipeptides or Hmb-protected amino acids every 6-8 residues to disrupt secondary structure formation.[3][10]
Side Reactions During Cleavage Reactive Intermediates: Carbocations generated during strong acid cleavage (e.g., with HF) can modify sensitive residues.[7][8]1. Use of Scavengers: Always include scavengers in the cleavage cocktail to trap reactive carbocations. Common scavengers include p-cresol and thioanisole.[14] 2. Two-Step Cleavage: For particularly sensitive peptides, a two-step cleavage protocol (e.g., low-HF then high-HF) can be beneficial.[14]

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for a Hydrophobic Peptide
  • Resin Swelling: Swell the appropriate resin (e.g., PAM or Merrifield resin) in DCM for 30 minutes, followed by washes with DMF.[7][10]

  • Boc Deprotection:

    • Perform a pre-wash with 50% TFA in DCM for 5 minutes.

    • Treat the resin with 50% TFA in DCM for 20-25 minutes to remove the Boc group.[7]

    • Wash the resin thoroughly with DCM and then IPA to remove residual TFA.[7]

  • Neutralization and Coupling (In Situ Method):

    • In a separate vessel, dissolve the Boc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP.

    • Add DIPEA (6 eq.) to the amino acid mixture and allow it to pre-activate for 5 minutes.[9]

    • Add the activated amino acid solution directly to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[9]

  • Monitoring and Washing:

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, a second coupling may be necessary.

    • After complete coupling, wash the resin extensively with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Cleavage and Deprotection using HF

Note: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.

  • Pre-Cleavage Preparation:

    • Ensure any protecting groups not cleaved by HF (e.g., His(Dnp), Trp(For)) are removed beforehand.[15]

    • Dry the final peptide-resin thoroughly under vacuum and place it in an HF-resistant reaction vessel.[15]

  • Addition of Scavengers: Add appropriate scavengers to the reaction vessel. A common scavenger cocktail is p-cresol and thioanisole.

  • HF Cleavage:

    • Cool the reaction vessel to 0°C.

    • Carefully condense anhydrous liquid HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[14]

  • HF Removal and Peptide Precipitation:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.[9]

  • Work-up and Purification:

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC.

Visualizations

G Troubleshooting Workflow for Low Yield in Hydrophobic Peptide Synthesis start Low Yield or Purity Observed check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive check_deprotection Check Deprotection Efficiency check_coupling->check_deprotection Negative coupling_solutions Solutions: - Double couple - Increase reaction time - Use stronger coupling reagents (HATU) - Increase temperature incomplete_coupling->coupling_solutions preventative_measures Consider Preventative Strategies for Future Syntheses: - Use low-loading resin - Incorporate backbone modifications - Optimize solvent system (NMP, 'magic mixture') coupling_solutions->preventative_measures incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Incomplete check_solubility Assess Peptide Solubility After Cleavage check_deprotection->check_solubility Complete deprotection_solutions Solutions: - Extend deprotection time - Repeat deprotection step incomplete_deprotection->deprotection_solutions deprotection_solutions->preventative_measures poor_solubility Poor Solubility check_solubility->poor_solubility Poor synthesis_successful Successful Synthesis check_solubility->synthesis_successful Good solubility_solutions Solutions: - Dissolve in organic solvent (DMSO, TFE) - Adjust pH - Use sonication poor_solubility->solubility_solutions solubility_solutions->synthesis_successful

Caption: Troubleshooting workflow for low yield in hydrophobic peptide synthesis.

G Boc-SPPS Experimental Workflow for Hydrophobic Peptides cluster_cycle Synthesis Cycle (Repeat n times) deprotection 1. Boc Deprotection (50% TFA in DCM) wash1 2. Wash (DCM, IPA) deprotection->wash1 coupling 3. In Situ Neutralization & Coupling (Activated Boc-AA, DIPEA, NMP) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 wash2->deprotection Next Amino Acid final_deprotection Final N-terminal Boc Deprotection wash2->final_deprotection Final Amino Acid start Start: Swell Resin in DCM/DMF start->deprotection cleavage Cleavage from Resin & Side-chain Deprotection (Anhydrous HF + Scavengers) final_deprotection->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification

Caption: General workflow for Boc-SPPS of hydrophobic peptides.

References

minimizing racemization during coupling of Boc-L-2-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize racemization during the coupling of Boc-L-2-Cyanophenylalanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when coupling this compound?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of the L-enantiomer into a mixture of L- and D-enantiomers.[1][2] In peptide synthesis, the precise stereochemistry of each amino acid is crucial for the final three-dimensional structure and biological activity of the peptide.[3] The incorporation of the D-isomer of 2-Cyanophenylalanine can result in a misfolded, inactive, or even immunogenic final peptide product, which can be challenging to separate during purification.[2][3]

Q2: What makes this compound particularly susceptible to racemization?

A2: The primary mechanism for racemization of N-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate after the activation of the carboxyl group.[2][4] The electron-withdrawing nature of the cyano group on the phenyl ring of this compound can increase the acidity of the α-proton. This increased acidity makes the proton more susceptible to abstraction by a base, facilitating the formation of the achiral oxazolone intermediate and thereby increasing the risk of racemization.

Q3: What are the primary factors that influence racemization during the coupling step?

A3: Several factors can significantly impact the degree of racemization. The most critical include the choice of coupling reagent, the use of additives, the type and amount of base, reaction temperature, and the pre-activation time of the amino acid.[1][5][6]

Q4: Which coupling reagents are generally recommended to minimize racemization?

A4: Phosphonium salt-based reagents like PyBOP and PyAOP are often associated with lower levels of racemization compared to some uronium salts.[1] Additionally, carbodiimides like DCC or DIC can be effective, especially when used in combination with racemization-suppressing additives.[7] Newer reagents like COMU, which incorporates an Oxyma Pure moiety, are also designed for high efficiency and reduced racemization.[1][7]

Q5: How do additives like HOBt, HOAt, and Oxyma Pure help in suppressing racemization?

A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and Oxyma Pure® are crucial for minimizing racemization.[1][8] When used with coupling reagents, they form active esters that are more stable and less prone to cyclizing into the problematic oxazolone intermediate.[5] HOAt and Oxyma Pure are generally considered more effective at suppressing racemization than HOBt.[1]

Troubleshooting Guide: Minimizing Racemization

This guide addresses common problems encountered during the coupling of this compound.

Problem 1: High levels of D-isomer detected in the final peptide.

  • Potential Cause 1: Inappropriate Coupling Reagent/Additive Combination.

    • Recommended Solution: The combination of a carbodiimide like DIC with HOBt in DMF can lead to significant racemization for some amino acids.[3] Switch to a phosphonium-based reagent like PyBOP or use additives known for superior racemization suppression, such as HOAt or Oxyma Pure.[1] Uronium salts like HATU are highly effective for coupling but should be used with an appropriate additive.[1]

  • Potential Cause 2: Use of a Strong or Unhindered Base.

    • Recommended Solution: Strong bases can accelerate the abstraction of the α-proton, leading to racemization.[1] Replace strong bases like DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][3][5] Use the minimum necessary amount of base.[5]

  • Potential Cause 3: Prolonged Pre-activation or Reaction Time.

    • Recommended Solution: Over-activation of the carboxylic acid increases the opportunity for oxazolone formation.[1] Minimize the pre-activation time before adding the amine component, or use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin.[5]

  • Potential Cause 4: Elevated Reaction Temperature.

    • Recommended Solution: Higher temperatures can increase the rate of racemization.[9] Conduct the coupling at room temperature or below (e.g., 0°C), especially when using carbodiimide-mediated methods.[3][5]

Problem 2: Low coupling efficiency or incomplete reaction.

  • Potential Cause 1: Steric Hindrance.

    • Recommended Solution: this compound can be considered a sterically hindered amino acid. Use a more powerful onium-salt reagent such as HATU, HBTU, or COMU to ensure efficient coupling.[1] Extending the reaction time (e.g., up to 4 hours or overnight) may also be necessary.[5]

  • Potential Cause 2: Peptide Aggregation.

    • Recommended Solution: If the growing peptide chain is aggregating on the solid support, it can hinder the coupling reaction. Consider switching the solvent to a more disruptive one like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.[1][8]

Summary of Recommendations for Minimizing Racemization

The following table summarizes the key experimental parameters and the recommended choices for minimizing racemization during the coupling of this compound.

ParameterStandard Approach (Higher Racemization Risk)Recommended Approach (Lower Racemization Risk)Rationale
Coupling Reagent Carbodiimides (e.g., DIC) alonePhosphonium salts (PyBOP, PyAOP), Uronium salts (HATU, COMU), or Carbodiimides with additives.[1][10]Phosphonium salts are generally associated with lower racemization.[1] Additives form more stable active esters.[5]
Additive None or HOBtOxyma Pure or HOAt.[1]Oxyma Pure and HOAt are more effective than HOBt in suppressing the formation of oxazolone intermediates.[1][11]
Base DIPEAN-Methylmorpholine (NMM) or 2,4,6-Collidine.[1][3][5]Weaker or sterically hindered bases reduce the rate of α-proton abstraction, a key step in racemization.[1]
Temperature Elevated Temperature (> 25°C)0°C to Room Temperature (25°C).[3][5]Lower temperatures slow down the rate of the racemization side reaction.[1]
Activation Prolonged pre-activationIn situ activation or minimal pre-activation time (1-2 minutes).[5]Reduces the lifetime of the highly reactive intermediate, minimizing the opportunity for racemization.[1]
Solvent DMFNMP or DMF/DCM mixtures may be considered if aggregation is an issue.[1][8]While DMF is common, alternative solvents can disrupt peptide aggregation that may hinder coupling.

Visual Guides and Workflows

The following diagrams illustrate key concepts and workflows for troubleshooting racemization.

racemization_mechanism cluster_0 Racemization via Oxazolone Formation Boc_AA Boc-L-Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Boc_AA->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Intermediate->Oxazolone Intramolecular Cyclization L_Peptide L-L Peptide (Desired Product) Activated_Intermediate->L_Peptide + Amine Component (Desired Pathway) Enolate Enolate Oxazolone->Enolate + Base - H+ D_Peptide D-L Diastereomer (Undesired Product) Oxazolone->D_Peptide + Amine Component Enolate->Oxazolone + H+

Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.

troubleshooting_workflow start High Racemization Detected check_reagents Review Coupling Reagents and Additives start->check_reagents check_base Evaluate Base check_reagents->check_base Using DIC/HOBt? solution_reagents Switch to PyBOP/HOAt or COMU/Oxyma check_reagents->solution_reagents Yes check_temp Check Reaction Temperature check_base->check_temp Using DIPEA? solution_base Use weaker/hindered base (NMM or Collidine) check_base->solution_base Yes check_activation Review Activation Procedure check_temp->check_activation Temp > 25°C? solution_temp Perform coupling at 0°C or Room Temperature check_temp->solution_temp Yes solution_activation Use in-situ activation or minimize pre-activation time check_activation->solution_activation Yes end Re-analyze Peptide Purity check_activation->end Long pre-activation? solution_reagents->check_base solution_base->check_temp solution_temp->check_activation solution_activation->end

Caption: Troubleshooting workflow for addressing high racemization.

Experimental Protocol: Low-Racemization Coupling of this compound

This protocol is designed as a starting point for minimizing racemization. Optimization may be required based on the specific peptide sequence and solid support.

Materials:

  • This compound

  • Solid-phase resin with N-terminal deprotected amine

  • Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: N-Methylmorpholine (NMM)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Amino Acid and Additive Solution: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading), PyBOP (3 eq.), and HOAt (3 eq.) in a minimal amount of anhydrous DMF.

  • Activation: Add NMM (6 equivalents) to the solution from step 2. Allow the mixture to pre-activate for no more than 2 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin and immediately add the activated amino acid solution.

  • Mixing: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored using a ninhydrin test to check for completion.

  • Washing: After the coupling is complete (negative ninhydrin test), drain the reaction solution. Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.

  • Deprotection and Next Cycle: The resin is now ready for the N-terminal Boc deprotection step to proceed with the next coupling cycle.

References

strategies to improve solubility of peptides with unnatural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for enhancing the solubility of synthetic peptides, particularly those containing unnatural amino acids.

Frequently Asked Questions (FAQs)

Q1: My lyophilized peptide, which contains several hydrophobic unnatural amino acids, won't dissolve in water. What should be my first step?

A1: The initial step is to perform a small-scale solubility test to avoid risking your entire peptide stock.[1][2] First, allow the peptide vial to warm to room temperature in a desiccator before opening it to prevent condensation.[2] Start by attempting to dissolve a small amount of the peptide in sterile, purified water.[2][3] If solubility is poor, sonication can be a useful physical method to aid dissolution by breaking up aggregates.[1][4] Always centrifuge the solution before use to pellet any undissolved material.[1]

Q2: I've tried water and sonication, but my peptide remains insoluble. What is the next logical step?

A2: The next step is to adjust the pH of the solvent based on the peptide's overall charge.[5] The solubility of a peptide is typically lowest at its isoelectric point (pI), where it has a net neutral charge.[5]

  • For basic peptides (net positive charge; rich in Lys, Arg, His): Try dissolving in an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[1][6]

  • For acidic peptides (net negative charge; rich in Asp, Glu): Try dissolving in a basic solution, such as 10% ammonium bicarbonate or 1% ammonium hydroxide.[1][4]

  • For neutral peptides: If the peptide has a high percentage of hydrophobic or polar uncharged amino acids, you will likely need to use an organic co-solvent.[1][7]

Q3: When should I use organic co-solvents, and are there any precautions?

A3: Organic co-solvents are necessary for highly hydrophobic peptides, especially those where over 50% of the residues are non-polar.[2][6]

The recommended procedure is to first dissolve the peptide in a minimal amount of a strong organic solvent and then slowly add your aqueous buffer to the desired concentration.[1][6] If the peptide begins to precipitate during dilution, you have reached its solubility limit in that specific buffer system.[6]

Commonly used organic solvents include:

  • Dimethyl sulfoxide (DMSO) : Preferred for most biological assays due to its relatively low toxicity.[2][6]

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) : Stronger solvents suitable for very hydrophobic peptides.[8]

  • Acetonitrile (ACN), Methanol, or Isopropanol : Also effective but may be more volatile or interfere with certain assays.[1][7]

Caution : Always consider the compatibility of the organic solvent with your downstream application. For cell-based assays, the final concentration of DMSO should generally be kept below 1%.[1]

Solubility Enhancement Strategies

The approach to improving peptide solubility can be broadly categorized into formulation strategies (modifying the solvent) and molecular engineering strategies (modifying the peptide itself). The following diagram illustrates the decision-making process.

G cluster_0 Troubleshooting Workflow for Peptide Solubility start Start: Insoluble Peptide test_water Attempt to dissolve in purified water + sonication start->test_water is_soluble1 Is it soluble? test_water->is_soluble1 adjust_ph Adjust pH based on pI (Acidic or Basic Buffer) is_soluble1->adjust_ph No end_soluble Peptide Solubilized (Proceed with Experiment) is_soluble1->end_soluble Yes is_soluble2 Is it soluble? adjust_ph->is_soluble2 use_cosolvent Use minimal organic co-solvent (e.g., DMSO, DMF) then dilute is_soluble2->use_cosolvent No is_soluble2->end_soluble Yes is_soluble3 Is it soluble? use_cosolvent->is_soluble3 modify_peptide Consider Molecular Engineering: - Add Solubility Tags - Sequence Modification is_soluble3->modify_peptide No is_soluble3->end_soluble Yes end_insoluble Consult Specialist / Redesign Peptide modify_peptide->end_insoluble

Caption: A workflow for troubleshooting peptide solubility issues.

Q4: My peptide is critical for a long-term project, but its insolubility is a persistent issue. How can I permanently modify the peptide to improve its solubility?

A4: If formulation strategies are insufficient, molecular engineering approaches that modify the peptide's covalent structure are the next step. These are typically considered during the peptide design phase.

  • Amino Acid Substitution : Strategically replace hydrophobic unnatural amino acids with more hydrophilic ones, or with charged natural amino acids like Lysine or Arginine, if doing so does not compromise biological activity.[5][8] Incorporating D-amino acids or pseudoproline dipeptides can also disrupt the formation of insoluble secondary structures like beta-sheets.[1][9]

  • PEGylation : The attachment of polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, which can dramatically increase its aqueous solubility.[5]

  • Addition of Solubility-Enhancing Tags : Fusing a short, highly charged peptide tag to the N- or C-terminus can significantly improve solubility by increasing the overall charge and promoting repulsive forces that prevent aggregation.[5][10] Poly-lysine and poly-arginine tags are particularly effective.[10][11]

G cluster_1 Overview of Solubility Enhancement Strategies root Solubility Enhancement formulation Formulation Strategies (Modify Environment) root->formulation engineering Molecular Engineering (Modify Peptide) root->engineering ph pH Adjustment formulation->ph cosolvent Co-solvents (DMSO, DMF) formulation->cosolvent temp Temperature Control formulation->temp substitution Amino Acid Substitution engineering->substitution pegylation PEGylation engineering->pegylation tags Solubility Tags (Poly-Arg) engineering->tags

Caption: Key strategies for enhancing peptide solubility.

Quantitative Data on Solubility Enhancement

Modifying a peptide with charged tags can lead to a measurable improvement in solubility. The table below summarizes data from a study where poly-ionic tags were added to a model protein with low solubility.

Modification TypeTag SequencePositionFold Increase in Solubility
Poly-Lysine Tag-Lys-Lys-Lys-Lys-LysC-Terminus4.2x
Poly-Arginine Tag-Arg-Arg-Arg-Arg-ArgC-Terminus4.8x
Poly-Arginine Tag-Arg-Arg-Arg-Arg-Arg-ArgC-Terminus6.2x
(Data summarized from a study on a BPTI variant protein)[11]

Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Testing

This protocol is designed to efficiently determine the optimal solvent for your peptide using a minimal amount of material.[1][2]

Materials:

  • Lyophilized peptide

  • Sterile, purified water

  • 10% Acetic Acid solution

  • 1% Ammonium Hydroxide solution

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortexer

  • Sonicator bath

Methodology:

  • Preparation : Allow the lyophilized peptide to equilibrate to room temperature. Weigh out approximately 1 mg of peptide into a clean microcentrifuge tube.

  • Step 1: Water : Add 100 µL of sterile, purified water to achieve a target concentration of 10 mg/mL. Vortex briefly. If the peptide does not dissolve, proceed to sonication for 10 minutes. Observe for dissolution.

  • Step 2: pH Adjustment (if insoluble in water) :

    • For Basic Peptides : To a new 1 mg sample, add 100 µL of 10% acetic acid. Vortex and sonicate.

    • For Acidic Peptides : To a new 1 mg sample, add 100 µL of 1% ammonium hydroxide. Vortex and sonicate.

  • Step 3: Organic Solvent (if insoluble in aqueous buffers) :

    • To a new 1 mg sample, add 50 µL of DMSO. Vortex until the peptide is fully dissolved.

    • Slowly add purified water dropwise up to a final volume of 500 µL (or desired final concentration), vortexing between additions.

    • Observe carefully for any signs of precipitation.

  • Analysis : After each step, centrifuge the tube at 14,000 x g for 5 minutes. A clear supernatant indicates successful solubilization under those conditions. The presence of a pellet indicates insolubility. Record the solvent system that yields a clear solution.

Protocol 2: General Peptide Solubilization for Stock Solutions

This protocol outlines a systematic approach to dissolving a peptide for creating a stock solution based on the results from the small-scale test.

Methodology:

  • Calculate Required Volume : Based on the desired stock concentration, calculate the total volume of solvent needed for your entire peptide quantity.

  • Select Solvent : Use the optimal solvent identified in the Small-Scale Solubility Testing protocol.

  • Initial Dissolution :

    • For Aqueous Solvents (Water, Acidic/Basic Buffers) : Add approximately 80% of the final calculated solvent volume to the lyophilized peptide vial.

    • For Organic Co-solvents : Add the minimum volume of pure organic solvent (e.g., DMSO) required to fully dissolve the peptide.

  • Aid Dissolution : Vortex the vial gently. If needed, place the vial in a sonicator bath for 10-15 minutes.[6] Brief, gentle warming (<40°C) can also be attempted for stubborn peptides.[2][8]

  • Final Dilution :

    • For Aqueous Solvents : Add the remaining 20% of the solvent to reach the final target volume.

    • For Organic Co-solvents : Slowly and incrementally add the aqueous buffer component while vortexing, until the final target volume and concentration are reached.

  • Final Clarification & Storage : Centrifuge the final solution at high speed (>10,000 x g) for 10 minutes to pellet any microscopic, undissolved particles.[1] Carefully transfer the clear supernatant to a fresh, sterile tube. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

References

Technical Support Center: Purification of Peptides Containing 2-Cyanophenylalanine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of peptides containing 2-cyanophenylalanine (2-CN-Phe) by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these specialized peptides.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for purifying a peptide containing 2-cyanophenylalanine?

For initial method development, a reversed-phase HPLC (RP-HPLC) approach is recommended.[1][2] Start with a standard C18 column and a linear gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent in both solvents.[2][3] A shallow gradient, increasing the acetonitrile concentration by 1% per minute, is often a good starting point for peptide separations.[2]

Q2: How does the 2-cyanophenylalanine residue affect the retention time of my peptide?

The 2-cyanophenylalanine residue will contribute to the overall hydrophobicity of the peptide, influencing its retention on a reversed-phase column.[4] The hydrophobicity of an amino acid is a key factor in determining retention time in RP-HPLC.[4] The exact impact will depend on the entire peptide sequence.

Q3: Is the 2-cyanophenylalanine residue stable during HPLC purification?

While specific stability data for 2-cyanophenylalanine under various HPLC conditions is limited in readily available literature, related unnatural amino acids like p-cyanophenylalanine are generally stable under standard purification conditions.[5] It is always advisable to perform a small-scale stability study if you suspect degradation, especially when using different mobile phase additives or pH conditions.

Q4: I am observing peak broadening in my chromatogram. What are the likely causes and solutions?

Peak broadening is a common issue in HPLC and can have several causes.[6][7] For peptides containing unnatural amino acids, potential causes include:

  • Secondary interactions: The cyano group of 2-CN-Phe could potentially have secondary interactions with the stationary phase.

  • Peptide aggregation: The presence of the unnatural amino acid might promote aggregation.

  • Column degradation: Over time, the column performance can degrade.[7]

  • Inappropriate mobile phase conditions: The pH or composition of the mobile phase may not be optimal.[6]

To address peak broadening, you can try optimizing the mobile phase, such as adjusting the TFA concentration, or testing a different ion-pairing agent like formic acid, especially if you are using mass spectrometry (MS) detection.[8][9] Using a different column chemistry, such as a phenyl-hexyl or a cyano column, could also be beneficial. It is also important to ensure proper sample preparation to minimize contaminants that could lead to peak broadening.[10]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during the HPLC purification of peptides containing 2-cyanophenylalanine.

Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the purity of your collected fractions and make accurate quantification difficult.

Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the peptide and the column's stationary phase.[7]1. Optimize Mobile Phase Additive: Increase the concentration of TFA (e.g., to 0.15%) to better mask silanol groups on the silica-based column.[11] 2. Change Ion-Pairing Reagent: Switch to formic acid (FA) or difluoroacetic acid (DFA), which can alter selectivity and improve peak shape, particularly for MS applications.[8][9] 3. Change Column Chemistry: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a cyano column, which may offer different selectivity for aromatic residues. 4. Elevate Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer.[1]
Peak Fronting Column overloading.[7]1. Reduce Sample Load: Decrease the amount of peptide injected onto the column.[7] 2. Increase Column Capacity: Use a column with a larger internal diameter or a higher loading capacity.
Split Peaks 1. Column Contamination or Void: The inlet frit of the column may be partially blocked, or a void may have formed at the head of the column.[12] 2. Sample Dissolution Issues: The peptide may not be fully dissolved in the injection solvent. 3. Co-elution of Isomers: The peak may represent two or more closely eluting species.1. Column Maintenance: Reverse-flush the column (if the manufacturer's instructions permit) to remove contaminants.[6] If the problem persists, replace the column.[12] 2. Optimize Sample Solvent: Ensure the peptide is fully dissolved in a solvent compatible with the mobile phase. 3. Improve Resolution: Optimize the gradient to better separate the potential isomers. A shallower gradient can improve the separation of closely eluting peaks.[13]
Guide 2: Unexpected Peaks in the Chromatogram

The presence of unexpected peaks indicates impurities in your sample.

Symptom Potential Cause Troubleshooting Steps
Multiple Peaks Close to the Main Peak 1. Synthesis-Related Impurities: Truncated or deletion sequences, or byproducts from the solid-phase peptide synthesis (SPPS).[10] 2. Peptide Degradation: The peptide may be degrading during storage or sample preparation.1. Optimize Synthesis and Cleavage: Review and optimize the SPPS and cleavage protocols to minimize the formation of impurities. 2. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unexpected peaks and determine their origin.[14] 3. Fresh Sample Preparation: Prepare fresh samples immediately before analysis to minimize degradation.
Ghost Peaks Contamination in the HPLC system or mobile phase.[7]1. Run a Blank Gradient: Inject the mobile phase without the sample to see if the ghost peaks are still present.[14] 2. Clean the System: If the blank run shows peaks, clean the injector, tubing, and column. 3. Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and freshly prepared mobile phases.[7]

Experimental Protocols

Protocol 1: General Analytical RP-HPLC Method for Peptides Containing 2-Cyanophenylalanine

This protocol provides a starting point for analytical method development.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm.

  • Column Temperature: 35-40 °C.[1]

  • Gradient:

    • Start with a linear gradient of 5-65% Mobile Phase B over 60 minutes.

    • Adjust the gradient based on the initial chromatogram to optimize the separation of the target peptide from impurities. A shallower gradient around the elution time of the target peptide can improve resolution.[13]

Protocol 2: Preparative RP-HPLC for Purification

This protocol outlines a general procedure for scaling up the analytical method for purification.

  • Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm).[3]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: Adjust the flow rate based on the column dimensions to maintain the same linear velocity as the analytical method.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and filter through a 0.45 µm filter before injection.[15]

  • Gradient: Use the optimized gradient from the analytical method, adjusting the segment times to account for the larger column volume.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.[2]

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions_shape Peak Shape Solutions cluster_solutions_purity Purity Solutions cluster_end Resolution start HPLC Purification Issue (e.g., Poor Peak Shape, Low Purity) check_peak Analyze Peak Shape and Purity start->check_peak poor_shape Poor Peak Shape (Tailing, Splitting) check_peak->poor_shape If Shape is Poor low_purity Low Purity/ Unexpected Peaks check_peak->low_purity If Purity is Low optimize_mobile Optimize Mobile Phase (TFA, FA, pH) poor_shape->optimize_mobile change_column Change Column (e.g., Phenyl, Cyano) poor_shape->change_column adjust_temp Adjust Temperature poor_shape->adjust_temp reduce_load Reduce Sample Load poor_shape->reduce_load optimize_gradient Optimize Gradient (Shallow Gradient) low_purity->optimize_gradient lcms_analysis LC-MS Analysis of Impurities low_purity->lcms_analysis check_synthesis Review Synthesis & Cleavage Protocol low_purity->check_synthesis system_check Run Blank & Clean System low_purity->system_check resolved Issue Resolved optimize_mobile->resolved change_column->resolved adjust_temp->resolved reduce_load->resolved optimize_gradient->resolved lcms_analysis->resolved check_synthesis->resolved system_check->resolved

Caption: Troubleshooting workflow for HPLC purification.

Method_Development_Workflow cluster_start Start cluster_analytical Analytical Method Development cluster_preparative Preparative Purification cluster_end Final Product start Crude Peptide with 2-Cyanophenylalanine analytical_run Initial Analytical Run (C18, TFA/ACN Gradient) start->analytical_run analyze_results Analyze Chromatogram (Retention, Purity, Peak Shape) analytical_run->analyze_results optimize Optimize Analytical Method (Gradient, Temperature, Additives) analyze_results->optimize scale_up Scale-Up to Preparative Column optimize->scale_up purification_run Perform Preparative Run & Collect Fractions scale_up->purification_run fraction_analysis Analyze Fraction Purity purification_run->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling lyophilize Lyophilize pooling->lyophilize final_product Purified Peptide lyophilize->final_product

Caption: General workflow for peptide purification.

References

Validation & Comparative

Validating 2-Cyanophenylalanine Incorporation: A Comparative Guide to Mass Spectrometry and Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) into proteins is a critical step in developing novel therapeutics and research tools. This guide provides an objective comparison of two key validation methodologies: mass spectrometry and Edman degradation, with a specific focus on confirming the incorporation of 2-cyanophenylalanine.

The site-specific incorporation of ncAAs like 2-cyanophenylalanine opens up a vast landscape for protein engineering, enabling the introduction of novel functionalities. However, robust validation of the precise location and efficiency of ncAA incorporation is paramount. This guide delves into the strengths and limitations of mass spectrometry and Edman degradation for this purpose, providing detailed experimental protocols and data presentation formats to aid in the selection of the most appropriate validation strategy.

At a Glance: Method Comparison

FeatureMass Spectrometry (LC-MS/MS)Edman Degradation
Principle Measures the mass-to-charge ratio of peptides and their fragments to identify amino acid sequences and modifications.Sequential removal and identification of N-terminal amino acids.
Information Provided Confirmation of incorporation, precise location, and relative quantification of incorporation efficiency. Can also identify other post-translational modifications.N-terminal sequence of the protein. Can confirm incorporation if at or near the N-terminus.
Sensitivity High (picomole to femtomole range).Moderate (picomole range).[1]
Throughput High; capable of analyzing complex protein mixtures.Low; analyzes one protein at a time.
Sample Requirement Can be performed on proteins in complex mixtures (bottom-up proteomics) or on purified proteins.Requires a purified protein with an unblocked N-terminus.[1]
Limitations Data analysis can be complex. Requires specialized instrumentation.Inefficient for long sequences (>50-60 residues).[1] Cannot be used if the N-terminus is blocked. The behavior of the PTH-ncAA derivative must be known.

Mass Spectrometry: The Gold Standard for Comprehensive Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive method for validating the incorporation of ncAAs due to its high sensitivity, accuracy, and the wealth of information it provides. The core principle involves the enzymatic digestion of the protein of interest into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry.

Experimental Protocol: Bottom-Up Proteomics Workflow for 2-Cyanophenylalanine Incorporation

1. Protein Digestion:

  • Objective: To enzymatically cleave the protein into peptides suitable for mass spectrometric analysis.

  • Protocol:

    • Quantify the protein concentration in the sample.

    • Denature the protein using a solution of 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.

    • Dilute the urea concentration to less than 2 M.

    • Add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

    • Quench the digestion with formic acid.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

2. LC-MS/MS Analysis:

  • Objective: To separate the peptides and acquire fragmentation data for sequence identification.

  • Protocol:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid.

    • Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Separate the peptides using a reversed-phase C18 column with a gradient of increasing acetonitrile concentration.

    • The mass spectrometer will operate in a data-dependent acquisition (DDA) mode. A full MS1 scan will be performed to determine the mass-to-charge ratio (m/z) of the intact peptides.

    • The most abundant precursor ions will be selected for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate MS2 spectra.

3. Data Analysis:

  • Objective: To identify peptides containing 2-cyanophenylalanine and quantify its incorporation efficiency.

  • Protocol:

    • Use a proteomics database search engine (e.g., Mascot, SEQUEST, or MaxQuant) to match the experimental MS2 spectra against a protein sequence database.

    • Crucially, the database must be modified to include the mass of 2-cyanophenylalanine as a variable modification. The monoisotopic mass of phenylalanine is approximately 147.0684 Da, while L-2-cyanophenylalanine has a monoisotopic mass of approximately 190.0742 Da.[2] This mass difference of +43.0058 Da is the key signature of incorporation.

    • The search parameters should be set to allow for this specific mass shift on the target amino acid residue.

    • Manually inspect the MS2 spectra of peptides identified as containing 2-cyanophenylalanine to confirm that the fragmentation pattern (b- and y-ion series) is consistent with the modified sequence. The presence of the cyano group may lead to characteristic neutral losses (e.g., loss of HCN) under certain fragmentation conditions.[3]

    • Quantitative Analysis: The relative incorporation efficiency can be estimated by comparing the peak intensities or areas of the peptide containing 2-cyanophenylalanine with the corresponding peptide containing the original amino acid (if present). For more accurate quantification, stable isotope labeling by amino acids in cell culture (SILAC) can be employed.

Data Presentation: Quantitative Analysis of Incorporation Efficiency
Peptide SequencePrecursor m/z (Observed)Precursor m/z (Theoretical)Mass Error (ppm)Incorporation SiteRelative Abundance (%)
TIDE(2-cyanoPhe)VGR654.3210654.32050.76Phe12385
TIDEFVGR632.8152632.81470.79Phe12315

This table represents simulated data for illustrative purposes.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein Protein with 2-Cyanophenylalanine Digestion Tryptic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography Separation Peptides->LC MS1 MS1 Scan (Precursor Mass) LC->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Search Database Search MS2->Search Database Protein Sequence Database (+2-cyanoPhe mass) Database->Search Validation Manual Validation of Spectra Search->Validation Quantification Quantification Validation->Quantification

Figure 1: Mass Spectrometry Workflow.

Edman Degradation: A Classic Approach for N-Terminal Validation

Edman degradation is a well-established chemical method for sequentially determining the amino acid sequence from the N-terminus of a protein or peptide.[1][4][5][6][7] While it has largely been superseded by mass spectrometry for high-throughput sequencing, it can still be a valuable tool for confirming the incorporation of an ncAA, particularly if it is located near the N-terminus.

Experimental Protocol: Edman Degradation

1. Sample Preparation:

  • Objective: To prepare a purified protein sample with a free N-terminus.

  • Protocol:

    • The protein of interest must be purified to a high degree.

    • The protein is immobilized on a solid support (e.g., a PVDF membrane).

    • It is crucial that the N-terminus of the protein is not blocked (e.g., by acetylation).

2. Sequential Degradation and Analysis:

  • Objective: To sequentially cleave and identify the N-terminal amino acids.

  • Protocol:

    • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[4][7]

    • Cleavage: The PTC-derivatized amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.[7]

    • Conversion: The unstable ATZ derivative is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative.[1][4][6][7]

    • Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[4][5][6]

    • The cycle is repeated for the new N-terminal amino acid of the shortened peptide.

Considerations for 2-Cyanophenylalanine

For Edman degradation to be a viable validation method for 2-cyanophenylalanine incorporation, the following must be considered:

  • Stability: The 2-cyanophenylalanine residue and its PTC derivative must be stable under the chemical conditions of the Edman cycle.

  • PTH-Derivative Identification: A standard for the PTH-2-cyanophenylalanine derivative would be required to definitively identify it by HPLC based on its retention time. In the absence of a standard, its elution position would be unknown, making unambiguous identification difficult.[5] While some modified amino acids yield stable and identifiable PTH derivatives, others can be unstable or produce multiple products.[8]

Data Presentation: Edman Degradation Results
Cycle NumberIdentified PTH-Amino AcidYield (pmol)
1Methionine95
2Alanine88
3Unidentified Peak (Expected 2-cyanoPhe) -
4Leucine80
5Glycine75

This table illustrates a potential outcome where the PTH-2-cyanophenylalanine derivative is not identifiable without a proper standard.

G Start Protein with N-terminal 2-cyanoPhe Coupling Coupling with PITC Start->Coupling Cleavage Cleavage of N-terminal residue Coupling->Cleavage Conversion Conversion to PTH-derivative Cleavage->Conversion HPLC HPLC Analysis Conversion->HPLC Identification Identification by Retention Time HPLC->Identification NextCycle Repeat Cycle on Shortened Peptide Identification->NextCycle If not last residue

References

A Comparative Guide to Boc-L-2-Cyanophenylalanine and Fmoc-L-2-Cyanophenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group strategy is a critical determinant of synthesis efficiency, peptide purity, and overall success. The two most prominent strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each offer distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of Boc-L-2-Cyanophenylalanine and Fmoc-L-2-Cyanophenylalanine, two non-canonical amino acids of increasing interest in drug discovery, to aid researchers in selecting the optimal building block for their specific SPPS applications.

The introduction of a cyano group at the ortho position of the phenylalanine side chain can impart unique conformational constraints and electronic properties to peptides, making it a valuable modification for enhancing biological activity and stability. However, the electron-withdrawing nature of the cyano group can potentially influence the reactivity and stability of the amino acid during SPPS. This guide will delve into the performance of both Boc and Fmoc protected L-2-Cyanophenylalanine, providing a comprehensive overview of their chemical principles, experimental protocols, and potential side reactions.

Core Principles: A Dichotomy of Lability and Orthogonality

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the Nα-protecting group and the overall orthogonality of the protection scheme.[1][]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary α-amino protection.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1] This reliance on graduated acid lability renders the Boc strategy semi-orthogonal.[1]

  • Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for the α-amino terminus.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[3] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[1] This distinct mechanism of deprotection for the Nα and side-chain protecting groups makes the Fmoc strategy a truly orthogonal system.[1][]

Performance Comparison: A Quantitative Overview

While direct comparative studies on this compound and Fmoc-L-2-Cyanophenylalanine are not extensively available in the literature, we can extrapolate expected performance based on the general characteristics of Boc and Fmoc SPPS and the known properties of the 2-cyanophenylalanine side chain. The cyano group is generally stable under standard Fmoc deprotection conditions (piperidine).[1]

ParameterThis compound StrategyFmoc-L-2-Cyanophenylalanine StrategyKey Considerations
Deprotection Conditions Harsh: 25-50% TFA in DCM[4][5]Mild: 20% Piperidine in DMF[3]Fmoc strategy is advantageous for peptides with acid-sensitive moieties.
Coupling Efficiency Generally high (>99%)[6]Generally high (>99%)[]The electron-withdrawing cyano group might slightly modulate reactivity, but high coupling yields are expected with modern coupling reagents for both.
Crude Peptide Purity Typically 70-90%Typically 85-95%Milder Fmoc conditions generally lead to fewer side reactions and higher crude purity.[1]
Overall Yield Dependent on sequence, typically lower than Fmoc for complex peptides.Generally higher due to milder conditions and fewer side reactions.Fmoc strategy often provides a higher overall yield of the desired peptide.
Side Reactions Acid-catalyzed side reactions (e.g., alkylation, t-butylation).[7] Diketopiperazine formation can be suppressed with in situ neutralization.[8]Base-induced side reactions (e.g., aspartimide formation, piperidine adducts).[9][10] The 2-cyano group is generally stable.Careful selection of scavengers in Boc cleavage and optimized deprotection in Fmoc are crucial.
Automation Compatibility Less amenable to full automation due to harsh reagents.Highly compatible with automated synthesizers.[3]Fmoc is the standard for automated SPPS.
Safety Requires handling of hazardous HF for final cleavage.[3]Milder reagents, though piperidine is toxic.Fmoc strategy is generally considered safer.

Experimental Protocols

Below are detailed, generalized protocols for the incorporation of this compound and Fmoc-L-2-Cyanophenylalanine in manual SPPS.

Boc-SPPS Cycle for this compound

This protocol outlines a single cycle for the incorporation of this compound.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.[5]

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

  • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5]

  • Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

  • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat once).[7]

  • Wash the resin with DCM (5x).

4. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) (3 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

5. Final Cleavage and Deprotection:

  • After the final coupling and deprotection steps, treat the peptide-resin with anhydrous HF at 0°C for 1-2 hours in the presence of appropriate scavengers (e.g., anisole).[5] Caution: HF is extremely hazardous and requires specialized equipment and training.

Boc_SPPS_Workflow Resin Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (25-50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Couple Boc-L-2-Cpa-OH (HBTU/DIEA in DMF) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (Anhydrous HF) Repeat->Cleavage Final Amino Acid Peptide Peptide Cleavage->Peptide

Boc-SPPS Workflow for L-2-Cyanophenylalanine
Fmoc-SPPS Cycle for Fmoc-L-2-Cyanophenylalanine

This protocol outlines a single cycle for the incorporation of Fmoc-L-2-Cyanophenylalanine.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Wang for peptide acids, Rink Amide for peptide amides) in DMF for 30-60 minutes.[11]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-7 minutes.[11]

  • Drain and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).[11]

3. Coupling of Fmoc-L-2-Cyanophenylalanine:

  • In a separate vessel, pre-activate Fmoc-L-2-Cyanophenylalanine (3 equivalents) with a suitable coupling reagent (e.g., HCTU or HATU) (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling completion using a Kaiser test.

  • Wash the resin with DMF (3x) and DCM (3x).

4. Final Cleavage and Deprotection:

  • After the final coupling and deprotection steps, treat the peptide-resin with a cleavage cocktail, typically TFA/H₂O/TIS (triisopropylsilane) (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[1]

Fmoc_SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Couple Fmoc-L-2-Cpa-OH (HCTU/DIEA in DMF) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage (TFA/TIS/H₂O) Repeat->Cleavage Final Amino Acid Peptide Peptide Cleavage->Peptide

Fmoc-SPPS Workflow for L-2-Cyanophenylalanine

Potential Side Reactions

While the 2-cyano group itself is relatively stable, researchers should be aware of common SPPS side reactions that can occur with both strategies.

Boc-SPPS:

  • t-Butylation: The t-butyl cation generated during Boc deprotection can modify sensitive residues like Trp and Met. The use of scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) is crucial.[7]

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to chain termination. It can be minimized by using in situ neutralization protocols.[8]

  • Acid-catalyzed hydrolysis: Prolonged exposure to strong acids can lead to the cleavage of sensitive peptide bonds.

Fmoc-SPPS:

  • Aspartimide Formation: Peptides containing Asp residues are prone to the formation of a five-membered ring intermediate under basic deprotection conditions, which can lead to racemization and the formation of β-aspartyl peptides.[9][10]

  • Piperidine Adducts: The dibenzofulvene byproduct of Fmoc deprotection can react with the newly deprotected amine if not efficiently scavenged by piperidine.[7]

  • Racemization: While generally low with urethane-based protecting groups, racemization can occur, especially with sensitive amino acids like His and Cys, if coupling times are extended or inappropriate coupling reagents are used.

Conclusion and Recommendations

The choice between this compound and Fmoc-L-2-Cyanophenylalanine for SPPS should be guided by the specific requirements of the target peptide and the available laboratory infrastructure.

Fmoc-L-2-Cyanophenylalanine is generally the recommended choice for most applications due to:

  • Milder reaction conditions: Preserves acid-sensitive functionalities within the peptide.[3]

  • Higher crude purity and yield: Reduces the downstream purification effort.[1]

  • Orthogonality: Allows for selective side-chain manipulations.[]

  • Automation friendliness: Seamlessly integrates into automated synthesis workflows.[3]

  • Enhanced safety: Avoids the use of highly hazardous HF.[3]

This compound may be advantageous in specific scenarios, such as:

  • Synthesis of highly hydrophobic or aggregation-prone peptides: The repeated acidic deprotection steps in Boc-SPPS can help to disrupt secondary structures and improve solvation.[1]

  • When base-labile side-chain modifications are required: The acidic nature of the Boc strategy is compatible with base-sensitive moieties.

Ultimately, for the synthesis of peptides containing the novel 2-cyanophenylalanine modification, the Fmoc strategy offers a more robust, efficient, and safer approach for the majority of research and development applications. Careful optimization of coupling and deprotection steps will be key to maximizing the yield and purity of the final peptide product.

References

A Comparative Guide to 2-Cyanophenylalanine and Other Fluorescent Amino Acids for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of fluorescent amino acids into proteins has revolutionized the study of protein structure, dynamics, and interactions. These intrinsic probes offer a minimally perturbative way to introduce fluorescent reporters, enabling a wide range of biophysical studies. This guide provides a detailed comparison of the unnatural fluorescent amino acid 2-cyanophenylalanine (2-CNF) with other commonly used alternatives, including its isomer 4-cyanophenylalanine (4-CNF) and the natural fluorescent amino acid L-tryptophan (Trp).

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent amino acid is critically dependent on its photophysical properties. The following table summarizes key fluorescence characteristics for 2-CNF, 4-CNF, and Trp, providing a clear basis for comparison. It is important to note that these properties, particularly quantum yield and lifetime, are highly sensitive to the local environment.

Property2-Cyanophenylalanine (2-CNF)4-Cyanophenylalanine (4-CNF)L-Tryptophan (Trp)
Excitation Maximum (λex) ~275 nm~275 - 280 nm~280 nm
Emission Maximum (λem) ~295 nm~291 - 300 nm~348 - 360 nm (in water)
Quantum Yield (Φf) Comparable to 4-CNF~0.11 (in water)~0.13 (in water)
Fluorescence Lifetime (τ) Comparable to 4-CNF~7.0 ns (in water)~2.8 - 3.7 ns (in water)
Environmental Sensitivity Sensitive to local solvent environment, hydrogen bonding, and hydration.Highly sensitive to hydrogen bonding interactions with the cyano group. Quantum yield tends to increase with the hydrogen bonding ability of the solvent.Highly sensitive to the polarity of its environment. A blue shift in its emission spectrum is often indicative of a more hydrophobic environment.

Key Distinctions and Experimental Advantages

2-Cyanophenylalanine (2-CNF): As a newer addition to the fluorescent amino acid toolkit, 2-CNF, along with its meta-isomer, offers intrinsic photophysical properties useful for studying protein structure and dynamics. Its molar absorptivity and spectral features are comparable to the more commonly used 4-CNF, allowing for their interchangeable use in many applications. A key advantage of the cyanophenylalanine family is their potential for use in Förster Resonance Energy Transfer (FRET) studies, either in pairs with each other or with tryptophan, to measure distances within a peptide or protein. Their fluorescence intensity is also sensitive to the local solvent environment, making them excellent reporters of changes in hydration and hydrogen bonding.

4-Cyanophenylalanine (4-CNF): 4-CNF is a well-characterized fluorescent amino acid that has been widely used in protein studies. Its fluorescence is particularly sensitive to hydrogen bonding with its cyano group. This property makes it an excellent probe for monitoring changes in protein conformation and hydration. A significant advantage of 4-CNF is that it can be selectively excited in the presence of tryptophan and tyrosine, which is often difficult with other fluorescent probes. Furthermore, it can act as a FRET donor to tryptophan, making it a valuable tool for studying conformational changes over short distances.

L-Tryptophan (Trp): As one of the three naturally occurring fluorescent amino acids, tryptophan's fluorescence is the dominant intrinsic fluorescence in most proteins. Its high sensitivity to the polarity of its environment makes it an invaluable intrinsic probe for studying protein folding, unfolding, and conformational changes. A blue shift in its emission spectrum is a classic indicator of a tryptophan residue moving into a more hydrophobic environment, such as the core of a folded protein. However, the presence of multiple tryptophan residues in a protein can complicate the interpretation of fluorescence data, and its broad emission spectrum can overlap with that of other fluorophores.

Experimental Protocols

Site-Specific Incorporation of 2-Cyanophenylalanine via Amber Suppression

The genetic incorporation of unnatural amino acids (UAAs) like 2-cyanophenylalanine is most commonly achieved using amber stop codon (UAG) suppression. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous synthetases and tRNAs.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a UAG codon at the desired site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA CUA pair specific for 2-CNF.

  • 2-Cyanophenylalanine.

  • Standard cell culture media (e.g., LB broth) and antibiotics.

  • Inducing agent (e.g., IPTG).

Methodology:

  • Co-transformation: Transform the E. coli expression strain with both the plasmid containing the gene of interest (with the amber codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Culture Growth: Grow the co-transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking to an OD600 of 0.6-0.8.

  • UAA Supplementation: Supplement the culture medium with 2-cyanophenylalanine to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for efficient protein expression and incorporation of the UAA.

  • Harvest and Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Verification: Confirm the incorporation of 2-cyanophenylalanine by mass spectrometry.

Measurement of Protein Fluorescence

Instrumentation:

  • Fluorescence Spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvette.

Methodology:

  • Sample Preparation: Prepare a solution of the purified protein containing the fluorescent amino acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the instrument and allow the lamp to warm up for at least 30 minutes.

    • Set the desired temperature for the measurement.

  • Steady-State Fluorescence Measurement:

    • Excitation: Set the excitation wavelength to the desired value (e.g., 275 nm for 2-CNF).

    • Emission Scan: Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 285 nm to 450 nm).

    • Buffer Subtraction: Measure the fluorescence spectrum of the buffer alone and subtract it from the protein's spectrum to correct for background fluorescence.

  • Time-Resolved Fluorescence Measurement (Optional):

    • For more detailed analysis of protein dynamics, fluorescence lifetime measurements can be performed using time-correlated single photon counting (TCSPC). This provides information on the decay kinetics of the excited state of the fluorophore.

Visualizations

Experimental_Workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_analysis Analysis POI_plasmid Plasmid with Gene of Interest (TAG codon at desired site) Transformation Co-transform E. coli POI_plasmid->Transformation Synthetase_plasmid Plasmid with Orthogonal Synthetase/tRNA Pair Synthetase_plasmid->Transformation Growth Grow Cells Transformation->Growth UAA_addition Add 2-Cyanophenylalanine Growth->UAA_addition Induction Induce with IPTG UAA_addition->Induction Expression Express Protein Induction->Expression Purification Purify Protein Expression->Purification Fluorescence_Spec Fluorescence Spectroscopy Purification->Fluorescence_Spec Mass_Spec Mass Spectrometry (Verification) Purification->Mass_Spec

Caption: Workflow for site-specific incorporation of 2-cyanophenylalanine into a protein.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Protein (with 2-CNF probe) Kinase1 Kinase 1 Receptor->Kinase1 Conformational Change (detected by 2-CNF fluorescence) Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation

Caption: Probing a signaling pathway using a fluorescent amino acid-labeled receptor.

2-Cyanophenylalanine as an Infrared Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biophysical research, the ability to observe molecular dynamics in real-time is paramount. Infrared (IR) spectroscopy, particularly two-dimensional IR (2D IR), has emerged as a powerful technique for studying the structure and dynamics of proteins with high temporal and spatial resolution. The success of this technique hinges on the use of site-specific IR probes, molecules with unique vibrational signatures that can be incorporated into a protein to report on their local environment. Among these, 2-cyanophenylalanine (pCNF) has garnered significant attention. This guide provides a comprehensive comparison of pCNF with other common IR probes, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal tool for their investigations.

Performance Comparison of IR Probes

The ideal IR probe possesses a strong absorption signal in a region of the IR spectrum that is free from interference from the protein's own vibrations, a long vibrational lifetime to allow for the observation of slow dynamic processes, and a high sensitivity to its local environment. The following table summarizes the key performance metrics of pCNF and its common alternatives.

ProbeWavenumber (cm⁻¹)Extinction Coefficient (M⁻¹cm⁻¹)Vibrational Lifetime (ps)Key AdvantagesKey Disadvantages
p-Cyanophenylalanine (pCNF) ~2230~230[1]4.0 ± 0.2[2]- Spectrally isolated region- Sensitive to electric fields and H-bonding- Can be genetically encoded- Lower extinction coefficient compared to azides
Isotopically Labeled pCNF (¹³C¹⁵N) ~2170Not specified7.9 ± 0.5[2]- ~2-fold longer lifetime than unlabeled pCNF[3]- Absorption can overlap with water background[3]
p-Cyano-selenophenylalanine (CNSePhe) ~2230Lower than pCNFDramatically increased vs. pCNF[4]- Significantly longer lifetime for extended timescale studies[4]- Reduced signal intensity[4]
Azide (in 4-azido-L-phenylalanine) ~2100~2.8 times more intense than pCNF[5]Not specified- High extinction coefficient[2][5]- Can be more susceptible to Fermi resonance[2]
Thiocyanate (from cysteine modification) ~2155-2161~120-130[6]Not specified- Large Stark tuning rate, sensitive to electric fields[6]- Requires post-translational modification

Advantages of 2-Cyanophenylalanine

The nitrile (-C≡N) stretch of pCNF offers a unique vibrational frequency around 2230 cm⁻¹, a region that is largely transparent in the infrared spectra of proteins and water, thus minimizing background interference.[7] This probe is particularly sensitive to its local electrostatic environment, making it an excellent reporter on processes such as protein folding, ligand binding, and changes in the redox state of metalloenzymes.[8][9] For instance, a red-shift of approximately 1-2 cm⁻¹ in the nitrile stretching frequency is observed upon the reduction of an adjacent iron-sulfur cluster, allowing for the direct monitoring of electron transfer processes.[9]

Furthermore, the vibrational lifetime of the nitrile stretch in pCNF, while shorter than some other probes, is sufficient for many 2D IR experiments. To overcome this limitation for studying slower dynamics, isotopically labeled pCNF (p-¹³C¹⁵N-cyanophenylalanine) has been developed, which nearly doubles the vibrational lifetime.[3] Another promising alternative is p-cyano-seleno-phenylalanine (CNSePhe), where the heavy selenium atom decouples the cyano vibration from the rest of the molecule, leading to a dramatic increase in its vibrational lifetime, albeit with a reduction in signal intensity.[4]

Beyond its utility as an IR probe, pCNF is also a fluorescent amino acid, and its fluorescence is sensitive to the local environment, including solvent exposure and quenching by nearby amino acid side chains.[8][10][11] This dual functionality allows for complementary studies using both IR and fluorescence spectroscopy.[12]

Experimental Protocols

Incorporation of 2-Cyanophenylalanine into Proteins

The site-specific incorporation of pCNF into proteins is typically achieved in E. coli using the amber stop codon (TAG) suppression methodology.[7][13]

1. Plasmid Preparation:

  • A plasmid encoding the gene of interest with a TAG codon at the desired insertion site.

  • A second plasmid (e.g., pDULE or pEVOL) containing the engineered aminoacyl-tRNA synthetase specific for pCNF and the corresponding suppressor tRNA.[13]

2. Cell Transformation and Growth:

  • Co-transform E. coli cells (e.g., BL21(DE3)) with both plasmids.

  • Grow the transformed cells in LB medium with appropriate antibiotics.

  • Inoculate a larger culture in autoinduction media supplemented with pCNF (typically around 1 mM).[13]

3. Protein Expression and Purification:

  • Incubate the culture for 24-30 hours at 37°C.

  • Harvest the cells by centrifugation.

  • Purify the protein containing pCNF using standard chromatography techniques.

2D IR Spectroscopy

1. Sample Preparation:

  • The purified protein sample is concentrated to an appropriate level (e.g., ~10 μL).

  • The sample is placed between two CaF₂ windows separated by a thin Teflon spacer (e.g., 50 μm).[14]

2. Data Acquisition:

  • A femtosecond mid-IR laser pulse is split into a pump and a probe pulse.

  • The pump pulse excites the nitrile vibration of the pCNF probe.

  • The probe pulse, delayed by a waiting time (Tw), measures the absorption changes.

  • The 2D IR spectrum is generated by plotting the signal as a function of the excitation and detection frequencies.

3. Data Analysis:

  • The decay of the diagonal peak in the 2D IR spectrum as a function of Tw provides information on the vibrational lifetime of the probe.

  • Changes in the lineshape and the growth of cross-peaks reveal information about the dynamics of the local environment, such as solvent fluctuations and conformational changes.[15]

Visualizing Workflows and Concepts

ExperimentalWorkflow Incorporation of p-Cyanophenylalanine Workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis pGene Gene of Interest Plasmid (with TAG codon) transform Co-transform E. coli pGene->transform pSynth Synthetase/tRNA Plasmid (pDULE/pEVOL) pSynth->transform culture Culture in Media + pCNF transform->culture expression Protein Expression culture->expression harvest Cell Harvest expression->harvest purify Protein Purification harvest->purify analyze Spectroscopic Analysis (IR, 2D IR) purify->analyze

Caption: Workflow for site-specific incorporation of pCNF into proteins.

TwoD_IR_Spectroscopy 2D IR Spectroscopy Experimental Setup laser Femtosecond Mid-IR Laser splitter Beam Splitter laser->splitter pump Pump Pulse splitter->pump 50% probe Probe Pulse splitter->probe 50% sample Protein Sample (with pCNF) pump->sample delay Variable Delay (Tw) probe->delay delay->sample detector Detector sample->detector computer Data Acquisition & Analysis detector->computer

Caption: Simplified schematic of a 2D IR spectroscopy experiment.

RedoxSensing Probing Metalloenzyme Redox State with pCNF cluster_protein Metalloenzyme cluster_protein_red Metalloenzyme redox_center_ox Redox Center (Oxidized) pCNF_ox pCNF Probe redox_center_red Redox Center (Reduced) redox_center_ox->redox_center_red + e⁻ spectrum_ox IR Spectrum (Higher Wavenumber) pCNF_ox->spectrum_ox Reports on local field redox_center_red->redox_center_ox - e⁻ pCNF_red pCNF Probe spectrum_red IR Spectrum (Lower Wavenumber) pCNF_red->spectrum_red Reports on changed field

Caption: Principle of using pCNF to monitor redox state changes.

References

A Comparative Guide to the Structural Validation of Proteins Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for probing biological systems, designing novel therapeutics, and engineering proteins with enhanced functionalities. The successful incorporation of these non-canonical residues, however, must be rigorously validated to ensure the integrity of downstream applications. This guide provides an objective comparison of the three primary biophysical techniques used for the structural validation of UAA-containing proteins: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Mass Spectrometry (MS).

This guide presents a summary of quantitative data for each technique, detailed experimental protocols for key validation experiments, and a workflow for the genetic incorporation of UAAs.

Data Presentation: A Comparative Analysis of Validation Techniques

The selection of an appropriate validation technique depends on several factors, including the size of the protein, the nature of the incorporated UAA, and the specific structural information required. The following table summarizes the key performance metrics for NMR, X-ray Crystallography, and Mass Spectrometry.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyX-ray CrystallographyMass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei to determine their chemical environment and spatial proximity.[1]Scatters X-rays off the electron cloud of atoms in a crystal to determine their precise positions in 3D space.[1]Measures the mass-to-charge ratio of ionized molecules to determine their precise molecular weight and sequence.[2]
Sample Phase Solution or solid-state.[1]Crystalline solid.[1]Liquid or solid, introduced into the gas phase.
Resolution Typically lower than crystallography, but provides atomic-level detail on local environments and dynamics.[3]Can achieve atomic or near-atomic resolution (<1.5 Å).[1]Provides high-resolution mass information, allowing for unambiguous identification of modifications.[4]
Protein Size Limitation Generally more effective for smaller to medium-sized proteins (< 50-60 kDa).[1]No theoretical upper size limit, but crystallization of large proteins can be challenging.[5]Can analyze a wide range of protein sizes, from small peptides to large complexes.
Dynamic Information Provides rich information on protein dynamics, conformational changes, and intermolecular interactions in solution.[6]Provides a static snapshot of the protein structure in a crystal lattice.[7]Can provide insights into protein dynamics through techniques like hydrogen-deuterium exchange MS (HDX-MS).
Sample Requirements 0.1 - 2.5 mM concentration; 2-30 mg of protein for an 8-30 kDa protein.[8]5 - 25 mg/ml concentration for initial screening; requires highly pure and homogeneous sample for crystallization.[9]High sensitivity, requiring picomole to femtomole amounts of sample.[10]
UAA Incorporation Validation Can confirm incorporation and probe local structural perturbations caused by the UAA.[11]Can definitively determine the 3D structure with the UAA incorporated, provided high-quality crystals are obtained.Can confirm the precise mass of the protein, verifying the incorporation of the UAA, and can pinpoint its location through peptide mapping.[12]

Experimental Workflows and Logical Relationships

The successful incorporation and validation of a UAA into a target protein follows a multi-step process. The diagram below illustrates the general workflow, from the expression system to the final structural analysis.

UAA_Incorporation_Workflow cluster_expression Genetic Incorporation of UAA cluster_purification Purification cluster_validation Structural Validation Expression_System Engineered Expression System (e.g., E. coli) Orthogonal_Pair Orthogonal tRNA/aaRS Pair Expression_System->Orthogonal_Pair Contains Protein_Expression Protein Expression Orthogonal_Pair->Protein_Expression UAA_Supplement UAA Supplementation UAA_Supplement->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Purification Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Purity_Check Purity & Concentration Check Purification->Purity_Check Mass_Spectrometry Mass Spectrometry (Confirmation of Incorporation) Purity_Check->Mass_Spectrometry NMR NMR Spectroscopy (Local Structure & Dynamics) Purity_Check->NMR XRay X-ray Crystallography (High-Resolution 3D Structure) Purity_Check->XRay

Workflow for UAA incorporation and validation.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of UAA-containing proteins. Below are generalized protocols for the key experiments.

Protocol 1: Confirmation of UAA Incorporation by Mass Spectrometry

This protocol outlines the steps to verify the successful incorporation of a UAA into a target protein and to identify its location within the protein sequence.

1. Sample Preparation and Digestion:

  • Denaturation, Reduction, and Alkylation: The purified protein sample (typically 10-50 µg) is denatured, and disulfide bonds are reduced with dithiothreitol (DTT) and subsequently alkylated with iodoacetamide to prevent re-formation.
  • Proteolytic Digestion: The protein is then digested into smaller peptides using a specific protease, such as trypsin, which cleaves C-terminal to lysine and arginine residues. The digestion is typically carried out overnight at 37°C.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Peptide Separation: The resulting peptide mixture is separated using reverse-phase liquid chromatography (LC), which separates peptides based on their hydrophobicity.
  • Mass Analysis: The separated peptides are introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
  • Fragmentation: Selected peptide ions are then fragmented within the mass spectrometer (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions is measured (MS/MS or MS2 scan).

3. Data Analysis:

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the specific UAA. The mass of the UAA must be defined as a variable modification in the search parameters.
  • Identification and Localization: The software identifies peptides that match the experimental spectra. The presence of a peptide containing the UAA with a high-confidence score confirms its incorporation. The fragmentation pattern in the MS/MS spectrum allows for the precise localization of the UAA within the peptide sequence.[13]

Protocol 2: Structural Analysis by NMR Spectroscopy

This protocol describes a general approach for characterizing the local structure and dynamics of a protein containing an isotopically labeled UAA.

1. Sample Preparation:

  • Expression and Purification: The protein containing the isotopically labeled UAA (e.g., ¹⁵N or ¹³C-labeled) is expressed and purified to >95% homogeneity.
  • Buffer Exchange: The purified protein is exchanged into a suitable NMR buffer (e.g., phosphate or Tris buffer) with a known pH and containing 5-10% D₂O for the lock signal. The final protein concentration should ideally be between 0.1 and 1.0 mM.[8]
  • NMR Tube: The sample is transferred to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Spectrometer Setup: The NMR spectrometer is tuned to the appropriate frequencies for the nuclei of interest (e.g., ¹H, ¹⁵N, ¹³C).
  • 1D ¹H Spectrum: A one-dimensional proton spectrum is acquired to assess the overall folding of the protein. A well-dispersed spectrum is indicative of a well-folded protein.
  • 2D Heteronuclear Spectra: Two-dimensional heteronuclear correlation spectra, such as a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum, are recorded. In this spectrum, each peak corresponds to a specific amide proton and its directly bonded nitrogen atom. The signal from the incorporated ¹⁵N-labeled UAA should be readily identifiable.
  • NOESY Spectra: To obtain distance restraints for structure calculation, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are performed. These experiments detect protons that are close in space (< 5 Å).

3. Data Analysis and Structure Calculation:

  • Spectral Assignment: The resonances in the NMR spectra are assigned to specific atoms in the protein. The assignment of the UAA resonance confirms its incorporation and provides a starting point for analyzing its local environment.
  • Structural Perturbation Analysis: Chemical shift perturbations of residues surrounding the UAA can indicate local structural changes resulting from its incorporation.
  • Structure Calculation: The distance restraints obtained from NOESY spectra, along with other experimental restraints, are used in computational software packages to calculate a family of 3D structures consistent with the NMR data.

Protocol 3: High-Resolution Structure Determination by X-ray Crystallography

This protocol provides a general workflow for determining the three-dimensional structure of a UAA-containing protein at atomic resolution.

1. Crystallization:

  • Sample Preparation: The purified UAA-containing protein must be highly pure (>95%) and concentrated (typically 5-20 mg/mL).[14]
  • Crystallization Screening: A broad range of crystallization conditions (precipitants, buffers, salts, and additives) are screened using techniques such as hanging-drop or sitting-drop vapor diffusion to identify conditions that yield protein crystals.
  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-ordered crystals suitable for X-ray diffraction.

2. X-ray Diffraction Data Collection:

  • Crystal Mounting and Cryo-cooling: A single crystal is mounted in a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.
  • Data Collection: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

3. Structure Determination and Refinement:

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell dimensions and space group of the crystal.
  • Phasing: The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques. This step yields an initial electron density map.
  • Model Building and Refinement: An atomic model of the protein, including the UAA, is built into the electron density map. The model is then refined against the experimental data to improve its fit to the electron density and to ensure ideal stereochemistry. The final refined structure provides a detailed, high-resolution view of the protein with the incorporated UAA.

References

Probing Protein Architecture: A Comparative Guide to 2-Cyanophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids into proteins offers a powerful lens to scrutinize molecular structure and function. Among these molecular reporters, 2-cyanophenylalanine (pCNF) has emerged as a versatile tool, providing insights through both fluorescence and infrared (IR) spectroscopy. This guide provides an objective comparison of pCNF with other common non-natural amino acids, supported by experimental data and detailed methodologies, to inform the design of sophisticated protein-based assays.

The strategic substitution of a natural amino acid with a non-natural counterpart possessing unique spectroscopic properties allows for the study of protein dynamics, folding, and intermolecular interactions with minimal structural perturbation.[1] Unlike larger fluorescent protein tags, non-natural amino acids like pCNF are structurally analogous to their native counterparts, enabling their insertion at virtually any desired position within the polypeptide chain.[1][2] This guide focuses on the utility of pCNF and contrasts its performance with other widely used fluorescent and vibrational probes.

Comparative Analysis of Spectroscopic Probes

The selection of an appropriate non-natural amino acid is contingent on its specific photophysical or vibrational characteristics. The following tables summarize key performance indicators for pCNF and its alternatives.

Table 1: Photophysical Properties of Fluorescent Non-Natural Amino Acids

Fluorescent Amino AcidExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (ns)Key Features & Applications
p-Cyanophenylalanine (pCNF) ~275-280~2950.11 (in water)~1-2Sensitive to local environment polarity and hydrogen bonding.[2][3] Used in protein folding and interaction studies.[4][5]
Acridonylalanine (Acd)~385~425>0.9~15High quantum yield, long lifetime, suitable for fluorescence polarization assays.
3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap)~350~450~0.2~12Environment-sensitive emission, used for FRET studies.
Coumarin derivatives~375-410~450-480Variable~2-4Bright and photostable, used in cellular imaging.
Naphthylalanine (Nal)~280-290~340-350Variable> Trp lifetimeIntrinsic fluorescence, enhances hydrophobicity, used in peptide-membrane interaction studies.[1]

Table 2: Vibrational Properties of Infrared Probes

Infrared ProbeVibrational ModeFrequency (cm⁻¹)Key Features & Applications
p-Cyanophenylalanine (pCNF) C≡N stretch~2230Spectrally isolated from protein backbone absorptions.[6] Sensitive to local electric fields, hydrogen bonding, and solvent exposure.[7][8]
p-Azido-L-phenylalanineN₃ stretch~2100Strong IR absorption, used to probe protein structure and dynamics.[9]
p-Acetyl-L-phenylalanineC=O stretch~1680Can be used to quantitatively assess local electric fields.[9]
Thiocyanate-derivatized amino acidsSCN stretch~2150Sensitive to the local electrostatic environment.

Experimental Methodologies

The successful incorporation of 2-cyanophenylalanine and the subsequent analysis of its spectroscopic signals rely on precise experimental protocols.

1. Site-Specific Incorporation of 2-Cyanophenylalanine

The genetic incorporation of non-natural amino acids is most commonly achieved via the amber stop codon suppression technique.[1][10] This method employs an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired non-natural amino acid and does not cross-react with endogenous cellular machinery.[11][12]

  • Vector Preparation: The gene of interest is cloned into an expression vector, and the codon for the amino acid at the desired incorporation site is mutated to the amber stop codon (TAG). A separate plasmid carrying the genes for the orthogonal aaRS and tRNA is co-transformed.

  • Cell Culture and Induction: E. coli cells are cultured in a minimal medium supplemented with the non-natural amino acid (e.g., 1 mM pCNF). Protein expression is induced, typically with IPTG, once the culture reaches a suitable optical density.

  • Protein Purification: The expressed protein containing the site-specifically incorporated pCNF is then purified using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

2. Fluorescence Spectroscopy

  • Sample Preparation: Purified protein samples are prepared in a suitable buffer. It is crucial to ensure the buffer itself does not have significant fluorescence in the measurement range.

  • Data Acquisition: Fluorescence spectra are recorded using a fluorometer. For pCNF, an excitation wavelength of ~275-280 nm is typically used, and the emission is scanned from ~290 nm to 400 nm.[1]

  • Quantum Yield Measurement: The fluorescence quantum yield (Φ) is determined relative to a standard with a known quantum yield (e.g., quinine sulfate). The integrated fluorescence intensity of the sample is compared to that of the standard under identical absorbance conditions at the excitation wavelength.[2]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Protein samples are concentrated to ~1 mM and can be measured in solution (e.g., D₂O to minimize water absorption in the amide I region) or as a dried film.

  • Data Acquisition: FTIR spectra are collected on an FTIR spectrometer. The C≡N stretching vibration of pCNF appears in a spectral window (~2230 cm⁻¹) that is free from other protein vibrational modes.[6][7]

  • Data Analysis: The position, intensity, and width of the nitrile peak are analyzed to infer information about the local environment of the incorporated pCNF.[7][13]

Visualizing the Workflow and Impact

// Edges between subgraphs Ligate -> Ecoli [lhead=cluster_transformation, ltail=cluster_cloning, color="#4285F4"]; Induce -> Purify [lhead=cluster_analysis, ltail=cluster_transformation, color="#4285F4"]; }

Caption: Workflow for site-specific incorporation of pCNF.

// Relationships pCNF -> Hydrophobic [label="Buried"]; pCNF -> Hydrophilic [label="Exposed"]; pCNF -> Quencher [label="Proximal"];

Hydrophobic -> Fluorescence_High; Hydrophilic -> Fluorescence_Low; Quencher -> Fluorescence_Low; Hydrophilic -> IR_Shift [label="Red-shift"]; Hydrophobic -> IR_Shift [label="Blue-shift"]; }

Caption: Impact of local environment on pCNF spectroscopy.

Conclusion

The incorporation of 2-cyanophenylalanine provides a robust and minimally perturbative method for investigating protein structure and function. Its sensitivity to the local microenvironment, manifested in changes to its fluorescence and infrared spectroscopic properties, allows for the detailed characterization of protein folding, conformational changes, and molecular interactions.[3][14] While other non-natural amino acids offer advantages in specific applications, such as higher quantum yields or different spectral windows, pCNF presents a versatile and well-characterized probe for a broad range of biophysical studies. The choice of the optimal non-natural amino acid will ultimately depend on the specific biological question and the instrumentation available.

References

A Comparative Analysis of Ortho-, Meta-, and Para-Cyanophenylalanine Probes for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein science and drug development, the ability to probe the intricate workings of biological systems at a molecular level is paramount. Non-canonical amino acids (ncAAs) equipped with unique spectroscopic handles have emerged as indispensable tools for these investigations. Among these, the isomers of cyanophenylalanine—ortho (oCNF), meta (mCNF), and para (pCNF)—offer a versatile set of probes to explore protein structure, dynamics, and interactions. Their utility stems from the environmentally sensitive nitrile (C≡N) group, which serves as a distinctive fluorescent and infrared reporter. This guide provides a comparative analysis of the ortho-, meta-, and para-cyanophenylalanine isomers, supported by experimental data, to aid researchers in selecting the optimal probe for their specific application.

Photophysical and Spectroscopic Properties: A Quantitative Comparison

The photophysical properties of the cyanophenylalanine isomers are central to their application as fluorescent probes. While all three isomers exhibit fluorescence, the well-studied para-cyanophenylalanine (pCNF) serves as the benchmark. The molar absorptivities and fluorescence quantum yields of ortho- and meta-cyanophenylalanine are comparable to those of the para isomer, suggesting their potential for interchangeable use in various applications. The fluorescence of these probes is highly sensitive to the local environment, particularly to hydrogen bonding interactions with the cyano group, making them excellent reporters of solvation and protein conformational changes.[1][2]

Table 1: Photophysical Properties of Cyanophenylalanine Isomers

PropertyOrtho-cyanophenylalanine (oCNF)Meta-cyanophenylalanine (mCNF)Para-cyanophenylalanine (pCNF)
Molar Absorptivity (ε) at ~275 nm (M⁻¹cm⁻¹) in water Comparable to pCNFComparable to pCNF~850[2]
Fluorescence Quantum Yield (Φ) in water Comparable to pCNFComparable to pCNF~0.11[1]
Fluorescence Lifetime (τ) in water (ns) Data not readily availableData not readily available5-8[1]
Excitation Maximum (λex) (nm) ~275~275~275-280
Emission Maximum (λem) (nm) ~295~295~295[1]

The nitrile group of the cyanophenylalanine isomers also provides a unique vibrational probe for infrared (IR) spectroscopy. The C≡N stretching frequency is located in a region of the IR spectrum that is relatively free from interference from other biological molecules, allowing for clear detection and analysis.[3] This frequency is sensitive to the local electric field and hydrogen bonding environment, making it a powerful tool for probing protein electrostatics and ligand binding.[3]

Table 2: Infrared Spectroscopic Properties of Cyanophenylalanine Isomers

PropertyOrtho-cyanophenylalanine (oCNF)Meta-cyanophenylalanine (mCNF)Para-cyanophenylalanine (pCNF)
Nitrile Stretching Frequency (νC≡N) in D₂O (cm⁻¹) Data not readily availableData not readily available~2233[3]
Environmental Sensitivity Sensitive to local environmentSensitive to local environmentRed shifts of ~1-2 cm⁻¹ upon reduction of nearby iron-sulfur clusters have been observed.[3]

Experimental Protocols

Synthesis of Cyanophenylalanine Isomers

The synthesis of cyanophenylalanine isomers can be achieved through various organic chemistry methodologies. While the para isomer is the most commonly synthesized and commercially available, synthetic routes for the ortho and meta isomers are also established.

General Synthetic Approach for Ortho- and Meta-Cyanophenylalanine:

The synthesis of L-2-cyanophenylalanine (oCNF) and L-3-cyanophenylalanine (mCNF) typically involves stereoselective methods to ensure the desired L-configuration. This can be achieved through asymmetric synthesis using chiral catalysts or by resolution of a racemic mixture using chiral resolving agents or enzymes. The cyano group is introduced onto the phenyl ring of a phenylalanine precursor, often through methods like Sandmeyer reaction on an amino-substituted phenylalanine derivative or nucleophilic substitution on a halogenated precursor.

Detailed Protocol for the Synthesis of Para-cyanophenylalanine (pCNF):

A common and efficient method for the enantioselective synthesis of pCNF involves a two-step process starting from commercially available precursors. This method provides a high yield and purity without the need for chromatography.[4]

  • Step 1: Synthesis of (S)-2-amino-3-(4-cyanophenyl)propanoic acid hydrochloride. This step typically involves the alkylation of a chiral glycine enolate equivalent with 4-cyanobenzyl bromide. The use of a chiral auxiliary ensures the stereospecific formation of the L-amino acid.

  • Step 2: Removal of the protecting groups. The protecting groups from the amino and carboxyl functionalities are removed under acidic or hydrogenolytic conditions to yield the final L-4-cyanophenylalanine product.

For a detailed, step-by-step industrial preparation method, refer to patent CN103408459B, which describes a process starting from 2-[(benzyloxycarbonyl)amino]diethyl malonate and p-cyanohalogenated benzyl.[5]

Site-Specific Incorporation of Cyanophenylalanine into Proteins

The genetic incorporation of cyanophenylalanine isomers into proteins is most commonly achieved through the amber stop codon suppression technique. This method utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired non-canonical amino acid. The pyrrolysyl-tRNA synthetase (PylRS) has been successfully engineered to incorporate a variety of phenylalanine derivatives, including o-cyanophenylalanine.[6]

Detailed Protocol for Amber Codon Suppression:

  • Plasmid Preparation:

    • A plasmid encoding the protein of interest is mutated using site-directed mutagenesis to introduce an amber stop codon (TAG) at the desired incorporation site.

    • A second plasmid, typically a pEVOL or a similar vector, is used to express the orthogonal aminoacyl-tRNA synthetase (e.g., an evolved PylRS) and its cognate suppressor tRNA (tRNAPylCUA).[7][8]

  • Transformation:

    • Competent E. coli cells (e.g., BL21(DE3)) are co-transformed with the plasmid containing the gene of interest with the TAG codon and the pEVOL plasmid encoding the orthogonal synthetase/tRNA pair.[8]

  • Protein Expression:

    • The transformed cells are grown in a suitable culture medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics for plasmid maintenance.

    • The culture is also supplemented with the desired cyanophenylalanine isomer (typically at a concentration of 1-2 mM) to ensure its availability for charging the suppressor tRNA.[6]

    • Protein expression is induced at the appropriate cell density using an inducer such as IPTG or arabinose, depending on the promoter system used in the expression vector.

  • Protein Purification and Verification:

    • After expression, the cells are harvested, and the protein of interest is purified using standard chromatography techniques (e.g., affinity chromatography based on a His-tag).

    • The successful incorporation of the cyanophenylalanine at the specific site is verified by mass spectrometry, which will show a mass shift corresponding to the mass of the incorporated ncAA.[6]

Visualizing Workflows and Pathways

Genetic Incorporation Workflow

The following diagram illustrates the workflow for the site-specific incorporation of a cyanophenylalanine isomer into a protein using amber codon suppression.

cluster_preparation Plasmid Preparation cluster_expression Protein Expression in E. coli cluster_analysis Analysis gene Gene of Interest tag_gene Gene with TAG codon gene->tag_gene Site-directed mutagenesis transformation Co-transformation tag_gene->transformation pevol pEVOL Plasmid (Synthetase + tRNA) pevol->transformation culture Cell Culture + Cyanophenylalanine transformation->culture induction Induction (e.g., IPTG) culture->induction expression Protein Expression induction->expression purification Protein Purification expression->purification mass_spec Mass Spectrometry Verification purification->mass_spec cluster_pathway Signal Transduction Pathway cluster_detection Detection ligand Ligand receptor Receptor Protein (with pCNF probe) ligand->receptor Binding conformational_change Conformational Change receptor->conformational_change downstream_signaling Downstream Signaling Cascade conformational_change->downstream_signaling fluorescence_change Change in pCNF Fluorescence conformational_change->fluorescence_change spectroscopy Fluorescence/IR Spectroscopy fluorescence_change->spectroscopy

References

A Comparative Guide to the Photophysical Properties of Cyanophenylalanine and Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein science and drug development, the use of fluorescent amino acids as intrinsic probes provides invaluable insights into protein structure, dynamics, and interactions. While the naturally occurring amino acid tryptophan has long been the workhorse for such studies, the unnatural amino acid p-cyanophenylalanine (p-CN-Phe) has emerged as a powerful alternative with distinct photophysical advantages. This guide offers a comprehensive comparison of the photophysical properties of p-CN-Phe and tryptophan, supported by experimental data, to aid researchers in selecting the optimal fluorescent probe for their specific applications.

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical parameters. The table below summarizes the key properties of p-cyanophenylalanine and tryptophan in aqueous solutions, providing a clear basis for comparison.

Propertyp-Cyanophenylalanine (p-CN-Phe)Tryptophan (Trp)
Excitation Maximum (λex) ~275 - 280 nm[1]~280 nm[1]
Emission Maximum (λem) ~291 - 300 nm[1]~348 - 360 nm[1]
Quantum Yield (Φf) in Water ~0.11[1][2]~0.13[1][3]
Fluorescence Lifetime (τ) in Water ~7.0 ns[1][4]~2.8 - 3.7 ns[1]

Key Distinctions and Experimental Advantages of p-Cyanophenylalanine

p-Cyanophenylalanine offers several distinct advantages over tryptophan, primarily stemming from its unique sensitivity to its local environment and its distinct spectral properties.

  • Environmental Sensitivity: The fluorescence of p-CN-Phe is highly sensitive to the local environment, particularly to hydrogen bonding interactions with its cyano group.[1] The fluorescence quantum yield of p-CN-Phe tends to increase with the hydrogen bonding capability of the solvent, making it an excellent probe for monitoring changes in protein conformation and hydration.[1][4] In contrast, while tryptophan's fluorescence is also sensitive to environmental polarity, the quenching mechanisms are more complex and can be influenced by a wider range of factors.[5][6]

  • Spectral Separation and FRET: A significant advantage of p-CN-Phe is the ability to be selectively excited in the presence of tryptophan and tyrosine.[2][7] Furthermore, p-CN-Phe can serve as an efficient Förster Resonance Energy Transfer (FRET) donor to tryptophan.[8] This donor-acceptor pair is a valuable tool for studying protein conformational changes over short distances.

  • Minimal Perturbation: As a non-natural amino acid, p-CN-Phe can be incorporated at specific sites within a protein sequence, often with minimal perturbation to the native protein structure and function due to its similar size to phenylalanine and tyrosine.[4]

Experimental Protocols

The characterization of the photophysical properties of fluorescent amino acids involves a series of standard spectroscopic techniques. Below are detailed methodologies for the key experiments.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of the amino acid.

Methodology:

  • Prepare a series of solutions of the amino acid in the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) with concentrations ranging from 0.1 µM to 100 µM.

  • Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of each solution in a 1 cm path length quartz cuvette.

  • Scan a wavelength range that covers the expected absorption of the amino acid (e.g., 200-400 nm).

  • Use the buffer solution as a blank for baseline correction.

  • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

  • The molar extinction coefficient (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the amino acid.

Methodology:

  • Prepare a dilute solution of the amino acid in the desired buffer to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).[9]

  • Use a spectrofluorometer for all fluorescence measurements.

  • To obtain the emission spectrum: Excite the sample at its absorption maximum (λex). Scan the emission wavelengths over a range that captures the entire fluorescence emission (e.g., 280-450 nm for p-CN-Phe and 300-500 nm for Trp).

  • To obtain the excitation spectrum: Set the emission monochromator to the wavelength of maximum emission (λem). Scan the excitation wavelengths over a range that covers the absorption of the amino acid (e.g., 220-300 nm).

  • All spectra should be corrected for instrument-specific variations in lamp intensity and detector response.

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the efficiency of fluorescence emission.

Methodology:

  • Select a well-characterized fluorescence standard with a known quantum yield (Φf,std) and an absorption spectrum that overlaps with the sample. For tryptophan and p-CN-Phe, a common standard is quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54).

  • Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to maintain a linear relationship between absorbance and fluorescence intensity.[10]

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the integrated fluorescence intensity for each solution, ensuring identical excitation and emission slit widths and other instrument parameters for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:[10]

    Φf,sample = Φf,std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the average time the fluorophore spends in the excited state.

Methodology:

  • Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Prepare a dilute solution of the amino acid in the desired buffer.

  • Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser) at the appropriate wavelength.

  • The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly.

  • A histogram of these time delays is constructed, which represents the fluorescence decay curve.

  • This decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ). Tryptophan often exhibits multi-exponential decay due to different conformational states.[11][12]

Visualizing the Experimental Workflow and Property Comparison

To further clarify the experimental process and the key differences between these two amino acids, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare Amino Acid Solutions abs_spec Absorption Spectroscopy prep->abs_spec ss_fluor Steady-State Fluorescence prep->ss_fluor tr_fluor Time-Resolved Fluorescence prep->tr_fluor abs_data Determine λex_max and Molar Extinction abs_spec->abs_data fluor_data Determine λem_max and Quantum Yield ss_fluor->fluor_data lifetime_data Determine Fluorescence Lifetime tr_fluor->lifetime_data

Experimental workflow for characterizing photophysical properties.

property_comparison cluster_pcnphe p-Cyanophenylalanine cluster_trp Tryptophan pcnphe_qy Quantum Yield: ~0.11 trp_qy Quantum Yield: ~0.13 pcnphe_lt Lifetime: ~7.0 ns trp_lt Lifetime: ~2.8-3.7 ns pcnphe_em Emission Max: ~291-300 nm trp_em Emission Max: ~348-360 nm pcnphe_sens High Sensitivity to H-Bonding trp_sens Sensitive to Polarity

Comparison of key photophysical properties.

References

Safety Operating Guide

Personal protective equipment for handling Boc-L-2-Cyanophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents like Boc-L-2-Cyanophenylalanine is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves should be worn.[2] Inspect gloves for any damage before use, and wash hands thoroughly after removal.[3][4] For prolonged or high-exposure scenarios, consider double gloving.[3]
Body Laboratory Coat or CoverallsA lab coat or coveralls should be worn to protect skin and personal clothing from potential spills and contamination.[5][6][7]
Respiratory Respirator (if necessary)Use a NIOSH/MSHA-approved respirator if engineering controls (e.g., fume hood) are not sufficient to control airborne dust or if working with large quantities.[1][6][7]

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols for handling and disposal is crucial for laboratory safety and environmental responsibility.

Handling Protocol:

  • Preparation: Before handling, ensure that all necessary PPE is correctly worn.[2][6] Prepare the workspace by ensuring it is clean, uncluttered, and within a well-ventilated area, preferably a chemical fume hood.[1][4]

  • Weighing and Transfer:

    • Handle this compound as a powder. Avoid creating dust.

    • Use a spatula or other appropriate tool to carefully transfer the desired amount from the storage container to a weighing vessel.

    • Close the storage container tightly immediately after use.

  • Dissolving:

    • When dissolving the compound, add the solvent slowly to the powder to minimize splashing.

    • If heating is required, use a controlled heating source and monitor the process to prevent uncontrolled reactions.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.[8][9]

    • Wash hands and any exposed skin with soap and water immediately after handling the compound.[4]

Disposal Protocol:

  • Waste Collection:

    • Dispose of any unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a designated, labeled hazardous waste container.[1]

    • Do not dispose of this chemical down the drain or in the regular trash.[4]

  • Container Management:

    • Keep the hazardous waste container closed when not in use.

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Institutional Guidelines:

    • Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Workflow for Safe Handling of this compound

The following diagram outlines the logical steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve clean Clean Workspace and Equipment dissolve->clean remove_ppe Remove PPE Correctly clean->remove_ppe collect_waste Collect Contaminated Waste clean->collect_waste wash Wash Hands Thoroughly remove_ppe->wash dispose_waste Dispose in Labeled Hazardous Waste Container collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.